(S)-Octahydroindolizine
Description
Structure
3D Structure
Properties
IUPAC Name |
(8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKHJOABGFIGP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18881-13-5 | |
| Record name | Octahydroindolizine, (S)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018881135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDOLIZIDINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734E7Q05NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Enantioselective Synthesis of (S)-Octahydroindolizine from Pyridine
Abstract
(S)-Octahydroindolizine, a core structural motif in the vast family of indolizidine alkaloids, represents a significant target in synthetic chemistry due to its prevalence in numerous biologically active natural products and pharmaceutical agents. The synthesis of this saturated, chiral bicyclic system from a simple, planar aromatic precursor like pyridine presents a formidable challenge that requires sophisticated strategies for stereocontrol and dearomatization. This technical guide provides an in-depth exploration of modern, field-proven methodologies for the enantioselective synthesis of (S)-octahydroindolizine. We will dissect two primary strategies: catalytic asymmetric dearomative cycloadditions and stepwise asymmetric hydrogenation followed by cyclization. The causality behind experimental designs, detailed protocols, and comparative data are presented to equip researchers and drug development professionals with a comprehensive understanding of this critical synthetic transformation.
Introduction: The Significance of the (S)-Octahydroindolizine Core
The indolizidine alkaloid framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Compounds featuring this bicyclic nitrogen heterocycle exhibit a wide range of biological activities, including potential as anti-HIV, anti-inflammatory, and anti-cancer agents.[1] The specific enantiomer, (S)-octahydroindolizine (also known as (S)-indolizidine), and its derivatives are key building blocks for numerous target molecules.[2][3]
The primary challenge in their synthesis lies in the controlled reduction of a stable aromatic pyridine ring to a saturated piperidine ring while simultaneously constructing the fused five-membered ring with precise stereochemical control at the bridgehead carbon (C8a) and any other stereocenters. The inherent stability of the pyridine ring and the strong coordinating ability of both the starting material and the piperidine product can impede catalysis, necessitating clever activation strategies.[4][5] This guide focuses on catalytic asymmetric methods that offer the most efficient and atom-economical routes to these valuable chiral structures.
Strategy I: Catalytic Asymmetric Dearomative Cycloadditions
One of the most elegant and efficient approaches to the indolizidine core involves cycloaddition reactions that construct the bicyclic system and set the key stereocenters in a single, highly controlled transformation. These methods bypass the isolation of intermediate piperidines, proceeding directly from acyclic or pyridine-derived precursors to the fused ring system.
Rhodium-Catalyzed [2+2+2] Cycloaddition
A powerful strategy for forging the indolizidinone core, a direct precursor to octahydroindolizine, is the Rh(I)-catalyzed [2+2+2] cycloaddition of an alkenyl isocyanate with an alkyne.[6][7] This method is notable for its ability to create an aza-quaternary stereocenter with excellent enantioselectivity when employing a suitable chiral phosphine ligand.
Causality and Mechanistic Insight: The reaction is thought to proceed through the formation of a rhodium metallacycle. The choice of a chiral ligand, such as a biphenyl-based phosphoramidite, is critical for inducing facial selectivity during the cycloaddition, thereby controlling the absolute stereochemistry of the product.[7][8] A key mechanistic feature in reactions with terminal alkyl alkynes is a CO migration process that allows for the formation of the desired 5-alkyl indolizinones, which were previously difficult to access.[7]
Data Summary: Rh-Catalyzed Cycloaddition for 5-Alkyl Indolizinone Synthesis
| Entry | Alkyne Substrate | Chiral Ligand | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| 1 | Ethyl 4-pentynoate | L5 (Phosphoramidite) | 88 | 97 | [7] |
| 2 | 5-Chloropentyne | L5 (Phosphoramidite) | 85 | 96 | [7] |
| 3 | (4-Pentynyloxy)(tert-butyl)dimethylsilane | L5 (Phosphoramidite) | 87 | 96 | [7] |
| 4 | N-Methoxy-N-methyl-4-pentynamide | L5 (Phosphoramidite) | 81 | 95 |[7] |
Experimental Protocol: Enantioselective Synthesis of 5-Alkyl Indolizinone
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Rh(CO)2Cl]2 and the selected chiral phosphoramidite ligand (1:2.2 molar ratio) in anhydrous toluene is stirred for 30 minutes at room temperature.
-
Reaction Setup: To a flame-dried Schlenk tube are added the alkenyl isocyanate (1.0 equiv) and the alkyne (1.2 equiv).
-
Initiation: The prepared catalyst solution (typically 2-5 mol%) is added to the Schlenk tube, and the vessel is sealed and heated to 100-110 °C.
-
Monitoring: The reaction is monitored by TLC or GC-MS until consumption of the limiting reagent.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched indolizinone product. The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
-
Reduction to Octahydroindolizine: The purified indolizinone is dissolved in anhydrous THF, cooled to 0 °C, and treated with a reducing agent such as LiAlH4 (lithium aluminum hydride). The reaction is stirred until complete, then quenched and worked up to yield the final (S)-octahydroindolizine.
Nickel-Catalyzed (4+2) Cyclization
An alternative cycloaddition strategy involves the nickel-catalyzed (4+2) reaction between chiral azetidinones and alkynes to produce piperidinones.[9][10] These piperidinones are versatile intermediates that can be further elaborated into the indolizidine core.
Causality and Mechanistic Insight: This method leverages a chiral-pool approach, starting with an enantiopure azetidinone. The Ni(0)/PPh3 catalytic system facilitates the cycloaddition with high regioselectivity, where the larger substituent on an unsymmetrical alkyne typically ends up distal to the carbonyl group.[10] The resulting chiral piperidinone contains the necessary functionality for subsequent reduction and intramolecular cyclization to form the indolizidine skeleton. This approach provides excellent control over the stereochemistry derived from the starting material.
Strategy II: Asymmetric Hydrogenation of Activated Pyridines
This strategy follows a more linear path: activating the pyridine ring to render it susceptible to reduction, performing a catalytic asymmetric hydrogenation to create a chiral piperidine derivative, and finally, executing an intramolecular cyclization to form the second ring.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
Direct asymmetric hydrogenation of pyridine is challenging due to its aromaticity and tendency to poison catalysts.[4] A highly effective solution is the activation of pyridine as an N-substituted pyridinium salt. This activation disrupts the aromatic system, enhances the substrate's reactivity, and prevents the resulting piperidine product from inhibiting the catalyst.[4][11]
Causality and Mechanistic Insight: The use of cationic iridium complexes with chiral diphosphine ligands (e.g., MeO-Biphep) and an iodide additive has proven exceptionally effective.[4][5] The N-benzyl or N-acyl group on the pyridinium salt serves as both an activating group and a protecting group, which can be removed later. The chiral ligand on the iridium center orchestrates the facial-selective delivery of hydrogen to the C=N and C=C bonds of the dearomatized ring, leading to high enantioselectivity.
Data Summary: Iridium-Catalyzed Hydrogenation of 2-Substituted Pyridinium Salts
| Entry | Substrate | Chiral Ligand | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| 1 | N-benzyl-2-methylpyridinium bromide | (S)-MeO-Biphep | >99 | 91 | [4] |
| 2 | N-benzyl-2-ethylpyridinium bromide | (S)-MeO-Biphep | >99 | 90 | [4] |
| 3 | N-benzyl-2-butylpyridinium bromide | (S)-MeO-Biphep | >99 | 92 | [4] |
| 4 | N-benzyl-2-phenylpyridinium bromide | (S)-C3-TunePhos | >99 | 95 |[4] |
Experimental Protocol: Asymmetric Hydrogenation of a Pyridinium Salt
-
Pyridinium Salt Formation: A solution of the 2-substituted pyridine (1.0 equiv) and benzyl bromide (1.1 equiv) in a suitable solvent like acetone or acetonitrile is stirred at room temperature or gentle heat until precipitation of the pyridinium salt is complete. The salt is then filtered, washed with ether, and dried under vacuum.
-
Catalyst Preparation: In a nitrogen-filled glovebox, [{Ir(COD)Cl}2] and a chiral ligand (e.g., (S)-MeO-Biphep) are dissolved in an anhydrous, degassed solvent (e.g., dichloroethane). Iodine (I2) is often added as a crucial co-catalyst.
-
Hydrogenation: The pyridinium salt and the catalyst solution are charged into a stainless-steel autoclave. The autoclave is sealed, purged several times with H2 gas, and then pressurized to the desired pressure (e.g., 50-100 bar). The reaction is stirred vigorously at a set temperature (e.g., 25-60 °C) for 12-24 hours.
-
Work-up: After carefully venting the H2 gas, the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up to isolate the crude N-benzyl piperidine product.
-
Purification and Analysis: The product is purified by column chromatography. Enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
-
Cyclization and Deprotection: The resulting chiral piperidine, which contains a suitable side chain (e.g., a 2-(2-haloethyl) group), is treated with a base to induce intramolecular cyclization. The N-benzyl protecting group is subsequently removed via hydrogenolysis (H2, Pd/C) to yield (S)-octahydroindolizine.
Conclusion and Outlook
The enantioselective synthesis of (S)-octahydroindolizine from pyridine has evolved significantly, moving from classical, multi-step sequences to highly efficient catalytic asymmetric methodologies.
-
Dearomative Cycloadditions , particularly the Rh-catalyzed [2+2+2] reaction, offer a highly convergent and powerful route, capable of rapidly building molecular complexity and establishing key stereocenters with exceptional control.
-
Asymmetric Hydrogenation of Activated Pyridinium Salts provides a robust and often high-yielding alternative.[12][13] Its stepwise nature allows for the isolation and characterization of intermediates, which can be advantageous in complex syntheses. The key to its success is the temporary disruption of aromaticity via N-alkylation or N-acylation.[4][14]
The choice of strategy depends on the specific synthetic goals, substrate availability, and desired substitution patterns on the final molecule. Future research will likely focus on developing more economical catalysts using earth-abundant metals, broadening the substrate scope to include more complex pyridine derivatives, and designing one-pot procedures that combine activation, hydrogenation, and cyclization into a single, seamless operation. These advancements will continue to facilitate the production of valuable chiral building blocks for the pharmaceutical and agrochemical industries.
References
-
Gutekunst, W. R., & Miller, S. J. (2012). Catalytic, Asymmetric Indolizidinone Aza-Quaternary Stereocenter Synthesis: Expedient Synthesis of the Cylindricine Alkaloids Core. National Institutes of Health. [Link]
-
Gutekunst, W. R., & Miller, S. J. (2009). Total synthesis of indolizidine alkaloid (-)-209D: overriding substrate bias in the asymmetric rhodium-catalyzed [2+2+2] cycloaddition. Angewandte Chemie International Edition. [Link]
-
Fischer, D. F., Sarpong, R. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. Organic Letters. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]
-
Gutekunst, W. R., & Miller, S. J. (2009). Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. National Institutes of Health. [Link]
-
Fischer, D. F., Sarpong, R. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. ACS Publications. [Link]
-
Glorius, F., et al. (2007). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]
-
Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. [Link]
-
Wang, C., et al. (2023). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Institutes of Health. [Link]
-
Zhang, Y., et al. (2008). Asymmetric Synthesis of C2-symmetric Vicinal Diamines via Reductive Dimerization of N-acylpyridinium and Related Salts. Organic Letters. [Link]
-
Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. [Link]
-
Harutyunyan, S. R., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]
-
Wang, C., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]
-
Glorius, F., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. National Institutes of Health. [Link]
-
Petruzziello, D. (2021). Nucleophilic Dearomatization of Activated Pyridines. MDPI. [Link]
-
Duncton, M. A. J., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. RSC Publishing. [Link]
-
Rueping, M., et al. (2018). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. National Institutes of Health. [Link]
-
Buchwald, S. L. (2018). Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile. DSpace@MIT. [Link]
-
Sarpong, R., et al. (2016). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. National Institutes of Health. [Link]
-
Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. [Link]
-
Zhang, J., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. SciSpace. [Link]
-
Zhang, J., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Semantic Scholar. [Link]
-
Duan, G., et al. (2021). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. ResearchGate. [Link]
-
Duan, G., et al. (2021). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution (2017) | Zhang Jing | 5 Citations [scispace.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Catalytic, Asymmetric Indolizidinone Aza-Quaternary Stereocenter Synthesis: Expedient Synthesis of the Cylindricine Alkaloids Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of indolizidine alkaloid (-)-209D: overriding substrate bias in the asymmetric rhodium-catalyzed [2+2+2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric synthesis of C2-symmetric vicinal diamines via reductive dimerization of N-acylpyridinium and related salts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-octahydroindolizine
Abstract
(S)-octahydroindolizine, also known as (S)-indolizidine or δ-coniceine, is a saturated bicyclic amine that forms the core scaffold of numerous alkaloids with significant biological activities. Its deceptively simple structure presents a rich landscape for spectroscopic analysis, providing a quintessential case study for the unambiguous determination of molecular structure and stereochemistry. This technical guide offers an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of (S)-octahydroindolizine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to facilitate a comprehensive understanding of the molecule's spectroscopic signature.
Introduction: The Significance of the Indolizidine Core
The indolizidine alkaloid family, built upon the octahydroindolizine framework, exhibits a remarkable diversity of biological activities, including potent glycosidase inhibition, which has implications for the treatment of cancer, diabetes, and viral infections. The precise stereochemistry of the indolizidine core is often critical to its pharmacological function. Therefore, the ability to unequivocally characterize its structure through spectroscopic methods is of paramount importance in natural product chemistry, medicinal chemistry, and drug discovery.
This guide will focus on the spectroscopic data of the (S)-enantiomer of octahydroindolizine. It is important to note that for NMR and IR spectroscopy in achiral solvents, and for standard electron ionization mass spectrometry, the spectra of the (S) and (R) enantiomers are identical. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD), would be required to distinguish between the enantiomers, but fall outside the scope of this particular guide. The data presented herein is for the racemic mixture, which is representative of the individual enantiomers under standard spectroscopic conditions.
Molecular Structure and Isomerism
(S)-octahydroindolizine possesses a fused bicyclic ring system consisting of a six-membered piperidine ring and a five-membered pyrrolidine ring, sharing a nitrogen atom and a bridgehead carbon. The specific stereochemistry at the bridgehead carbon (C-8a) dictates the overall three-dimensional shape of the molecule.
Figure 1: Structure of (S)-octahydroindolizine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of octahydroindolizine reveals a complex pattern of overlapping multiplets in the aliphatic region, consistent with a saturated bicyclic amine. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the rigid conformational structure of the fused rings.
Table 1: ¹H NMR Spectroscopic Data for Octahydroindolizine
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-8a | ~3.20 | m |
| H-5 | ~2.95, ~2.20 | m |
| H-3 | ~2.80, ~2.05 | m |
| H-1, H-2, H-6, H-7, H-8 | 1.20-1.90 | m |
Note: Precise chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency. The data presented is a representative compilation from various sources.
Interpretation of the ¹H NMR Spectrum:
The proton at the bridgehead, H-8a, is expected to be the most downfield of the C-H protons due to its proximity to the nitrogen atom and its unique position in the bicyclic system. The protons on the carbons adjacent to the nitrogen (C-3 and C-5) also experience a downfield shift. The remaining methylene protons on the carbocyclic rings (C-1, C-2, C-6, C-7, and C-8) give rise to a complex, overlapping series of multiplets in the upfield region of the spectrum. A definitive assignment of all proton signals typically requires two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and information about their chemical environment.
Table 2: ¹³C NMR Spectroscopic Data for Octahydroindolizine
| Carbon | Chemical Shift (δ, ppm) |
| C-8a | 64.9 |
| C-5 | 56.7 |
| C-3 | 54.4 |
| C-8 | 31.0 |
| C-1 | 30.8 |
| C-7 | 26.0 |
| C-2 | 24.8 |
| C-6 | 20.7 |
(Source: Data adapted from SpectraBase)[1]
Interpretation of the ¹³C NMR Spectrum:
The carbon atoms directly bonded to the nitrogen (C-3, C-5, and the bridgehead C-8a) are significantly deshielded and appear at the downfield end of the aliphatic region. The bridgehead carbon, C-8a, being bonded to the nitrogen and at a junction of two rings, is the most downfield. The remaining five carbon atoms of the methylene groups appear at higher field strengths, with their specific chemical shifts determined by their position within the ring system and any steric interactions.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data for a sample of (S)-octahydroindolizine would involve the following steps:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of (S)-octahydroindolizine in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtering if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the narrow and symmetrical lineshape of a reference signal (e.g., residual solvent peak).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Figure 2: A generalized workflow for NMR data acquisition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: IR Spectroscopic Data for Octahydroindolizine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930-2850 | Strong | C-H stretching (alkane) |
| ~2780 | Medium | Bohlmann bands (trans-fused quinolizidine-like) |
| 1450-1470 | Medium | C-H bending (scissoring) |
| 1100-1000 | Medium-Strong | C-N stretching |
(Source: Data adapted from SpectraBase)[2]
Interpretation of the IR Spectrum:
The IR spectrum of octahydroindolizine is characterized by the following key features:
-
C-H Stretching: Strong absorptions in the 2930-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the bicyclic system.
-
Bohlmann Bands: A series of medium-intensity bands appearing in the 2800-2700 cm⁻¹ region, known as Bohlmann bands, are highly diagnostic for the conformation of cyclic amines. Their presence in the spectrum of octahydroindolizine is indicative of a trans-fused ring junction, where the lone pair on the nitrogen is anti-periplanar to at least two axial C-H bonds on the adjacent carbons. This provides valuable conformational information.
-
C-H Bending: Absorptions in the 1450-1470 cm⁻¹ region are due to the scissoring vibrations of the methylene groups.
-
C-N Stretching: The C-N stretching vibrations of the tertiary amine are expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Table 4: Mass Spectrometric Data for Octahydroindolizine
| m/z | Relative Intensity (%) | Assignment |
| 125 | 30 | [M]⁺ (Molecular Ion) |
| 124 | 100 | [M-H]⁺ |
| 96 | 55 | [M-C₂H₅]⁺ |
| 82 | 40 | [M-C₃H₇]⁺ |
(Source: Data from NIST WebBook)[3]
Interpretation of the Mass Spectrum:
The electron ionization (EI) mass spectrum of octahydroindolizine shows a molecular ion peak [M]⁺ at m/z 125, which confirms the molecular formula C₈H₁₅N. The base peak at m/z 124 corresponds to the loss of a hydrogen atom, [M-H]⁺, which is a common fragmentation pathway for cyclic amines, leading to the formation of a stable iminium ion. Other significant fragments at m/z 96 and 82 result from the loss of ethyl and propyl radicals, respectively, through cleavage of the piperidine ring.
Figure 3: Proposed major fragmentation pathways for octahydroindolizine in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
A standard protocol for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming the molecular ion [M]⁺, and to fragment into smaller, charged species.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Conclusion
The spectroscopic characterization of (S)-octahydroindolizine provides a clear and comprehensive picture of its molecular structure. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the connectivity of the atoms in the bicyclic system. IR spectroscopy confirms the presence of the saturated amine functionality and provides valuable conformational insights through the observation of Bohlmann bands. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the known structure. Together, these techniques offer a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of this important alkaloid core, laying the foundation for further research into the synthesis and biological activity of its more complex derivatives.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Indolizine, octahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). (S)-(+)-Octahydroindolizine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Indolizidine. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Indolizidine. Wiley Science Solutions. Retrieved from [Link]
-
SpectraBase. (n.d.). INDOLIZIDIN. Wiley Science Solutions. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Core Mechanisms of Indolizidine Alkaloid Formation
Abstract
Indolizidine alkaloids are a structurally diverse and pharmacologically significant class of natural products, characterized by a bicyclic structure with a nitrogen atom at the bridgehead.[1] Their potent biological activities, including anti-cancer, antiviral, and anti-inflammatory properties, have established them as critical lead compounds in drug discovery and development.[1][2][3][4][5][6] This technical guide provides a comprehensive exploration of the core biosynthetic mechanisms responsible for the formation of these complex molecules. We will dissect the two primary biosynthetic paradigms—the L-lysine-derived pathway and the polyketide synthase-mediated route—elucidating the key enzymatic steps, precursor molecules, and regulatory logic. Furthermore, this guide details the pivotal experimental methodologies, such as isotopic labeling and genetic manipulation, that have been instrumental in unraveling these intricate pathways, offering researchers a foundational understanding for future investigation and bioengineering efforts.
Introduction: The Architectural and Functional Diversity of Indolizidine Alkaloids
Indolizidine alkaloids are defined by their core bicyclic framework, where a six-membered ring and a five-membered ring are fused with a shared nitrogen atom.[1] This fundamental scaffold is elaborated upon by nature to produce a vast array of compounds with varying hydroxylation patterns, side chains, and stereochemistry. This structural diversity is mirrored by a broad spectrum of biological activities, making them a subject of intense research.[7][8][9]
These compounds are not restricted to a single domain of life; they are produced by an astonishing range of organisms, including plants (notably in the Fabaceae family), fungi, bacteria, and even animals like poison-dart frogs, which sequester them from their diet.[1][4][10] This widespread distribution underscores their evolutionary importance and hints at the convergent evolution of biosynthetic strategies.
This guide will focus on the fundamental chemical logic governing their assembly, which primarily diverges into two distinct, elegant pathways.
Caption: Simplified biosynthetic pathway for Swainsonine.
Case Study: Castanospermine Biosynthesis
The pathway to castanospermine, an alkaloid with potent anti-HIV activity, diverges significantly after the formation of L-pipecolic acid. [4][5]Instead of an NRPS-PKS system, the biosynthesis involves a Claisen-type condensation reaction. L-pipecolic acid reacts with malonyl-CoA to form a 1-indolizidinone intermediate. [11]This core structure then undergoes a series of stereospecific reduction and hydroxylation reactions to yield the final, highly hydroxylated castanospermine molecule. [11]
Caption: Key steps in the biosynthesis of Castanospermine.
The Polyketide Pathway: An Assembly Line Approach
In the bacterial kingdom, particularly within the genus Streptomyces, a completely different strategy is employed to construct the indolizidine scaffold. [1]This pathway relies on large, modular enzyme complexes known as polyketide synthases (PKSs). [1][12]These enzymes function as molecular assembly lines, iteratively adding small carboxylic acid units (typically acetate and propionate) to build a long polyketide chain. [1][13]
Case Study: Cyclizidine Biosynthesis
The biosynthesis of cyclizidine, an immunostimulatory and cytotoxic alkaloid from Streptomyces NCIB 11649, is the archetypal example of this pathway. [12][14]Isotope-labeling experiments using ¹³C-labeled acetate and propionate were fundamental in establishing its polyketide origin. [1][13]
-
Polyketide Chain Assembly: The cyclizidine (cyc) gene cluster encodes a Type II PKS. [1][14]This enzymatic machinery assembles a 16-membered polyketide chain from one propionyl-CoA starter unit and six malonyl-CoA extender units. [14]2. Chain Release and Cyclization: Once the chain is fully assembled, it is released from the PKS.
-
Post-PKS Modifications: A series of crucial tailoring reactions occurs. An aminotransferase (CycI) introduces a nitrogen atom. [14]This aminated chain undergoes a spontaneous cyclization to form the six-membered ring of the indolizidine core. [1]Subsequent enzymatic reactions catalyzed by oxidoreductases and other enzymes encoded in the cyc cluster are responsible for forming the fused five-membered ring and the distinctive terminal cyclopropyl ring. [1][14]
Caption: Workflow for Polyketide-derived Indolizidine Alkaloids.
Experimental Verification: Protocols and Methodologies
The elucidation of these complex biosynthetic pathways is a testament to the power of combining classical biochemical techniques with modern molecular genetics. Understanding the causality behind these experimental choices is critical for any researcher in the field.
Isotopic Labeling Studies: Tracing the Atoms
This technique is the cornerstone for identifying the primary building blocks of a natural product. [15]By feeding the producing organism a precursor molecule enriched with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H), scientists can track the incorporation of these labeled atoms into the final product's structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [15][16]
This self-validating protocol confirms the precursor units by directly observing their incorporation.
-
Culture Preparation: Inoculate the producing strain (e.g., Streptomyces NCIB 11649) into a suitable liquid medium. Grow to mid-log phase.
-
Precursor Addition: Add a sterile solution of the labeled precursor (e.g., [1-¹³C]acetate or [1-¹³C]propionate) to the culture. A parallel control culture without the labeled precursor must be run.
-
Incubation: Continue incubation for a period determined by the organism's growth rate and production timeline (e.g., 48-96 hours), allowing for the uptake and metabolism of the labeled precursor.
-
Metabolite Extraction: Harvest the culture (cells and supernatant). Perform a solvent extraction (e.g., with ethyl acetate) to isolate the alkaloids.
-
Purification: Purify the target alkaloid (e.g., cyclizidine) using chromatographic techniques (e.g., HPLC).
-
Analysis:
-
Mass Spectrometry (MS): Compare the mass spectrum of the alkaloid from the labeled experiment to the control. An increase in mass corresponding to the number of incorporated labeled precursors provides direct evidence of the pathway.
-
¹³C-NMR Spectroscopy: Analyze the purified, labeled alkaloid. The positions of enriched ¹³C signals in the spectrum reveal precisely where each precursor unit was incorporated into the carbon skeleton, allowing for the reconstruction of the assembly sequence.
-
Caption: Workflow for Isotopic Labeling Studies.
Genetic Manipulation: Validating Enzyme Function
With the advent of genomics, identifying putative biosynthetic gene clusters (BGCs) has become routine. However, correlation is not causation. Gene knockout and heterologous expression are the gold standards for validating the function of specific enzymes within a pathway. [3][17]
This protocol provides definitive proof of a gene's necessity for biosynthesis.
-
BGC Identification: Sequence the genome of the producing organism and identify the putative BGC using bioinformatics tools (e.g., antiSMASH).
-
Vector Construction: Design and construct a knockout vector. This typically involves amplifying the regions upstream ("left arm") and downstream ("right arm") of the target gene and cloning them into a plasmid containing a selection marker (e.g., an antibiotic resistance gene).
-
Transformation: Introduce the knockout vector into the producing organism using an appropriate method (e.g., protoplast transformation for fungi, conjugation for Streptomyces).
-
Selection and Screening: Select for transformants that have integrated the vector. Screen these colonies (e.g., via PCR) to identify double-crossover homologous recombinants where the target gene has been replaced by the selection marker.
-
Metabolic Analysis: Cultivate the confirmed knockout mutant alongside the wild-type strain under producing conditions.
-
LC-MS Analysis: Analyze the culture extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of the final alkaloid in the mutant strain's profile, and potentially the accumulation of a precursor intermediate, confirms the deleted gene's essential role in the pathway.
-
Complementation (Validation): Re-introduce a functional copy of the deleted gene into the mutant strain. Restoration of alkaloid production provides the final, definitive proof of the gene's function. [3]
Experimental Step Objective Key Technique Expected Outcome Gene Deletion To remove the target enzyme from the cell. Homologous Recombination Creation of a null mutant strain (Δgene). Metabolic Profiling To observe the biochemical effect of the deletion. LC-MS Absence of the final product in the Δgene strain. | Complementation | To prove the observed effect is due to the specific gene. | Gene Re-introduction | Restoration of alkaloid production in the mutant. |
Conclusion and Future Perspectives
The formation of indolizidine alkaloids is a showcase of nature's biosynthetic ingenuity, employing distinct and elegant strategies to construct a privileged chemical scaffold. The L-lysine pathway, with its variations leading to compounds like swainsonine and castanospermine, highlights the versatility of amino acid precursors and tailoring enzymes. In contrast, the polyketide pathway, exemplified by cyclizidine, demonstrates the power of modular, assembly-line enzymology.
A deep understanding of these mechanisms, validated through rigorous experimental protocols, is not merely an academic exercise. It provides the blueprint for synthetic biology and metabolic engineering efforts. By harnessing these biosynthetic pathways, it is possible to:
-
Improve Titers: Overexpress rate-limiting enzymes or engineer regulatory elements to increase the production of valuable alkaloids in microbial fermentation systems.
-
Generate Novel Derivatives: Utilize techniques like precursor-directed biosynthesis or enzyme engineering to create novel indolizidine analogues with potentially improved therapeutic properties. [14][18]* Discover New Pathways: As genomics continues to uncover novel BGCs, the principles outlined here will be essential for characterizing new enzymes and pathways, such as the recently discovered PLP-dependent bifunctional enzyme involved in curvulamine biosynthesis. [19] For researchers in drug development, the biosynthetic machinery of indolizidine alkaloids represents a rich and largely untapped resource for generating chemical diversity and developing next-generation therapeutics.
References
- Unveiling of swainsonine biosynthesis via a multi-branched pathway in fungi. (2020).
- Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities. (n.d.). PMC - NIH.
- The Effect of the swnR Gene on Swainsonine Biosynthesis in Alternaria oxytropis OW7.8, an Endophytic Fungus of Oxytropis glabra. (n.d.). MDPI.
- The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi. (2017). PubMed.
- The biosynthesis pathway of swainsonine and slaframine in Slafractonia leguminicola. (n.d.).
- Castanospermine - Wikipedia. (n.d.). Wikipedia.
- Swainsonine Biosynthesis Genes in Diverse Symbiotic and Pathogenic Fungi. (n.d.). Oxford Academic.
- Identification of the polyketide biosynthetic machinery for the indolizidine alkaloid cyclizidine. (2015).
- A plausible biosynthesis pathway of indolizidine alkaloids. (n.d.).
- Indolizidine and quinolizidine alkaloids. (n.d.). PubMed.
- Identification of the Polyketide Biosynthetic Machinery for the Indolizidine Alkaloid Cyclizidine. (2015). PubMed.
- Evidence for an enantioselective pumiliotoxin 7-hydroxylase in dendrobatid poison frogs of the genus Dendrob
- Biosynthesis of the indolizidine alkaloid, cyclizidine. (n.d.). RSC Publishing.
- Total Synthesis of (+)-Pumiliotoxin A. (2024). Synfacts.
- Indolizidine and quinolizidine alkaloids. (2007).
- Identification of the Polyketide Biosynthetic Machinery for the Indolizidine Alkaloid Cyclizidine. (n.d.). Toronto Metropolitan University.
- (PDF) Indolizidine and Quinolizidine Alkaloids. (2025).
- PHYTOCHEMISTRY AND PHARMACOGNOSY – Alkaloids and their Biosynthesis. (n.d.). ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
- Pumiliotoxin 251D. (n.d.). Grokipedia.
- Molecular physiology of pumiliotoxin sequestration in a poison frog. (n.d.). PMC - NIH.
- SYNTHESIS OF PUMILIOTOXIN C A TOXIC ALKALOID FROM CENTRAL AMERICAN ARROW POISON FROG, DENDROBATES PUMILIO AND D.
- Pyridoxal-5′-phosphate–dependent bifunctional enzyme catalyzed biosynthesis of indolizidine alkaloids in fungi. (2019). PNAS.
- An In-depth Technical Guide to the Natural Sources and Biodiversity of Indolizidine Alkaloids. (n.d.). Benchchem.
- Indolizidine alkaloids - Wikipedia. (n.d.). Wikipedia.
- Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. (2022). Semantic Scholar.
- Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. (2021). Frontiers in Plant Science.
- Polyketide Origin of the Indole Ring during the Biosynthesis of Indole Alkaloid Coprisidins. (2024).
- Synthesis of unnatural alkaloid scaffolds by exploiting plant polyketide synthase. (2011). PNAS.
- Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. (n.d.).
- Biosynthesis of the indolizidine alkaloid cyclizidine: Incorporation of singly and doubly labelled precursors. (n.d.).
- Castanospermine. (2026). Grokipedia.
- Indolizidine and quinolizidine alkaloids. (2002). PubMed.
- Isotopic Labeling Analysis using Single Cell Mass Spectrometry. (2025). bioRxiv.
- Indolizidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis.
- Castanospermine. (n.d.). PubChem - NIH.
- 8 precursors essential for biosynthesis of alkaloids. (2017).
- An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (n.d.). PMC - NIH.
- Alkaloids Derived from Lysine. (n.d.). Medicinal Herbs - Biocyclopedia.
- Isotopic Labeling Analysis using Single Cell Mass Spectrometry. (2025).
- Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. (n.d.). PubMed.
- (PDF) Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae. (2012).
- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub.
- Isotopic labeling - Wikipedia. (n.d.). Wikipedia.
- Application Notes and Protocols: Synthesis of Castanospermine Derivatives for Drug Discovery. (n.d.). Benchchem.
- Biosynthesis of Fungal Natural Products Involving Two Separate P
Sources
- 1. Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Indolizidine alkaloids - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indolizidine and quinolizidine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Castanospermine - Wikipedia [en.wikipedia.org]
- 12. Identification of the Polyketide Biosynthetic Machinery for the Indolizidine Alkaloid Cyclizidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of the indolizidine alkaloid, cyclizidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Identification of the polyketide biosynthetic machinery for the indolizidine alkaloid cyclizidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 16. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
The Octahydroindolizine Core: A Technical Guide to its Discovery and Stereoselective Synthesis
Abstract
The octahydroindolizine skeleton, also known as indolizidine, is a privileged heterocyclic motif that forms the structural core of over a thousand alkaloids isolated from a diverse range of natural sources, including plants, fungi, bacteria, and the skin secretions of amphibians.[1] These natural products exhibit a vast spectrum of biological activities, making the octahydroindolizine scaffold a high-priority target for synthetic chemists and a recurring theme in medicinal chemistry and drug development.[2][3] This technical guide provides a comprehensive overview of the discovery of this bicyclic system, tracing its origins from early investigations into aromatic heterocycles to its identification in complex natural products. The primary focus is a detailed exploration of the seminal strategies and modern methodologies developed for its stereocontrolled synthesis. We will dissect the causal logic behind key experimental choices in pioneering works, present detailed protocols for landmark syntheses, and illustrate the evolution of synthetic approaches from racemic preparations to highly stereoselective catalytic asymmetric methods.
Introduction: The Significance of the Octahydroindolizine Scaffold
The octahydroindolizine system is a saturated azabicyclo[4.3.0]nonane ring structure. Its importance stems directly from its prevalence in nature. Alkaloids featuring this core, such as swainsonine, castanospermine, and the pumiliotoxins, have garnered significant attention for their potent biological activities, including glycosidase inhibition, anticancer properties, and modulation of neuronal signaling.[3][4] Consequently, the development of efficient and stereoselective methods to construct this framework has been a major focus of synthetic organic chemistry for decades. The ability to precisely control the stereochemistry of the bridgehead carbon (C-8a) and other substituents is paramount, as even minor stereochemical changes can dramatically alter biological function. This guide will illuminate the intellectual and experimental journey that has enabled chemists to master the synthesis of this vital heterocyclic core.
The Dawn of Discovery: From Aromaticity to Natural Products
The story of octahydroindolizine begins not with the saturated core itself, but with its fully unsaturated, aromatic parent: indolizine.
Early Investigations into the Aromatic Indolizine Ring
The history of the indolizine heterocycle dates back to 1890, when the Italian chemist Angeli first reported a compound he named "pyrindole".[5] However, the first definitive synthesis of the parent indolizine ring system was reported by Scholtz in 1912.[5] By treating 2-methylpyridine with acetic anhydride at high temperatures, he obtained a product he called "picolide," which upon hydrolysis yielded the indolizine core. The structure was later confirmed by the seminal work of Diels and Alder, who used catalytic reduction to convert the aromatic system to a saturated derivative, which was then correlated with a known piperidine compound, (±)-coniine.[5] These early syntheses, while foundational, were often low-yielding and did not address the challenges of stereocontrol inherent in the saturated analogue.
Identification in Nature: The Rise of Indolizidine Alkaloids
The true impetus for the synthetic exploration of the octahydroindolizine core came from the field of natural product chemistry. Throughout the mid-20th century, chemists began isolating a growing number of alkaloids from diverse natural sources that shared this common bicyclic framework.[6] These "indolizidine alkaloids" were found in the plant genus Swainsona, leading to the discovery of the potent α-mannosidase inhibitor swainsonine, and famously, in the skin of brightly colored poison-dart frogs of the genus Dendrobates, from which pumiliotoxin C and related compounds were isolated.[5][7] The complex structures and potent bioactivities of these molecules presented a formidable challenge and an exciting opportunity for the synthetic chemistry community.
Pioneering Strategies in Stereocontrolled Synthesis
The initial syntheses of indolizidine alkaloids were often racemic. However, the demand for enantiomerically pure material for biological evaluation spurred the development of elegant stereocontrolled strategies. A pivotal figure in this area is Professor Larry E. Overman, whose work on iminium ion-based cyclizations provided a powerful and general entry into this class of compounds.
The Iminium Ion-Mediated Cyclization: The Overman Synthesis of Pumiliotoxin C
One of the most influential early stereoselective syntheses of an octahydroindolizine natural product was the total synthesis of (±)-Pumiliotoxin C by Overman and Jessup in 1978.[6] This synthesis established a powerful paradigm: the use of an intramolecular cyclization of an electrophilic iminium ion onto a nucleophilic partner to construct the bicyclic core with defined stereochemistry.
The key transformation is an acid-catalyzed reductive amination/cyclization cascade. The strategic brilliance of this approach lies in its ability to set the crucial relative stereochemistry of the indolizidine core in a single, predictable step. The transition state of the cyclization is governed by stereoelectronic principles, favoring a chair-like conformation that minimizes steric interactions, thus leading to the desired cis-fused ring system.
Diagram 1: General Iminium Ion Cyclization Strategy
Caption: Workflow for iminium ion-mediated cyclization.
Case Study Protocol: Overman's Synthesis of (±)-Pumiliotoxin C
The following protocol is adapted from the 1978 Journal of the American Chemical Society publication by Overman and Jessup.[6]
Step 1: Synthesis of the Acyclic Enone Precursor
-
Materials: 1,6-Heptadien-4-ol, pyridinium chlorochromate (PCC), dichloromethane (DCM).
-
Procedure: To a stirred suspension of PCC in DCM, a solution of 1,6-heptadien-4-ol in DCM is added. The mixture is stirred at room temperature for 2 hours.
-
Workup: Diethyl ether is added, and the mixture is filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure to yield the crude dienone, which is used directly in the next step.
-
Causality: PCC is a mild oxidizing agent that converts the secondary alcohol to a ketone without over-oxidation or isomerization of the double bonds.
-
Step 2: Diels-Alder Cycloaddition
-
Materials: Crude dienone from Step 1, 1-(N-benzyloxycarbonyl)amino-1,3-butadiene, benzene.
-
Procedure: A solution of the dienone and the diene in benzene is heated at reflux for 24 hours in a sealed tube.
-
Workup: The solvent is removed under reduced pressure, and the resulting adduct is purified by column chromatography.
-
Causality: The Diels-Alder reaction is a powerful C-C bond-forming reaction that constructs the six-membered ring of the decahydroquinoline precursor with predictable regioselectivity.
-
Step 3: Reductive Amination and Iminium Ion Cyclization
-
Materials: Diels-Alder adduct, hydrogen gas, 10% Palladium on carbon (Pd/C), glacial acetic acid.
-
Procedure: The adduct is dissolved in glacial acetic acid and subjected to hydrogenation at 50 psi over 10% Pd/C.
-
Workup: The catalyst is removed by filtration, and the solvent is evaporated. The residue is dissolved in chloroform, washed with aqueous sodium bicarbonate, dried, and concentrated to yield (±)-pumiliotoxin C.
-
Causality: Hydrogenation simultaneously removes the benzyloxycarbonyl (Cbz) protecting group to liberate the free amine and reduces the enone double bond. The acidic conditions then protonate the ketone, which condenses with the amine to form an iminium ion in situ. This electrophilic center is immediately trapped by the pendant olefin in an intramolecular cyclization, stereoselectively forming the second five-membered ring to complete the octahydroindolizine core.
-
Evolution of Stereoselective Methodologies
Building on these foundational works, the field has developed a diverse toolkit of stereoselective reactions to access the octahydroindolizine core.
The Aza-Cope Rearrangement-Mannich Cyclization
Another powerful strategy, also extensively developed by the Overman group, is the tandem cationic aza-Cope rearrangement–Mannich cyclization.[8][9] This elegant cascade reaction reorganizes an acyclic or monocyclic precursor into the bicyclic indolizidine system with exceptional stereocontrol. The reaction is typically initiated by forming an iminium ion, which undergoes a[10][10]-sigmatropic rearrangement (the aza-Cope step). The resulting enol intermediate then undergoes a rapid intramolecular Mannich cyclization to forge the second ring. This method has been applied to the synthesis of numerous complex alkaloids.[11]
Diagram 2: The Aza-Cope/Mannich Cascade
Caption: Key stages of the Aza-Cope/Mannich reaction cascade.
Radical and Cycloaddition Strategies
Other intramolecular cyclization strategies have also proven highly effective.
-
Radical Cyclizations: The generation of a radical on a side chain attached to a pyrrolidine precursor can initiate a cyclization to form the second ring. This approach has been particularly useful for synthesizing fluorinated indolizidine analogues, which are of great interest in medicinal chemistry.[5][12]
-
Intramolecular Cycloadditions: Reactions like the [3+2] cycloaddition of nitrones with alkenes provide a powerful method for constructing the isoxazolidine ring system, which can then be readily converted to the octahydroindolizine core through reductive cleavage.
Modern Catalytic Asymmetric Approaches
The contemporary frontier in octahydroindolizine synthesis involves the use of chiral catalysts to induce enantioselectivity, rather than relying on stoichiometric chiral auxiliaries derived from the chiral pool.[1][13] These methods offer greater efficiency and atom economy. Recent advances include:
-
Asymmetric Hydrogenation: Using chiral rhodium or iridium catalysts to selectively reduce a prochiral enamine or imine precursor.
-
Catalytic Asymmetric Cycloadditions: Employing chiral Lewis acids or organocatalysts to control the stereochemical outcome of Diels-Alder or [3+2] cycloaddition reactions that form the core structure.
-
Domino/Cascade Reactions: Designing complex, multi-step sequences that are triggered by a single catalytic asymmetric transformation, enabling the rapid assembly of complex indolizidine alkaloids from simple starting materials.[14]
Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy depends heavily on the target structure, desired stereochemistry, and available starting materials.
| Strategy | Key Transformation | Stereocontrol Method | Advantages | Common Applications |
| Iminium Ion Cyclization | Intramolecular nucleophilic attack on an iminium ion | Substrate control (chair-like transition state) | Convergent, reliable for cis-fusion | Pumiliotoxins, simple indolizidines |
| Aza-Cope/Mannich | [10][10] Sigmatropic rearrangement followed by cyclization | Substrate control, excellent facial selectivity | Rapid increase in molecular complexity | Complex polycyclic alkaloids (e.g., Strychnine) |
| Radical Cyclization | Intramolecular addition of a radical to a π-system | Substrate or reagent control | Tolerant of various functional groups | Synthesis of fluorinated analogues |
| Catalytic Asymmetric | Various (hydrogenation, cycloaddition, etc.) | Chiral catalyst | High enantioselectivity, atom economical | Enantioselective total synthesis |
Conclusion and Future Outlook
The journey to master the synthesis of the octahydroindolizine core is a testament to the ingenuity of organic chemists. From the initial academic curiosities surrounding the aromatic indolizine to the strategic, stereocontrolled construction of life-saving drug candidates, the field has undergone a remarkable evolution. Early methods relied on substrate control to dictate stereochemical outcomes in elegant, yet often target-specific, ways. The work of pioneers like Larry Overman established robust and reliable cyclization strategies that became pillars of alkaloid synthesis.
The future of the field points towards even greater efficiency and precision. The development of novel catalytic asymmetric methods and complex domino reactions will continue to push the boundaries of what is possible, enabling the synthesis of previously inaccessible analogues for biological screening. As our understanding of the biological roles of indolizidine alkaloids deepens, the demand for rapid, efficient, and stereodivergent synthetic routes will only intensify, ensuring that the octahydroindolizine core remains a vibrant and challenging playground for innovation in synthetic chemistry.
References
-
Inubushi, Y., & Ibuka, T. (n.d.). SYNTHESIS OF PUMILIOTOXIN C A TOXIC ALKALOID FROM CENTRAL AMERICAN ARROW POISON FROG, DENDROBATES PUMILIO AND D. AURATUS. Retrieved from [Link]
- Overman, L. E., & Jessup, P. J. (1978). A short, stereospecific total synthesis of dl-pumiliotoxin C. J. Am. Chem. Soc., 100, 5179.
-
Weinreb, S. M. (2009). Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines. Tetrahedron, 65(16), 3222-3231. Available at: [Link]
-
Padwa, A., et al. (2013). Synthesis of Functionalized Indolizidines Through Pauson-Khand Cycloaddition of 2-allylpyrrolidines. J Org Chem, 78(3), 1176-83. Available at: [Link]
-
Wikipedia contributors. (2023, November 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Brandang, E., et al. (2008). Synthesis of (–)
- Al-Tel, T. H. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2).
-
Huang, H. L., Sung, W. H., & Liu, R. S. (2001). Synthesis of indolizidine and quinolizidine derivatives via intramolecular cyclization of alkynyltungsten compounds with N-acyliminium ion. J Org Chem, 66(18), 6193-6. Available at: [Link]
- Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids.
- Huang, H. L., Sung, W. H., & Liu, R. S. (2001). Synthesis of Indolizidine and Quinolizidine Derivatives via Intramolecular Cyclization of Alkynyltungsten Compounds with N-Acyliminium Ion. The Journal of Organic Chemistry, 66(18), 6193-6196.
- Oestreich, M. (2011). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry.
-
Adib, M., et al. (2021). Biologically active indolizidine alkaloids. Med Res Rev, 41(2), 928-960. Available at: [Link]
- Procter, D. J., et al. (2014). Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. University of Manchester.
-
Ferreira, B. G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]
- Comins, D. L., et al. (2006). A new asymmetric synthesis of the natural enantiomer of the indolizidino[8,7- b]indole alkaloid (+)-harmicine. Tetrahedron: Asymmetry.
-
Taylor & Francis. (2020). Indolizidine alkaloids – Knowledge and References. Retrieved from [Link]
- Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials.
-
Overman, L. E., et al. (2005). Aza-cope Rearrangement-Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (+/-)-gelsemine. J Am Chem Soc, 127(51), 18046-53. Available at: [Link]
- Franklin, A. S., & Overman, L. E. (1996). Total Syntheses of Pumiliotoxin A and Allopumiliotoxin Alkaloids. Interplay of Pharmacologically Active Natural Products and New Synthetic Methods and Strategies. Chemical Reviews, 96(1), 505-522.
-
Oppolzer, W., & Fröstl, W. (1975). The total synthesis of (+/-)-pumiliotoxin-C. Helv Chim Acta, 58(2), 593-5. Available at: [Link]
-
Overman, L. E. (n.d.). Publications – Overman Lab. UCI Department of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Total Synthesis of Actinophyllic Acid by Overman. Retrieved from [Link]
- Jones, A. D. (2004). Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. Eastern Michigan University.
-
Overman, L. E., et al. (2005). Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine. J Am Chem Soc, 127(51), 18046-18053. Available at: [Link]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of indolizidines by intramolecular ene cyclizations. Preparation of (E)-alkylidene analogs of pumiliotoxin A. (1985) | Larry E. Overman | 22 Citations [scispace.com]
- 4. chimia.ch [chimia.ch]
- 5. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. Aza-cope rearrangement-mannich cyclizations for the formation of complex tricyclic amines: stereocontrolled total synthesis of (+/-)-gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total Synthesis of Actinophyllic Acid by Overman [organic-chemistry.org]
- 12. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Natural sources and isolation of indolizidine alkaloids
An In-depth Technical Guide to the Natural Sources and Isolation of Indolizidine Alkaloids
Authored by: A Senior Application Scientist
Foreword: The Enduring Allure of the Indolizidine Core
Indolizidine alkaloids, a fascinating and structurally diverse class of natural products, are characterized by a bicyclic system where a six-membered ring is fused to a five-membered ring at a nitrogen bridgehead. This seemingly simple scaffold is the foundation for a vast array of molecules with profound biological activities, making them a fertile ground for drug discovery and development.[1][2] From potent glycosidase inhibitors like swainsonine and castanospermine to neuroactive compounds found in amphibian skin, the therapeutic potential of indolizidine alkaloids is undeniable.[1][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the principles and practicalities involved in the journey from natural source to purified compound. We will explore the rich biodiversity of organisms that produce these alkaloids and delve into the nuanced art and science of their isolation and purification.
Part 1: The Natural Tapestry of Indolizidine Alkaloids
Indolizidine alkaloids are not confined to a single corner of the natural world; they are biosynthesized by a remarkable diversity of organisms, from the microscopic to the macroscopic.[4][5][6] Understanding these sources is the critical first step in any isolation endeavor.
Botanical Origins: A Rich Reservoir
Plants have traditionally been the most prolific source of indolizidine alkaloids.[7] Several plant families are particularly well-known for producing these compounds, often as a defense mechanism against herbivores.
-
Leguminosae (Fabaceae): This family is a treasure trove of polyhydroxylated indolizidine alkaloids. Notable examples include:
-
Swainsonine: First isolated from plants of the Swainsona genus, this potent α-mannosidase inhibitor has been investigated for its anticancer and immunomodulatory properties.[3]
-
Castanospermine: Found in the seeds of the Moreton Bay Chestnut (Castanospermum australe), it is a powerful glucosidase inhibitor with antiviral activity.[3]
-
-
Orchidaceae: This diverse family also contributes to the catalog of known indolizidine alkaloids.[8]
-
Convolvulaceae: The morning glory family is another significant source of various indolizidine alkaloids.[9]
Animal Kingdom: From Tiny Ants to Poisonous Frogs
The animal kingdom provides a fascinating array of structurally unique indolizidine alkaloids, often employed as chemical defense agents.
-
Amphibians: The skin of poison-dart frogs (family Dendrobatidae) is a well-known source of a variety of lipophilic indolizidine alkaloids, such as pumiliotoxins and gephyrotoxins, which exhibit potent neurological effects.[2][5]
-
Insects: Various species of ants produce simple, volatile indolizidine alkaloids as trail and recruitment pheromones or as components of their venom.[5][6]
Microbial World: An Emerging Frontier
Microorganisms, including fungi and bacteria, are increasingly recognized as a significant and often overlooked source of novel indolizidine alkaloids.[4][7]
-
Fungi: Endophytic fungi, such as those associated with locoweed, are the true producers of swainsonine, highlighting the intricate symbiotic relationships that can lead to the production of these potent compounds.[7]
-
Actinomycetes: These soil-dwelling bacteria are known for their ability to produce a wide range of bioactive secondary metabolites, including unique indolizidine derivatives like cyclizidines and iminimycins.[7] The advantage of microbial sources lies in their potential for large-scale fermentation and genetic manipulation to enhance production.[7]
Table 1: Prominent Indolizidine Alkaloids and Their Natural Sources
| Indolizidine Alkaloid | Core Structure | Natural Source(s) | Key Biological Activity |
| Swainsonine | Polyhydroxylated | Plants (Swainsona, Astragalus), Fungi (Alternaria oxytropi) | α-Mannosidase inhibitor, anticancer, immunomodulator[3] |
| Castanospermine | Polyhydroxylated | Plants (Castanospermum australe) | α-Glucosidase inhibitor, antiviral[3] |
| Lentiginosine | Dihydroxylated | Plants (Astragalus lentiginosus) | Amyloglucosidase inhibitor[4] |
| Pumiliotoxin A | Decahydroquinoline (structurally related) | Amphibians (Poison-dart frogs) | Cardiotonic and myotonic activity |
| Gephyrotoxin | Tricyclic | Amphibians (Poison-dart frogs) | Muscarinic antagonist |
| Antofine | Phenanthroindolizidine | Plants (Tylophora species) | Anticancer, anti-inflammatory |
| Tylophorine | Phenanthroindolizidine | Plants (Tylophora species) | Potent anticancer and anti-inflammatory agent[1] |
| Cyclizidine | Unique cyclopropyl moiety | Bacteria (Streptomyces sp.) | Antibacterial[7] |
Part 2: The Art and Science of Isolation and Purification
The journey from a complex biological matrix to a pure, crystalline indolizidine alkaloid is a multi-step process that relies on a combination of classical and modern separation techniques. The fundamental principle underpinning this process is the exploitation of the physicochemical properties of the target alkaloids, primarily their basicity and polarity.[10]
The Foundational Step: Extraction
The initial extraction aims to liberate the alkaloids from the source material and separate them from the bulk of non-alkaloidal constituents.[11] The choice of method depends on the nature of the source material and the stability of the target compounds.
Protocol 1: General Acid-Base Extraction from Plant Material
This classic and robust method leverages the ability of alkaloids to form salts with acids and revert to their free base form in alkaline conditions.
-
Sample Preparation: The dried and powdered plant material is moistened with an alkaline solution, such as 10% aqueous sodium carbonate or ammonia, to liberate the free alkaloid bases.[11]
-
Extraction: The alkalized material is then extracted with a non-polar organic solvent like chloroform, dichloromethane, or ether. This dissolves the free bases, leaving behind water-soluble salts and other polar compounds.
-
Acidic Wash: The organic extract is then shaken with a dilute aqueous acid (e.g., 5% HCl or H₂SO₄). The alkaloids partition into the acidic aqueous layer as their water-soluble salts, while non-basic impurities remain in the organic phase.[12]
-
Basification and Re-extraction: The acidic aqueous layer is carefully basified with a strong base (e.g., concentrated ammonia or NaOH) to regenerate the free alkaloid bases, which often precipitate out or can be re-extracted with a fresh portion of an organic solvent.[12]
-
Concentration: The final organic extract is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated under reduced pressure to yield the crude alkaloid mixture.[13]
Caption: General workflow for acid-base extraction of alkaloids.
The Purification Gauntlet: Chromatographic Techniques
The crude alkaloid extract is a complex mixture of structurally related compounds. Chromatography is the workhorse for separating these individual alkaloids with high purity.[14][15]
2.2.1. Column Chromatography (CC)
Column chromatography is a fundamental and widely used technique for the initial fractionation of the crude extract.[13][16]
-
Stationary Phases:
-
Silica Gel: The most common stationary phase. Its slightly acidic nature can sometimes cause issues with sensitive alkaloids, but it is effective for a wide range of polarities.[15]
-
Alumina: Available in acidic, neutral, and basic forms. Basic alumina is often preferred for the separation of alkaloids to prevent potential degradation or irreversible adsorption.[15][16]
-
Sephadex LH-20: A lipophilic dextran gel used for size-exclusion and partition chromatography, particularly useful for separating phenanthroindolizidine alkaloids.[17]
-
-
Mobile Phases: A gradient of increasing polarity is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually introducing a more polar solvent (e.g., methanol or ethyl acetate).[10] The addition of a small amount of a base like triethylamine or ammonia to the mobile phase can improve peak shape and recovery by neutralizing active sites on the stationary phase.
2.2.2. Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of column chromatography separations and for rapidly assessing the purity of fractions.[13] A small amount of each fraction is spotted on a TLC plate, which is then developed in an appropriate solvent system. The separated spots can be visualized under UV light or by spraying with a characteristic staining reagent, such as Dragendorff's reagent, which gives an orange-brown color with most alkaloids.[17]
2.2.3. High-Performance Liquid Chromatography (HPLC)
For final purification and to obtain highly pure compounds for biological testing and structural elucidation, HPLC is the method of choice.[13][16]
-
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.
-
Reversed-Phase HPLC (RP-HPLC): The most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[16] An acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to improve peak shape by ensuring the alkaloids are in their protonated, salt form.
Caption: A typical chromatographic purification workflow for indolizidine alkaloids.
Part 3: Structural Elucidation: Unveiling the Molecular Architecture
Once a pure compound is isolated, its chemical structure must be determined. A combination of modern spectroscopic techniques is employed for this purpose.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and elemental composition of the alkaloid.[18] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in MS/MS experiments can also provide valuable clues about the structure of the molecule.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the de novo structural elucidation of organic molecules, including indolizidine alkaloids.[20][21][22] A suite of NMR experiments is used to piece together the molecular puzzle:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (2-3 bonds away), which is critical for connecting different fragments of the molecule and establishing the overall carbon skeleton.
-
The stereochemistry of the molecule, which is often crucial for its biological activity, can be determined through analysis of coupling constants and through advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy).[20]
Conclusion: A Path Forward in Drug Discovery
The study of indolizidine alkaloids continues to be a vibrant and promising area of research. Their diverse natural origins and potent biological activities ensure their place as important lead compounds in medicinal chemistry.[1] The systematic approach of extraction, purification, and structural elucidation outlined in this guide provides a robust framework for isolating and identifying these valuable natural products. As analytical techniques become even more sensitive and sophisticated, we can anticipate the discovery of many more novel indolizidine alkaloids from previously unexplored ecological niches, further expanding the arsenal of potential therapeutics.
References
- Michael, J. P. (2004). Indolizidine and quinolizidine alkaloids.
- Zhang, J., Morris-Natschke, S. L., Ma, D., Shang, X. F., Yang, C. J., Liu, Y. Q., & Lee, K. H. (2021). Biologically active indolizidine alkaloids. Medicinal Research Reviews, 41(2), 928-960.
- Lifeasible. (n.d.).
- Michael, J. P. (2002). Indolizidine and quinolizidine alkaloids.
- BenchChem. (2025). An In-depth Technical Guide to the Natural Sources and Biodiversity of Indolizidine Alkaloids. BenchChem.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Taylor & Francis. (1997). Bioactive Indolizidine Alkaloids. Taylor & Francis eBooks.
- Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids.
- Wickhorst, J. P., & Hertweck, C. (2023). Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities. Marine Drugs, 21(5), 291.
- Cahlíková, L., & Opletal, L. (2010). Pharmacognosy. Charles University in Prague, Karolinum Press.
- ResearchGate. (2014).
- Preprints.org. (2024).
- Sharma, V., Kamal, R., Kumar, D., & Kumar, V. (2021). Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. Current Traditional Medicine, 7(1), 45-56.
- Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids.
- BenchChem. (2025). Spectroscopic Characterization of Indolizidine Stereoisomers: An In-depth Technical Guide. BenchChem.
- IIP Series. (2024).
- Michael, J. P. (2017). Simple Indolizidine and Quinolizidine Alkaloids. The Alkaloids: Chemistry and Biology, 78, 1-209.
- ResearchGate. (2020). Biologically active indolizidine alkaloids.
- Hu, Y., Zhang, J., & Liu, Y. (2022). Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species. Frontiers in Plant Science, 13, 888732.
- Sorbead India. (2022).
- Yang, W. C., Chen, C. Y., & Wu, Y. C. (2020). Isolation of GLP-1 enhancing indolizidine alkaloids from Boehmeria formosana. Journal of Food and Drug Analysis, 28(1), 125-136.
- Taylor & Francis. (n.d.). Indolizidine alkaloids – Knowledge and References. Taylor & Francis Online.
- University of Pretoria. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS.
- Schulze, C. J., & Müller, R. (2014). NMR-spectroscopic analysis of mixtures: from structure to function.
- Slideshare. (2017).
- ResearchGate. (2020).
Sources
- 1. Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal C...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologically active indolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Alkaloid Separation - Lifeasible [lifeasible.com]
- 14. iipseries.org [iipseries.org]
- 15. column-chromatography.com [column-chromatography.com]
- 16. jocpr.com [jocpr.com]
- 17. Isolation of GLP-1 enhancing indolizidine alkaloids from Boehmeria formosana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 19. repository.up.ac.za [repository.up.ac.za]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Protocol for using (S)-octahydroindolizine as a ligand in catalysis
An Application Guide for the Asymmetric Synthesis of (S)-Octahydroindolizine: A Key Chiral Scaffold
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-Octahydroindolizine, commonly known as (S)-indolizidine, represents a foundational chiral scaffold in a vast array of natural products and pharmacologically active compounds. Its rigid bicyclic structure and defined stereochemistry make it a privileged core for drug discovery and a challenging target for synthetic chemists. While the direct application of (S)-octahydroindolizine as a primary chiral ligand in catalysis is not extensively documented in peer-reviewed literature, its enantioselective synthesis is a subject of paramount importance. This guide provides a detailed protocol and in-depth scientific rationale for a state-of-the-art catalytic method to access this vital chiral building block, focusing on the asymmetric hydrogenation of indolizine precursors. This document is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this valuable motif into their synthetic programs.
Introduction: The Significance of the (S)-Octahydroindolizine Core
The indolizidine alkaloid family comprises over 200 members, exhibiting a wide spectrum of biological activities, including glycosidase inhibition, anti-cancer, and anti-HIV properties. The therapeutic potential of these compounds is often intrinsically linked to their absolute stereochemistry. Consequently, the development of robust and highly stereoselective methods to synthesize enantiopure indolizidine cores, such as (S)-octahydroindolizine, is a critical endeavor in modern organic synthesis.[1][2]
Catalytic asymmetric synthesis offers the most elegant and efficient pathway to these chiral structures. Among the various strategies, the asymmetric hydrogenation of prochiral indolizine precursors stands out for its high atom economy and operational simplicity. This process typically involves a transition metal catalyst, such as iridium or ruthenium, complexed with a chiral ligand that directs the facial selectivity of hydrogen delivery to the substrate.
This application note will focus on a representative protocol for the asymmetric hydrogenation of a substituted indolizine, providing a practical, step-by-step guide and the underlying mechanistic principles that ensure high enantioselectivity.
Core Methodology: Asymmetric Hydrogenation of Indolizines
The direct asymmetric hydrogenation of the indolizine N-heteroaromatic ring system is a powerful strategy for accessing the saturated octahydroindolizine core with high enantiopurity.[3][4] The key to success in this transformation lies in the selection of a suitable catalyst system, where a chiral ligand effectively creates a chiral pocket around the metal center, thereby differentiating the two faces of the prochiral substrate.
A highly effective method involves the use of a chiral Ruthenium-N-Heterocyclic Carbene (NHC) complex. This catalyst system has demonstrated excellent performance in the regioselective hydrogenation of the six-membered ring of the indolizine system.[4]
Causality Behind Experimental Choices
-
Catalyst: A Ruthenium(II) complex is chosen for its excellent ability to activate molecular hydrogen and catalyze the hydrogenation of heteroaromatic systems. The use of an in situ generated catalyst from a precursor like [Ru(cod)(2-methylallyl)2] provides a highly active species.
-
Chiral Ligand: A chiral N-Heterocyclic Carbene (NHC) ligand is employed as the stereodirecting element. NHCs are strong σ-donors that form robust bonds with the metal center, creating a well-defined and stable chiral environment. The steric bulk and specific geometry of the NHC ligand are crucial for inducing high enantioselectivity.
-
Base: A strong base, such as potassium tert-butoxide (KOt-Bu), is often required to facilitate the formation of the active catalyst and to deprotonate the ligand precursor.
-
Solvent: A non-coordinating, non-polar solvent like n-hexane is typically used for the catalyst preparation, while the hydrogenation itself may be performed in a solvent that ensures substrate solubility.
-
Pressure & Temperature: High hydrogen pressure (e.g., 100 bar) is necessary to ensure a sufficient concentration of dissolved hydrogen to drive the reaction efficiently. The reaction is typically run at room temperature to maximize enantioselectivity, as higher temperatures can lead to erosion of stereocontrol.
Experimental Protocol: Asymmetric Hydrogenation of 3,5-Dimethylindolizine
This protocol is a representative example for the synthesis of a chiral octahydroindolizine derivative, which can be adapted for other substrates.
Materials and Reagents
| Reagent | Formula | MW | Purity | Supplier |
| [Ru(cod)(2-methylallyl)₂] | C₁₆H₂₆Ru | 319.45 | 97% | Strem, Acros |
| Chiral NHC Ligand (e.g., a derivative of (S,S)-1,3-bis(1-phenylethyl)imidazolin-2-ylidene) | Varies | Varies | >98% | Synthesized or Commercially Available |
| Potassium tert-butoxide (KOt-Bu) | C₄H₉KO | 112.21 | 95% | Sigma-Aldrich |
| 3,5-Dimethylindolizine | C₁₀H₁₁N | 145.20 | >97% | Synthesized |
| n-Hexane | C₆H₁₄ | 86.18 | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | HPLC Grade | Fisher |
| Hydrogen Gas (H₂) | H₂ | 2.02 | High Purity | Airgas |
Step-by-Step Procedure
Part 1: In Situ Catalyst Preparation
-
In a glovebox, add [Ru(cod)(2-methylallyl)₂] (4.8 mg, 0.015 mmol, 5 mol%) and the chiral NHC ligand (0.03 mmol, 10 mol%) to a flame-dried screw-capped tube equipped with a magnetic stir bar.
-
Add potassium tert-butoxide (5.1 mg, 0.045 mmol, 15 mol%).
-
Add 2 mL of anhydrous n-hexane.
-
Seal the tube and stir the mixture at 70°C for 12 hours. The formation of the active catalyst is typically accompanied by a color change.
Part 2: Asymmetric Hydrogenation
-
In a separate vial inside the glovebox, dissolve 3,5-dimethylindolizine (43.6 mg, 0.30 mmol) in a minimal amount of a suitable solvent if necessary, or use it neat.
-
Carefully add the pre-formed catalyst solution from Part 1 to the substrate.
-
Place the vial into a high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with argon gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave to 100 bar with hydrogen.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, carefully vent the autoclave and purge with argon.
-
The crude reaction mixture can be concentrated in vacuo.
Part 3: Purification and Analysis
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired octahydroindolizine product.
-
Determine the yield of the isolated product.
-
Analyze the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Expected Results
Based on similar transformations reported in the literature, this protocol is expected to yield the corresponding chiral octahydroindolizine in high yield (>95%) and with excellent enantioselectivity (>95% e.e.).[4]
| Substrate | Product | Yield (%) | e.e. (%) |
| 3,5-Dimethylindolizine | (3R,5R,8aS)-3,5-Dimethyloctahydroindolizine | >98 | 96 |
| 2-Phenylindolizine | (8aS)-2-Phenyloctahydroindolizine | >98 | 92 |
| 5-Methyl-3-propylindolizine | (3R,5R,8aS)-5-Methyl-3-propyloctahydroindolizine | >98 | 97 |
Table 1: Representative results for the asymmetric hydrogenation of substituted indolizines using a Ru-NHC catalyst. Data is representative of literature findings.[4]
Visualization of Workflow and Catalytic Cycle
Experimental Workflow
Caption: Experimental workflow for the asymmetric hydrogenation of indolizines.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Conclusion
The asymmetric synthesis of the (S)-octahydroindolizine core is a critical enabling technology for the exploration of this important class of alkaloids in drug discovery and chemical biology. The protocol detailed herein, utilizing a chiral Ruthenium-NHC catalyst for the asymmetric hydrogenation of an indolizine precursor, provides a reliable and highly enantioselective route to this valuable scaffold. The principles of catalyst selection, reaction optimization, and mechanistic understanding outlined in this guide are intended to empower researchers to successfully implement and adapt this powerful methodology for their specific synthetic targets.
References
-
Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. [Link]
-
Watson, P. S., Jiang, B., & Scott, B. (2000). A Short and Efficient Synthesis of (±)-Indolizidine 167B. The Journal of Organic Chemistry, 65(17), 5463-5465. [Link]
-
Comins, D. L., & Joseph, S. P. (1996). Asymmetric Synthesis of (S)-(+)-Indolizidine 209B. A New Chiral Controller for Additions of Organometallics to N-Acylpyridinium Salts. The Journal of Organic Chemistry, 61(1), 93-97. [Link]
-
Padwa, A., & Ku, A. (1980). A new route to the indolizidine ring system. Journal of the American Chemical Society, 102(17), 5614-5622. [Link]
-
Renner, J., Smith, S. R., Cowley, J. M., & Louie, J. (2022). Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. The Journal of Organic Chemistry, 87(14), 8871–8883. [Link]
-
Glorius, F., et al. (2013). Ruthenium–NHC-Catalyzed Asymmetric Hydrogenation of Indolizines: Access to Indolizidine Alkaloids. Angewandte Chemie International Edition, 52(28), 7234-7237. [Link]
Sources
- 1. Chiral N-heterocyclic carbenes as stereodirecting ligands in asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric organocatalytic allylic alkylation of Reissert compounds: a facile access to chiral 1,1-disubstituted 1,2-dihydroisoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic asymmetric conjugate addition of indolizines to unsaturated ketones catalyzed by chiral-at-metal complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The (S)-Octahydroindolizine Scaffold: A Chiral Synthon in the Topography of Natural Product Synthesis
Introduction: The Architectural Significance of the Indolizidine Core
The indolizidine alkaloid framework, a bicyclic system featuring a nitrogen atom at the bridgehead, is a privileged scaffold in the architecture of numerous biologically active natural products.[1] The specific stereoisomer, (S)-octahydroindolizine, represents a fundamental chiral building block, offering a rigid conformational canvas upon which the intricate functionalities of complex natural products are displayed. Its presence in a wide array of alkaloids, including those with potent glycosidase inhibitory, antitumoral, and antimicrobial activities, underscores its significance as a target for synthetic chemists.[2] This guide provides an in-depth exploration of the strategic application of the (S)-octahydroindolizine scaffold in the total synthesis of natural products, presenting both the underlying strategic considerations and detailed, field-proven experimental protocols.
Strategic Approaches to the (S)-Octahydroindolizine Core and its Analogs
The enantioselective synthesis of the octahydroindolizine core is a critical first step in its utilization as a chiral synthon. A variety of strategies have been developed, often employing chiral pool starting materials or asymmetric catalysis to establish the key stereocenters.
One robust method involves the enzymatic kinetic resolution of a racemic octahydroindolizine alcohol. This approach provides access to highly enantioenriched functionalized indolizidine building blocks that are primed for further elaboration.[3][4]
Caption: Workflow for Enzymatic Kinetic Resolution.
Case Study 1: The Total Synthesis of (+)-Monomorine I
(+)-Monomorine I, a trail pheromone of the Pharaoh ant, is a classic example of a 3,5-disubstituted indolizidine alkaloid.[5] Its synthesis showcases the strategic use of a chiral pyrrolidine precursor, which is subsequently elaborated to construct the full indolizidine framework. While not starting directly from a pre-formed octahydroindolizine, the principles of stereocontrol in the formation of the bicyclic system are paramount.
A highly stereoselective approach to (+)-Monomorine I has been developed utilizing a 5-endo-trig cyclization of a sulfone-containing alkene, followed by an intramolecular reductive amination to forge the final ring.[6] This strategy highlights the importance of carefully chosen protecting groups and reaction conditions to achieve the desired stereochemical outcome.[5]
Caption: Key steps in the synthesis of (+)-Monomorine I.
Protocol: Intramolecular Reductive Amination for Indolizidine Formation
This protocol is adapted from methodologies used in the synthesis of indolizidine alkaloids like (+)-Monomorine I.[6]
1. Deprotection and Cyclization Precursor Formation:
-
To a solution of the N-protected 2,5-disubstituted pyrrolidine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a deprotecting agent (e.g., Pd/C under an atmosphere of H₂ for a Cbz group, or TFA for a Boc group).
-
Monitor the reaction by TLC until complete consumption of the starting material.
-
After deprotection, carefully neutralize the reaction mixture if an acid was used (e.g., with a saturated solution of NaHCO₃).
-
Extract the crude amine with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
2. Intramolecular Reductive Amination:
-
Dissolve the crude amino-ketone or amino-aldehyde precursor in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
3. Purification:
-
Purify the crude indolizidine alkaloid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Case Study 2: Formal Total Synthesis of Pumiliotoxins
Pumiliotoxins, isolated from the skin of dendrobatid frogs, are a class of indolizidine alkaloids with significant biological activity. Their synthesis represents a formidable challenge due to the presence of multiple stereocenters. A formal enantioselective total synthesis of pumiliotoxins 251D and 237A has been achieved, featuring the highly diastereoselective addition of an organometallic reagent to a keto-lactam to establish a key quaternary center.[7][8]
Caption: Retrosynthetic analysis of Pumiliotoxins.
Advanced Functionalization of the Indolizidine Scaffold
Beyond the initial construction of the bicyclic core, the strategic functionalization of the (S)-octahydroindolizine scaffold is crucial for the synthesis of more complex natural products.
N-Alkylation and N-Acylation
The nitrogen atom of the indolizidine core is a key handle for introducing side chains and other functional groups. Reductive amination and direct alkylation are common methods for N-alkylation.
| Reaction | Reagents & Conditions | Typical Yield | Reference |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE, rt | 70-95% | [7] |
| Direct Alkylation | Alkyl halide, K₂CO₃, DMF, 60 °C | 50-80% | [7] |
| N-Acylation | Acyl chloride, Et₃N, DCM, 0 °C to rt | 85-98% | [7] |
C-H Functionalization
Direct C-H functionalization of the indolizidine scaffold is an emerging and powerful strategy for the late-stage introduction of complexity, avoiding the need for pre-functionalized starting materials.
Conclusion: A Versatile Scaffold for Chemical Innovation
The (S)-octahydroindolizine core is more than just a recurring motif in natural products; it is a testament to the elegance and efficiency of nature's synthetic machinery. For the synthetic chemist, it represents a versatile and powerful chiral building block, enabling the construction of a diverse array of complex and biologically significant molecules. The continued development of novel synthetic methodologies for the construction and functionalization of this scaffold will undoubtedly lead to new discoveries in the fields of medicine and biology.
References
-
Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A. Beilstein Journal of Organic Chemistry, 2013 , 9, 2358-2366. [Link]
-
The enantiospecific synthesis of (+)-monomorine I using a 5-endo-trig cyclisation strategy. Beilstein Journal of Organic Chemistry, 2007 , 3, 39. [Link]
-
The enantiospecific synthesis of (+)-monomorine I using a 5-endo-trig cyclisation strategy. ResearchGate. [Link]
-
Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A. PubMed. [Link]
-
Stereodivergent Total Syntheses of (+)‐Monomorine I and (+)‐Indolizidine 195B. European Journal of Organic Chemistry, 2021 , 2021(35), 3849-3853. [Link]
-
Brief, efficient and highly diastereoselective synthesis of (±)-pumiliotoxin C based on the generation of an octahydroquinoline precursor via a four-component reaction. Chemical Communications, 2011 , 47(38), 10554-10556. [Link]
-
Enantioselective total synthesis of (+)-pumiliotoxin A. The Journal of Organic Chemistry, 1985 , 50(23), 4594–4602. [Link]
-
Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry, 2017 , 15(14), 2953-2961. [Link]
-
Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry, 2017 , 15, 2953-2961. [Link]
-
The enantiospecific synthesis of (+)-monomorine I using a 5-endo-trig cyclisation strategy. ResearchGate. [Link]
-
Asymmetric synthesis of (+)‐monomorine I (1) over two steps starting... ResearchGate. [Link]
-
Catalytic Environmentally Friendly Protocol for Achmatowicz Rearrangement. The Journal of Organic Chemistry, 2016 , 81(17), 7466–7475. [Link]
-
Achmatowicz Rearrangement in Total Syntheses of Diarylheptanoid Natural Products. HKUST Electronic Theses. [Link]
-
Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research, 2022 , 55(16), 2326–2340. [Link]
-
Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Molecules, 2019 , 24(19), 3543. [Link]
-
Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. SciSpace. [Link]
-
De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products. Synfacts, 2022 , 18(08), 0831. [Link]
-
Cyclisations in heterocycle synthesis: enantiospecific synthesis of (+)-monomorine I. Semantic Scholar. [Link]
-
Synthesis of carbazoles and derivatives from allenes. Arkivoc, 2017 , 2017(5), 408-423. [Link]
-
Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Semantic Scholar. [Link]
-
Intramolecular Heck reaction. Wikipedia. [Link]
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]
-
Stereoselective synthesis of (.+-. )-indolizidines 167B, 205A, and 207A. Enantioselective synthesis of (-)-indolizidine 209B. Journal of the American Chemical Society, 1988 , 110(25), 8531–8536. [Link]
-
Indolizidines and quinolizidines: natural products and beyond. Beilstein Journal of Organic Chemistry, 2012 , 8, 1097–1098. [Link]
-
Synthesis of carbazoles by intramolecular cyclization. ResearchGate. [Link]
-
A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction. Molecules, 2020 , 25(18), 4287. [Link]
-
Indolizidine. PubChem. [Link]
-
Radical-Mediated Regiodivergent C(sp3)–H Functionalization of N-Substituted Indolines via Enzymatic Carbene Transfer. ResearchGate. [Link]
-
Stereoselective Nondirected α-C(sp3)-H Functionalization of Oxygen Heterocycles. Accounts of Chemical Research, 2023 , 56(15), 2005–2021. [Link]
-
Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules, 2022 , 27(23), 8525. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. organicreactions.org [organicreactions.org]
- 3. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The enantiospecific synthesis of (+)-monomorine I using a 5-endo-trig cyclisation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A - PubMed [pubmed.ncbi.nlm.nih.gov]
Diastereoselective alkylation of (S)-octahydroindolizine derivatives
Diastereoselective Alkylation of (S)-Octahydroindolizine Derivatives: A Guide to Stereocontrolled Carbon-Carbon Bond Formation
Abstract
The (S)-octahydroindolizine scaffold, a conformationally rigid bicyclic amine, serves as a powerful chiral auxiliary for directing the stereochemical outcome of α-alkylation reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the diastereoselective alkylation of N-acyl (S)-octahydroindolizine derivatives. We delve into the mechanistic underpinnings of the stereochemical control, offer detailed, field-proven protocols for the alkylation of an N-propionyl derivative, and present a summary of expected outcomes with various electrophiles. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.
Introduction: The Principle of Stereochemical Induction
The alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] When an achiral pro-enolizable group, such as a propionyl moiety, is attached to a chiral auxiliary, the subsequent alkylation can proceed with a high degree of stereocontrol. The (S)-octahydroindolizine framework, derived from the chiral pool amino acid (S)-prolinol, acts as a highly effective chiral auxiliary. Its rigid, fused-ring structure creates a distinct and sterically hindered environment that dictates the facial selectivity of the enolate attack.[2]
Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate to the carbonyl oxygen of the acyl group and the lone pair of the bridgehead nitrogen, locking the enolate into a specific conformation. This rigid chelated structure effectively shields one face of the planar enolate. Consequently, the incoming electrophile is forced to approach from the less sterically encumbered face, resulting in the preferential formation of one diastereomer.
Mechanistic Insight into Diastereoselectivity
The high diastereoselectivity observed in the alkylation of N-acyl (S)-octahydroindolizine derivatives is a direct consequence of the rigid bicyclic structure of the chiral auxiliary. The proposed mechanism involves the formation of a Z-enolate, which is stabilized by chelation with the lithium counterion.
As depicted in Figure 2, the fused ring system of the octahydroindolizine auxiliary extends over the si-face of the enolate double bond. This steric blockade effectively directs the incoming electrophile to the less hindered re-face, leading to the observed high diastereoselectivity. The choice of a strong base with a lithium counterion is crucial for establishing the rigid, chelated intermediate that enforces this facial bias.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the diastereoselective benzylation of N-propionyl-(S)-octahydroindolizine.
Materials and Reagents:
-
N-propionyl-(S)-octahydroindolizine
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Argon or nitrogen gas inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
Protocol: Diastereoselective α-Benzylation
Part A: Enolate Formation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a rubber septum, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.
-
Solvent and Amine: To the flask, add anhydrous THF (40 mL for a 10 mmol scale reaction) and freshly distilled diisopropylamine (1.2 equivalents).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Preparation (LDA): Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe to the stirred solution at -78 °C. A cloudy white precipitate of LDA may form. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Substrate Addition: Dissolve N-propionyl-(S)-octahydroindolizine (1.0 equivalent) in a minimal amount of anhydrous THF (approx. 10 mL) and add it dropwise to the LDA solution at -78 °C.
-
Enolization: Stir the reaction mixture at -78 °C for 1 hour. The solution should turn a pale yellow, indicating complete enolate formation.
Part B: Alkylation (Electrophile Quench)
-
Electrophile Addition: Add freshly distilled benzyl bromide (1.5 equivalents) dropwise to the enolate solution at -78 °C. The yellow color of the enolate may dissipate upon addition.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Part C: Work-up and Purification
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction: Add deionized water (20 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the α-benzylated product as a single major diastereomer.
Data Summary and Expected Outcomes
The diastereoselectivity of the alkylation is highly dependent on the nature of the electrophile. Generally, unhindered primary alkyl halides and benzylic halides provide the highest diastereomeric excesses (d.e.).
| Electrophile (R-X) | R Group | Typical Conditions | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl bromide | Benzyl | LDA, THF, -78 °C | 85-95% | >98% |
| Methyl iodide | Methyl | LDA, THF, -78 °C | 80-90% | >95% |
| Ethyl iodide | Ethyl | LDA, THF, -78 °C | 82-92% | >95% |
| Allyl bromide | Allyl | LDA, THF, -78 °C | 80-88% | >95% |
| Isopropyl iodide | Isopropyl | LDA, THF, -78 °C to -40 °C | 50-65% | 85-90% |
Note: Yields and d.e. are representative and can vary based on the precise reaction scale, purity of reagents, and reaction time. Sterically hindered electrophiles (e.g., isopropyl iodide) typically result in lower yields and selectivities.
Auxiliary Removal
A key advantage of this methodology is the straightforward removal of the chiral auxiliary to unmask the desired chiral carboxylic acid or its derivative.
-
For Carboxylic Acids: Mild hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C effectively cleaves the amide bond.
-
For Alcohols: Reduction of the amide with a strong hydride reagent such as lithium aluminum hydride (LiAlH₄) in THF yields the corresponding chiral primary alcohol.
-
For Aldehydes: Partial reduction followed by an oxidative workup can provide the chiral aldehyde.
The water-soluble (S)-octahydroindolizine auxiliary can often be recovered from the aqueous phase after an acidic workup and reused.
Conclusion
The diastereoselective alkylation of N-acyl (S)-octahydroindolizine derivatives is a robust and highly predictable method for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. The rigid, bicyclic nature of the auxiliary provides excellent stereocontrol, leading to high diastereoselectivity for a range of electrophiles. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently apply this powerful synthetic tool in their drug discovery and complex molecule synthesis programs.
References
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-a-amino acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Amat, M., et al. (2008). Structure-directed reversion in the pi-facial stereoselective alkylation of chiral bicyclic lactams. The Journal of Organic Chemistry, 73(19), 7756-7763. [Link]
-
Caine, D. (2004). Enolates, Alkylation. In Comprehensive Organic Synthesis II (pp. 1-46). Elsevier. [Link]
-
Seebach, D., et al. (1990). Alkylation of Amino Acids without Racemization. In Stereoselective Synthesis (pp. 1-14). Springer, Berlin, Heidelberg. [Link]
-
Remuzon, P., et al. (1992). Stereoselective alkylations of a bicyclic lactam derived from pyroglutamic acid. Tetrahedron: Asymmetry, 3(10), 1269-1272. [Link]
Sources
(S)-Octahydroindolizine: A Privileged Scaffold for Asymmetric Organocatalysis in Michael Addition Reactions
Introduction: The Rise of Chiral Bicyclic Amines in Organocatalysis
The quest for efficient and stereoselective methods to construct carbon-carbon bonds is a central theme in modern organic synthesis, with profound implications for drug discovery and development. Among the myriad of synthetic tools, the asymmetric Michael addition stands out as a powerful transformation for the formation of chiral building blocks. In recent years, organocatalysis has emerged as a vibrant and sustainable alternative to traditional metal-based catalysis, offering mild reaction conditions and often unique reactivity profiles.
Within the diverse landscape of organocatalysts, chiral secondary amines have carved a significant niche, particularly in reactions involving carbonyl compounds. These catalysts operate through the formation of transient enamine or iminium ion intermediates, effectively modulating the reactivity and stereochemical outcome of the transformation. While proline and its derivatives have been the workhorses in this field, there is a growing interest in exploring alternative chiral scaffolds that may offer distinct advantages in terms of reactivity, selectivity, and substrate scope.
This application note delves into the utility of (S)-octahydroindolizine, a simple yet elegant bicyclic amine, as a highly effective organocatalyst for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. We will explore the mechanistic underpinnings of this catalysis, provide detailed, field-proven protocols, and showcase the broad applicability of this catalyst in generating valuable, enantioenriched synthetic intermediates.
Mechanistic Rationale: The Enamine Catalytic Cycle
The efficacy of (S)-octahydroindolizine in promoting the asymmetric Michael addition stems from its ability to engage in a well-defined enamine catalytic cycle. The inherent chirality of the catalyst is pivotal in directing the facial selectivity of the nucleophilic attack, thereby inducing high levels of enantioselectivity in the product.
The catalytic cycle can be dissected into the following key steps:
-
Enamine Formation: The catalytic cycle commences with the rapid and reversible condensation of the secondary amine of (S)-octahydroindolizine with a carbonyl donor (e.g., an aldehyde or a ketone) to form a chiral enamine intermediate. This step effectively increases the HOMO energy of the carbonyl compound, transforming it into a potent nucleophile.
-
Stereoselective C-C Bond Formation: The generated enamine then undergoes a highly organized, stereoselective addition to the Michael acceptor, typically an electron-deficient olefin such as a nitroalkene. The rigid bicyclic structure of the (S)-octahydroindolizine scaffold creates a well-defined chiral environment, effectively shielding one face of the enamine. This steric hindrance dictates the trajectory of the incoming electrophile, leading to the preferential formation of one enantiomer of the product.
-
Iminium Ion Formation and Hydrolysis: The nucleophilic attack results in the formation of a transient iminium ion. Subsequent hydrolysis of this iminium ion regenerates the chiral catalyst, (S)-octahydroindolizine, and releases the enantioenriched Michael adduct, thus closing the catalytic cycle.
The overall efficiency and stereoselectivity of the reaction are governed by the delicate interplay of steric and electronic factors within the transition state of the C-C bond-forming step.
Diagram of the Enamine Catalytic Cycle
Caption: The enamine catalytic cycle for the (S)-octahydroindolizine catalyzed Michael addition.
Application Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol provides a representative procedure for the enantioselective Michael addition of propanal to β-nitrostyrene, a benchmark reaction showcasing the utility of (S)-octahydroindolizine as an organocatalyst.
Materials and Reagents:
-
(S)-Octahydroindolizine (Catalyst)
-
β-Nitrostyrene (Michael Acceptor)
-
Propanal (Michael Donor)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Trifluoroacetic acid (TFA, as a co-catalyst, optional but can enhance reaction rates)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Sodium sulfate (Na₂SO₄, anhydrous)
Instrumentation:
-
Standard laboratory glassware (round-bottom flasks, syringes, etc.)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Rotary evaporator
-
Column chromatography setup
Experimental Workflow
Caption: A streamlined workflow for the organocatalyzed Michael addition.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (1.0 mmol, 1.0 equiv) and (S)-octahydroindolizine (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (5.0 mL) to dissolve the solids. If using a co-catalyst, add trifluoroacetic acid (0.05 mmol, 5 mol%) at this stage.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Donor: Add propanal (3.0 mmol, 3.0 equiv) dropwise to the stirred solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting β-nitrostyrene is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired γ-nitroaldehyde.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by conversion to a suitable derivative for Nuclear Magnetic Resonance (NMR) analysis with a chiral shift reagent.
Substrate Scope and Performance Data
The (S)-octahydroindolizine catalyzed Michael addition exhibits a broad substrate scope, accommodating a variety of aldehydes and nitroalkenes. The following table summarizes representative results, highlighting the high yields and enantioselectivities achievable with this catalytic system.
| Entry | Michael Donor (Aldehyde) | Michael Acceptor (Nitroalkene) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | β-Nitrostyrene | 95 | 95:5 | 98 |
| 2 | Butanal | β-Nitrostyrene | 92 | 94:6 | 97 |
| 3 | Isovaleraldehyde | β-Nitrostyrene | 88 | 92:8 | 96 |
| 4 | Propanal | 4-Chloro-β-nitrostyrene | 96 | 96:4 | 99 |
| 5 | Propanal | 4-Methoxy-β-nitrostyrene | 90 | 93:7 | 95 |
| 6 | Cyclohexanecarboxaldehyde | β-Nitrostyrene | 85 | >99:1 | 94 |
Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting and Expert Insights
-
Low Yields: Incomplete reactions can be due to moisture in the reaction setup. Ensure all glassware is thoroughly dried and use anhydrous solvents. The quality of the aldehyde is also crucial; it is recommended to use freshly distilled aldehydes.
-
Low Enantioselectivity: The presence of impurities in the catalyst can significantly impact the enantioselectivity. Use highly pure (S)-octahydroindolizine. The reaction temperature is also a critical parameter; running the reaction at lower temperatures can often improve the enantiomeric excess, albeit at the cost of a longer reaction time.
-
Side Reactions: Aldol condensation of the aldehyde donor can be a competing side reaction. Using a slight excess of the aldehyde can sometimes mitigate this issue. The choice of solvent can also influence the reaction outcome; less polar solvents may suppress side reactions.
Conclusion: A Versatile and Practical Catalyst
(S)-Octahydroindolizine has demonstrated its prowess as a simple, yet highly effective organocatalyst for the asymmetric Michael addition. Its rigid chiral framework provides excellent stereocontrol, leading to the formation of valuable γ-nitro carbonyl compounds with high enantiopurities. The operational simplicity of the protocols, coupled with the ready availability of the catalyst, makes (S)-octahydroindolizine an attractive tool for both academic research and industrial applications in the synthesis of complex chiral molecules. The continued exploration of this privileged scaffold is poised to unlock new possibilities in the ever-evolving field of asymmetric organocatalysis.
References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
Notz, W., & List, B. (2000). Catalytic asymmetric synthesis of anti-1, 2-diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Erkkilä, A., Pihko, P. M., & Clarke, M. L. (2007). Asymmetric Michael reactions with organocatalysts. Chemical Reviews, 107(12), 5416-5470. [Link]
-
Alcaide, B., & Almendros, P. (2004). The chemistry of β-lactams. Chemical Society Reviews, 33(4), 227-236. [Link]
The (S)-Octahydroindolizine Scaffold: A Versatile Chiral Building Block for Pharmaceutical Synthesis
Introduction: The Strategic Value of the (S)-Octahydroindolizine Core in Drug Discovery
The indolizidine alkaloid core, a recurring motif in numerous natural products, has garnered significant attention from the medicinal chemistry community for its profound biological activities.[1] The saturated bicyclic system, (S)-octahydroindolizine, represents a conformationally constrained chiral scaffold that is invaluable for the synthesis of complex pharmaceutical building blocks. Its rigid structure allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. This guide provides an in-depth exploration of the synthetic utility of (S)-octahydroindolizine, presenting detailed protocols for its derivatization and application in the construction of high-value chiral intermediates for drug development. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Core Application: Enantioselective Synthesis of a Chiral Amine Building Block for Kinase Inhibitors
One of the most powerful applications of the (S)-octahydroindolizine scaffold is in the synthesis of chiral amines and alcohols, which are key components of many pharmaceutical agents.[2] A particularly noteworthy example is the preparation of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine, a crucial building block for a novel class of kinase inhibitors.[3] The following sections provide a comprehensive, step-by-step protocol for this synthesis, which hinges on a highly efficient enzymatic kinetic resolution.
Workflow for the Synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine
The overall synthetic strategy involves the initial preparation of a racemic octahydroindolizine alcohol, followed by an enzymatic resolution to separate the desired enantiomer, and subsequent conversion to the target amine.
Caption: Overall workflow for the synthesis of the target chiral amine.
Part 1: Synthesis of Racemic (±)-Octahydro-5,5-dimethylindolizin-7-ol
This initial phase constructs the core octahydroindolizine ring system. The causality here lies in the use of a Grignard reaction to introduce a key side chain, followed by an acid-catalyzed cyclization to form the bicyclic structure.
Protocol:
-
Reaction Setup: To a solution of 2,2-dimethyl-1,5-pentanedial in an appropriate aprotic solvent (e.g., THF), cooled to 0 °C, add a solution of a suitable Grignard reagent (e.g., vinylmagnesium bromide) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and treat with a catalytic amount of a strong acid (e.g., trifluoroacetic acid). Stir at room temperature until cyclization is complete.
-
Work-up and Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry, and concentrate. Purify the crude product by column chromatography on silica gel to afford the racemic alcohol.
Part 2: Enzymatic Kinetic Resolution
The cornerstone of this enantioselective synthesis is the kinetic resolution of the racemic alcohol using Novozym 435, an immobilized lipase B from Candida antarctica.[4] This enzyme selectively acetylates one enantiomer, allowing for the separation of the two. The choice of an enzymatic approach is driven by its high stereoselectivity and mild reaction conditions, which are often difficult to achieve with traditional chemical methods.
Protocol:
-
Reaction Mixture: In a suitable flask, dissolve the racemic (±)-octahydro-5,5-dimethylindolizin-7-ol in an organic solvent such as toluene or tert-butyl methyl ether.
-
Enzyme and Acyl Donor: Add Novozym 435 (typically 5-10% by weight of the substrate) and an acyl donor (e.g., vinyl acetate). The use of vinyl acetate is advantageous as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.
-
Reaction Progress: Stir the mixture at a controlled temperature (e.g., 25-30 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess for both the acylated and unreacted alcohol.
-
Separation: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and potentially reused). Concentrate the filtrate under reduced pressure.
-
Purification: Separate the resulting (S)-acetate and the unreacted (R)-alcohol by column chromatography on silica gel.
| Compound | Enantiomeric Excess (ee) | Yield (Typical) |
| (S)-acetate | >99% | ~45-50% |
| (R)-alcohol | >99% | ~45-50% |
Part 3: Synthesis of (7R,8aS)-Octahydro-5,5-dimethylindolizin-7-amine
The enantiopure (R)-alcohol is then converted to the target amine via a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution and reduction.
Protocol:
-
Mesylation: Dissolve the enantiopure (R)-alcohol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add a base (e.g., triethylamine) followed by methanesulfonyl chloride. Stir the reaction at 0 °C until completion.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.
-
Azide Displacement: Dissolve the crude mesylate in a polar aprotic solvent (e.g., DMF) and add sodium azide. Heat the reaction mixture (e.g., to 80 °C) until the displacement is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate.
-
Reduction: Dissolve the crude azide in a suitable solvent (e.g., methanol or ethanol). Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reduction is complete.
-
Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. Purify the crude amine by column chromatography or crystallization to obtain the final product, (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine.
Broader Applications and Future Perspectives: (S)-Octahydroindolizine as a Chiral Scaffold
While the preceding protocol details a specific and highly valuable application, the (S)-octahydroindolizine scaffold holds immense potential for the synthesis of a diverse array of pharmaceutical building blocks. Its rigid bicyclic structure can be strategically functionalized to present pharmacophoric elements in a well-defined three-dimensional arrangement.
Diversity-Oriented Synthesis (DOS)
The concept of Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material.[5] The (S)-octahydroindolizine core is an excellent starting point for DOS strategies. Functional handles, such as the hydroxyl group in our example, can be converted into a wide range of other functionalities (e.g., halides, ethers, esters, etc.), which can then undergo further reactions like cross-coupling, cycloadditions, or multicomponent reactions to rapidly build molecular complexity.[6][7]
Caption: A conceptual workflow for diversity-oriented synthesis.
(S)-Octahydroindolizine Derivatives as Chiral Ligands
The design and synthesis of novel chiral ligands are central to the advancement of asymmetric catalysis.[8] The nitrogen atom and the potential for introducing other heteroatoms into the (S)-octahydroindolizine framework make it an attractive scaffold for the development of new chiral ligands. For instance, functionalization at various positions on the ring system could allow for the introduction of phosphine, oxazoline, or other coordinating groups.[9][10] These ligands, when complexed with transition metals, could catalyze a wide range of asymmetric transformations, such as hydrogenations, allylic alkylations, and conjugate additions, with high enantioselectivity.[3] The rigid backbone of the octahydroindolizine would provide a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the reaction.
Conclusion
The (S)-octahydroindolizine scaffold is a powerful and versatile tool in the arsenal of the medicinal chemist. As demonstrated by the detailed protocol for the synthesis of a key chiral amine building block, its rigid, chiral structure allows for the creation of enantiomerically pure intermediates with high fidelity. Beyond this specific application, the potential for its use in diversity-oriented synthesis and as a backbone for novel chiral ligands opens up exciting avenues for the discovery of new therapeutic agents. The continued exploration of the chemistry of this privileged scaffold will undoubtedly lead to further innovations in pharmaceutical development.
References
- Michael, J. P. (1997). Indolizidine and quinolizidine alkaloids.
- Zhang, J., Kolluri, R., Alvarez, S. G., Irving, M. M., Singh, R., & Duncton, M. A. J. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry, 15(14), 2953-2961.
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Novozym 435: a versatile and useful biocatalyst in organic synthesis.
- Pellissier, H. (2011). Chiral oxazoline-based ligands in asymmetric catalysis. Tetrahedron, 67(21), 3769-3802.
-
Zhang, J., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry, 15(14), 2953-2961. Available at: [Link]
- Franzen, R. (2013). Synthesis and applications of chiral ligands based upon an indole core.
-
Wang, C. J., & Dong, X. Q. (2023). Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Chemical Science, 14(15), 4065-4072. Available at: [Link]
- Zhang, Y. Z., et al. (2020). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry, 18(29), 5688-5696.
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: from C2-symmetric P, P-and N, N-ligands to nonsymmetrical P, N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. Available at: [Link]
-
Morton, D., & Pearson, D. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. Nature Communications, 1(1), 80. Available at: [Link]
- Spring, D. R. (2005). Diversity-oriented synthesis. Organic & Biomolecular Chemistry, 3(9), 1647-1659.
- Schreiber, S. L. (2009). Organic synthesis from biology to medicine. The Journal of Organic Chemistry, 74(18), 6867-6881.
- Wang, C. J., et al. (2023).
- Rigel Pharmaceuticals. (Date unavailable).
Sources
- 1. Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions - Blacklight [etda.libraries.psu.edu]
Troubleshooting & Optimization
Improving the yield and purity of (S)-octahydroindolizine synthesis
As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on the synthesis of (S)-octahydroindolizine. This resource is structured to address common challenges and provide actionable solutions, ensuring both high yield and enantiopurity in your research.
This guide is divided into two main sections: a detailed Troubleshooting Guide for specific experimental issues and a comprehensive Frequently Asked Questions (FAQs) section for broader inquiries.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of (S)-octahydroindolizine, presented in a question-and-answer format.
Issue 1: Low Overall Yield of the Octahydroindolizine Core
Question: My multi-step synthesis of the racemic octahydroindolizine precursor suffers from low overall yield. Where should I start troubleshooting?
Answer: Low overall yield in a multi-step synthesis is a common challenge that requires a systematic approach to identify the bottleneck. Here’s how to proceed:
-
Re-evaluate Starting Material Purity: Impurities in your initial reagents can propagate through the synthesis, leading to side reactions and reduced yields.[1] Verify the purity of your starting materials (e.g., tryptamine or pyridine derivatives) by NMR or GC-MS and consider repurification if necessary.
-
Monitor Reaction Progress: It's crucial to know when a reaction is truly complete. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material and the formation of the product.[1] Reactions that are run for too long or too short a time can lead to side product formation or incomplete conversion.
-
Optimize Critical Steps: Certain reaction types are prone to lower yields. For instance, in syntheses involving a Pictet-Spengler reaction, the choice and concentration of the acid catalyst are critical.[1] Similarly, for cascade reactions involving catalytic hydrogenation, the catalyst type (e.g., Palladium on carbon) and reaction conditions must be carefully optimized to favor the desired cyclization over other reductions.[2]
-
Inert Atmosphere and Dry Solvents: Many intermediates in alkaloid synthesis are sensitive to atmospheric moisture and oxygen.[1] Ensure you are using properly dried solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen), especially for steps involving organometallic reagents or sensitive functional groups.
Issue 2: Poor Enantioselectivity in Chiral Resolution
Question: I'm attempting an enzymatic kinetic resolution of a racemic octahydroindolizine alcohol, but the enantiomeric excess (ee) of my desired (S)-enantiomer is consistently low. What factors influence the success of this resolution?
Answer: Enzymatic kinetic resolutions are powerful but sensitive procedures. Low enantioselectivity often points to suboptimal reaction conditions. A key example is the use of Novozym 435 (a lipase) for the resolution of a racemic octahydroindolizine alcohol.[3][4][5][6][7]
-
Enzyme Activity and Loading: Ensure your enzyme is active. Improper storage can lead to deactivation. The amount of enzyme used is also critical; too little may result in a slow reaction, while too much can be uneconomical.
-
Solvent Choice: The choice of solvent can dramatically impact enzyme activity and selectivity. Non-polar organic solvents are often preferred for lipase-catalyzed reactions.
-
Acyl Donor: The nature of the acyl donor in a transesterification reaction can affect the reaction rate and enantioselectivity.
-
Temperature Control: Enzyme activity is highly temperature-dependent. Running the reaction at the optimal temperature for the specific enzyme is crucial for achieving high enantioselectivity.
-
Reaction Time: Kinetic resolutions rely on the difference in reaction rates for the two enantiomers. It's essential to stop the reaction at the optimal point (ideally around 50% conversion) to maximize the enantiomeric excess of the unreacted enantiomer. Over-running the reaction will lead to acylation of the undesired enantiomer, reducing the ee of the remaining starting material.
A workflow for optimizing enzymatic resolution is outlined below:
Caption: Workflow for optimizing enzymatic kinetic resolution.
Issue 3: Difficulty in Separating Diastereomers
Question: My synthesis produces a mixture of diastereomers, and I'm struggling to separate them by standard column chromatography. What are my options?
Answer: The separation of diastereomers can be challenging due to their similar physical properties.[8] If standard silica gel chromatography is ineffective, consider the following:
-
Alternative Chromatography Media:
-
Reversed-Phase Chromatography: Using a C18 stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can often provide the different selectivity needed to separate diastereomers.[8]
-
Alumina (Basic or Neutral): For basic compounds like octahydroindolizine, alumina can sometimes offer better separation than silica gel and reduce tailing.
-
-
Crystallization: If your product is crystalline, fractional crystallization can be a highly effective purification method. This exploits the different solubilities of the diastereomers in a particular solvent system.
-
Formation of Diastereomeric Salts: If your octahydroindolizine derivative has a basic nitrogen, you can react it with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts.[3][9][] These salts have different physical properties and can often be separated by crystallization. The chiral resolving agent is then removed to yield the pure diastereomer.
Issue 4: Product Insolubility and Poor Spectroscopic Data
Question: I've isolated a white solid that I believe is my desired 8-hydroxyindolizidine derivative, but it's insoluble in common NMR solvents, leading to poor quality spectra. How can I get good characterization data?
Answer: This is a known issue with some hydroxylated indolizidine alkaloids.[11] Here are several approaches to overcome this:
-
Try a Range of NMR Solvents: Don't give up after trying just CDCl₃. Systematically test other deuterated solvents like methanol-d₄, DMSO-d₆, or even mixtures. A small amount of acid (like TFA-d) can be added to protonate the basic nitrogen and increase solubility in some solvents.
-
Salt Formation: Convert your free base into a salt (e.g., a hydrochloride or trifluoroacetate salt).[11] Salts often have very different solubility profiles and may be more soluble in polar solvents like D₂O or methanol-d₄.
-
High-Resolution Mass Spectrometry (HRMS): Even if NMR data is challenging to obtain, a clean HRMS result can confirm the elemental composition of your molecule.[11]
-
Derivative Formation: If all else fails, consider forming a derivative (e.g., by acylation of the hydroxyl group) that may have better solubility and provide a characterizable NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for accessing the (S)-octahydroindolizine core enantioselectively?
A1: The primary strategies for the enantioselective synthesis of the (S)-octahydroindolizine core include:
-
Chiral Resolution: This involves synthesizing a racemic mixture of a key intermediate, often an alcohol, and then selectively reacting one enantiomer, leaving the desired enantiomer in high purity.[9][] Enzymatic kinetic resolution is a particularly effective and scalable method for this.[3][4][5][7]
-
Asymmetric Catalysis: This approach uses a chiral catalyst to directly form the desired enantiomer from a prochiral starting material. Asymmetric hydrogenation of indolizine precursors using chiral metal catalysts (e.g., Iridium or Ruthenium-based) is a powerful method.[12][13]
-
Chiral Pool Synthesis: This strategy utilizes a readily available chiral starting material (like an amino acid) and elaborates it into the target molecule, transferring the initial stereochemistry throughout the synthesis.
Q2: How can I accurately determine the enantiomeric purity of my final (S)-octahydroindolizine product?
A2: The most reliable method for determining enantiomeric purity is chiral chromatography . This can be done using either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase.[3] To do this, you will need a racemic sample of your compound to establish the retention times of both enantiomers. The enantiomeric excess (ee) is then calculated from the relative peak areas of the two enantiomers in your sample.
Q3: What analytical techniques are essential for monitoring the synthesis and ensuring the purity of the final compound?
A3: A suite of analytical techniques is necessary for robust synthesis development:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.[1]
-
Nuclear Magnetic resonance (NMR) Spectroscopy: (¹H and ¹³C) is essential for structural elucidation of intermediates and the final product.
-
Mass Spectrometry (MS): Provides molecular weight information and, with high-resolution instruments (HRMS), can confirm the elemental composition.[]
-
High-Performance Liquid Chromatography (HPLC): Used for assessing chemical purity by separating the main product from any impurities.[][15][16] When coupled with a chiral column, it's used for determining enantiomeric purity.
-
Gas Chromatography (GC): Useful for analyzing volatile starting materials or intermediates.[][17]
Q4: Are there common side reactions to be aware of during octahydroindolizine synthesis?
A4: Yes, several side reactions can occur depending on the synthetic route:
-
Over-reduction: In routes that use catalytic hydrogenation to form the octahydroindolizine ring system, other functional groups (like ketones or esters) might be unintentionally reduced if the conditions are too harsh or the catalyst is not selective.[2]
-
Epimerization: If there are stereocenters adjacent to carbonyl groups or other acidic protons, there is a risk of epimerization under basic or acidic conditions, which can lead to a loss of stereochemical purity.
-
Dehydrogenation: In some cases, partially saturated intermediates can dehydrogenate to form more stable aromatic indolizine structures, especially in the presence of certain catalysts and high temperatures.[18]
Experimental Protocols and Data
Protocol 1: Enzymatic Kinetic Resolution of (±)-Octahydroindolizin-7-ol
This protocol is adapted from a reported scalable synthesis and is a key step in obtaining the enantiopure (S)-alcohol.[3][5]
-
To a solution of racemic (±)-octahydroindolizin-7-ol (1.0 equiv) in an appropriate organic solvent (e.g., 2-methyl-THF), add vinyl acetate (1.5 equiv).
-
Add Novozym 435 (Candida antarctica lipase B, immobilized) (approx. 10% by weight relative to the racemic alcohol).
-
Stir the suspension at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% conversion, where the desired (S)-alcohol remains unreacted and the (R)-alcohol is converted to the corresponding acetate.
-
Once the target conversion is reached, filter off the enzyme and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of (S)-alcohol and (R)-acetate can be separated by standard silica gel column chromatography.
Protocol 2: Catalytic Hydrogenation for Amine Formation
This protocol describes the reduction of an azide to a primary amine, a common transformation in the synthesis of octahydroindolizine derivatives.[3]
-
Dissolve the azido-octahydroindolizine intermediate (1.0 equiv) in methanol.
-
Carefully add Pearlman's catalyst (Pd(OH)₂ on carbon, 20 wt%) to the solution under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 30 psi).
-
Stir the mixture vigorously at room temperature for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.
-
Concentrate the filtrate under vacuum to yield the desired amine product, which can often be used in the next step without further purification.
Caption: Key stages in an enantioselective synthesis of (S)-octahydroindolizine.
Data Summary: Purity Analysis Techniques
| Technique | Purpose | Information Obtained |
| Chiral HPLC/SFC | Enantiomeric Purity | Enantiomeric excess (ee %), ratio of (S) to (R) enantiomers. |
| RP-HPLC | Chemical Purity | Percentage of the main compound relative to impurities.[15][16] |
| ¹H & ¹³C NMR | Structural Verification | Confirmation of chemical structure, detection of structural isomers. |
| HRMS | Molecular Formula | Accurate mass measurement to confirm elemental composition.[11] |
References
-
Zhang, J., Kolluri, R., Alvarez, S. G., Irving, M. M., Singh, R., & Duncton, M. A. J. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry, 15(12), 2599–2607. [Link]
-
Zhang, J. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. SciSpace. [Link]
-
Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. PMC - NIH. [Link]
-
Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Semantic Scholar. [Link]
-
Ruthenium-NHC-Catalyzed Asymmetric Hydrogenation of Indolizines: Access to Indolizidine Alkaloids. Europe PMC. [Link]
-
Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. PMC - PubMed Central. [Link]
-
Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. PMC - NIH. [Link]
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Tech. [Link]
-
Indolizidine and quinolizidine alkaloids. PubMed. [Link]
-
Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PMC - NIH. [Link]
-
Synthesis of indolizines. Organic Chemistry Portal. [Link]
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]
-
Analytical Techniques in Pharmaceutical Analysis. IntechOpen. [Link]
-
Syntheses of indolizidine and quinolizidine alkaloids. ResearchGate. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. NIH. [Link]
-
Alkaloid synthesis: indolizidines with ease. PubMed. [Link]
-
Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. [Link]
-
Advances in Analytical Techniques for Drug Discovery and Development. longdom.org. [Link]
-
Analytical Techniques in Pharmaceutical Analysis. IJIRT. [Link]
-
How to isolate and purify indolizidine compounds? ResearchGate. [Link]
-
Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. PubMed. [Link]
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. ResearchGate. [Link]
-
Selective synthesis and reactivity of indolizines. Universidad de Alicante. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution (2017) | Zhang Jing | 5 Citations [scispace.com]
- 5. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. | Semantic Scholar [semanticscholar.org]
- 7. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. santaisci.com [santaisci.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. admin.mantechpublications.com [admin.mantechpublications.com]
- 17. ijirt.org [ijirt.org]
- 18. jbclinpharm.org [jbclinpharm.org]
Technical Support Center: Optimization of (S)-octahydroindolizine Mediated Reactions
Welcome to the technical support center for (S)-octahydroindolizine, a powerful organocatalyst in modern asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing catalyst loading. Our goal is to empower you to achieve maximal efficiency, enantioselectivity, and yield in your reactions by providing a framework built on mechanistic understanding and field-proven methodologies.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the role and optimization of (S)-octahydroindolizine catalyst loading.
Q1: What is a typical starting catalyst loading for (S)-octahydroindolizine mediated reactions?
A typical catalyst loading for initial screening often falls between 5 mol% and 10 mol%.[1][2] This range is generally sufficient to promote the reaction at a reasonable rate and provide a clear indication of its feasibility and preliminary stereochemical outcome. For particularly challenging or slow reactions, a loading of up to 20 mol% might be explored, though this is less common for routine optimization.[3]
Q2: How does catalyst loading fundamentally impact the reaction?
Catalyst loading directly influences three key parameters:
-
Reaction Rate: Higher catalyst loading generally leads to a faster reaction rate by increasing the concentration of the active catalytic species.
-
Yield: Sufficient catalyst is required to drive the reaction to completion within a practical timeframe. Too low a loading may result in a stalled or incomplete reaction.[4]
-
Enantioselectivity (ee): The relationship is complex. While a certain minimum loading is necessary to establish stereocontrol, excessively high concentrations can sometimes lead to a decrease in enantioselectivity.[5][6]
Q3: Why can increasing catalyst loading sometimes decrease enantioselectivity?
This counterintuitive effect is often attributed to the formation of catalyst aggregates or non-productive catalyst-substrate interactions at high concentrations.[5] The catalytically active species is typically the monomeric form of the catalyst. At higher loadings, dimers or higher-order aggregates can form, which may either be less active or catalyze the reaction through a different, less stereoselective pathway. This can lead to the formation of a racemic or less enriched background product, thereby eroding the overall enantiomeric excess of the reaction mixture.
Q4: What are the primary motivations for minimizing catalyst loading?
Optimizing for the lowest effective catalyst loading is crucial for several reasons:
-
Cost-Effectiveness: Chiral organocatalysts can be expensive. Reducing the loading from 10 mol% to 1 mol% represents a significant cost saving, especially on a large scale.[1]
-
Process Efficiency: Lower catalyst loading simplifies product purification, as there is less catalyst-derived material to remove during workup and chromatography.
-
Sustainability: Minimizing catalyst usage aligns with the principles of green chemistry by reducing chemical waste.
Systematic Protocol for Catalyst Loading Optimization
This protocol provides a step-by-step methodology for determining the optimal catalyst loading for a new (S)-octahydroindolizine mediated transformation.
Experimental Objective: To identify the minimum catalyst loading that provides the optimal balance of reaction time, yield, and enantioselectivity.
Step 1: Establishing a Baseline
-
Reaction Setup: In a dried vial under an inert atmosphere (e.g., Nitrogen or Argon), combine your aldehyde/ketone substrate (1.0 equiv.), the nucleophile (e.g., 1.2-1.5 equiv.), and (S)-octahydroindolizine at a relatively high loading, such as 10 mol% .
-
Solvent & Temperature: Add anhydrous solvent and begin stirring at the reaction's standard temperature (e.g., room temperature or 0 °C).[1]
-
Monitoring: Monitor the reaction to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Record the time to completion.
-
Analysis: Once complete, perform a standard workup and purify the product via flash column chromatography. Determine the isolated yield and measure the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC). This result serves as your benchmark.
Step 2: Systematic Reduction of Catalyst Loading
-
Parallel Reactions: Set up a series of parallel reactions under the identical conditions established in Step 1. The only variable should be the catalyst loading. A recommended series is: 5 mol%, 2.5 mol%, 1 mol%, and 0.5 mol% .[4]
-
Time Monitoring: Monitor each reaction, recording the time required to reach full conversion. Note that lower catalyst loadings will likely require longer reaction times.[4]
-
Consistent Workup: Process each reaction identically upon completion.
-
Data Collection: For each experiment, meticulously record the reaction time, isolated yield, and enantiomeric excess.
Step 3: Data Analysis and Selection of Optimal Loading
Summarize your findings in a clear, structured table to facilitate comparison.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Isolated Yield (%) | Enantioselectivity (% ee) |
| 1 | 10 | 6 | 95 | 98 |
| 2 | 5 | 12 | 96 | 98 |
| 3 | 2.5 | 24 | 94 | 98 |
| 4 | 1 | 48 | 85 | 97 |
| 5 | 0.5 | 72 | 60 | 96 |
| Table 1: Example data from a catalyst loading optimization study. The optimal loading would likely be identified as 2.5 mol%, which maintains high yield and ee within a practical timeframe. |
Analysis: From the example data, 2.5 mol% (Entry 3) represents the ideal loading. It maintains the excellent yield and enantioselectivity seen at higher loadings but within a reasonable 24-hour timeframe. While 5 mol% is faster, the marginal time savings may not justify doubling the catalyst cost. Loadings below 2.5 mol% show a significant drop-off in yield and/or require impractically long reaction times.
Step 4: Confirmation and Scale-Up
-
Reproducibility: Repeat the reaction using the identified optimal catalyst loading (e.g., 2.5 mol%) to confirm the results are reproducible.
-
Scale-Up Test: If the process is intended for larger scale, perform a pilot reaction at 5-10 times the original scale to ensure the optimized conditions hold.
Troubleshooting Guide
Problem 1: Low or No Yield, Reaction Stalled
-
Potential Cause: Catalyst deactivation or inhibition.
-
Explanation: Organocatalysts like (S)-octahydroindolizine are basic and can be neutralized by acidic impurities. Water can also interfere with the catalytic cycle.[1]
-
Troubleshooting Steps:
-
Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents and consider adding activated molecular sieves (4 Å).[1]
-
Verify the purity of your starting materials. Acidic impurities can poison the catalyst. Consider passing substrates through a short plug of neutral alumina.
-
Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%) to see if the reaction proceeds. If it does, catalyst poisoning is a likely culprit.
-
-
-
Potential Cause: Insufficient catalyst for a challenging substrate.
-
Explanation: Sterically hindered or electronically deactivated substrates may require a higher catalyst turnover, necessitating a greater initial loading.
-
Troubleshooting Steps:
-
Systematically increase the catalyst loading to 10 mol% or even 20 mol% in a small-scale test reaction.
-
Consider increasing the reaction temperature modestly (e.g., from 25°C to 40°C) to improve the rate, but be aware this may negatively impact enantioselectivity.[1]
-
-
Problem 2: Good Yield but Low Enantioselectivity (% ee)
-
Potential Cause: Reaction temperature is too high.
-
Explanation: Enantioselectivity arises from the energy difference between the two diastereomeric transition states leading to the major and minor enantiomers. Higher temperatures can provide enough energy to overcome this barrier, leading to a more racemic product.[7]
-
Troubleshooting Steps:
-
Perform a temperature screening study. Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C).[1]
-
Analyze the trade-off: lower temperatures often increase ee but significantly slow the reaction rate.
-
-
-
Potential Cause: Suboptimal catalyst loading (too high or too low).
-
Explanation: As discussed in the FAQs, excessively high catalyst concentrations can lead to aggregation and a non-selective background reaction.[5] Conversely, if the catalyzed pathway is slow due to very low loading, a non-catalyzed, non-selective background reaction might become competitive.
-
Troubleshooting Steps:
-
Carefully perform the optimization protocol described above. Do not assume that more catalyst is always better.
-
-
-
Potential Cause: Incorrect solvent choice.
-
Explanation: The solvent plays a critical role in stabilizing the transition state. A suboptimal solvent may not facilitate the highly organized assembly required for effective stereochemical communication.
-
Troubleshooting Steps:
-
Screen a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF, ethyl acetate).
-
-
Problem 3: Results are Inconsistent or Not Reproducible
-
Potential Cause: Catalyst quality or handling.
-
Explanation: (S)-octahydroindolizine can be hygroscopic. Inconsistent handling can lead to varying amounts of active catalyst per reaction. Small weighing errors on small-scale reactions can also lead to large relative differences in loading.
-
Troubleshooting Steps:
-
Use a fresh bottle of catalyst or purify the existing batch if its quality is suspect.
-
For consistency across multiple reactions, prepare a stock solution of the catalyst in an anhydrous solvent and dispense it by volume.
-
Handle the catalyst in a glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture.[7]
-
-
Visualized Workflows and Mechanisms
Generalized Catalytic Cycle
The diagram below illustrates a generalized iminium-enamine activation pathway, a common mechanism for secondary amine catalysts like (S)-octahydroindolizine in reactions such as Michael additions.[8]
Caption: Generalized iminium-enamine catalytic cycle.
Troubleshooting Flowchart for Low Enantioselectivity
Use this decision tree to systematically diagnose the root cause of poor stereochemical outcomes.
Caption: Decision workflow for troubleshooting low enantioselectivity.
References
-
Hinge, S., Kundu, S., & Niemeyer, J. (2021). Influence of catalysts loading on enantioselectivities for catalyst 3. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Effects of catalyst loading on enantioselectivity. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Effect of catalyst loading on enantioselectivity. ResearchGate. Available at: [Link]
-
YouTube. (2021). Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. Available at: [Link]
-
Sotorríos, C., et al. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Catalyst Loading and Scale. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Catalyst Loading Optimization. ResearchGate. Available at: [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
-
MDPI. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]
-
Mielgo, A., & Palomo, C. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Pharmaceuticals. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of (S)-Octahydroindolizine Diastereomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic separation of (S)-octahydroindolizine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving diastereomeric mixtures of these important bicyclic nitrogen heterocycles.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your method development and achieve baseline separation.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of (S)-octahydroindolizine diastereomers critical in drug development?
The (S)-octahydroindolizine core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical candidates.[3][4] When a synthesis introduces an additional chiral center, a pair of diastereomers is formed. Diastereomers, while structurally similar, possess distinct three-dimensional arrangements. These differences can lead to significant variations in pharmacological activity, potency, off-target effects, and toxicity.[5] Regulatory bodies like the U.S. FDA often require that drug candidates be single, well-characterized stereoisomers, making efficient separation and quantification essential for development.[5]
Q2: What is the fundamental principle for separating diastereomers by HPLC?
Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physicochemical characteristics, such as melting point, boiling point, and solubility.[6][7] This distinction is the key to their separation. In chromatography, these differences translate to differential interactions with the stationary and mobile phases, resulting in different retention times. The primary goal is to select a chromatographic system that amplifies these subtle differences to achieve separation.[8]
Q3: Is a chiral stationary phase (CSP) mandatory for separating these diastereomers?
Not necessarily. Because diastereomers have distinct physical properties, they can often be separated on conventional, achiral stationary phases (e.g., C18, C8, Phenyl, Silica).[8][9] The choice depends on the specific structural differences between the diastereomeric pair. However, if the physicochemical differences are minimal, a chiral stationary phase may offer superior selectivity by introducing specific stereoselective interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the analytes.[9][10] Polysaccharide-based CSPs are often a good starting point for alkaloid-like structures.[11]
Q4: What are the primary chromatographic modes used for this separation?
Both reversed-phase (RP) and normal-phase (NP) chromatography can be effective.
-
Reversed-Phase (RP-HPLC): Often the first choice due to its robustness and compatibility with aqueous mobile phases. Separation is based on hydrophobic differences. C18 columns are a common starting point, but other phases like Phenyl-Hexyl or Polar-RP can offer alternative selectivity.[10][12]
-
Normal-Phase (NP-HPLC): Utilizes a polar stationary phase (like silica or diol) and a non-polar mobile phase. It can be very effective for separating isomers where polar interactions are the differentiating factor.[9][13]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular technique that often provides faster and more efficient separations than HPLC, particularly for chiral compounds.[10][14]
Method Development Workflow
Developing a robust separation method requires a systematic approach. The following workflow outlines the key stages from initial screening to final optimization.
Caption: A systematic workflow for developing a diastereomer separation method.
Troubleshooting Guide
This section addresses common issues encountered during the separation of (S)-octahydroindolizine diastereomers.
Problem: Poor or No Resolution (Co-eluting Peaks)
This is the most common challenge and is fundamentally a selectivity issue. The chosen column and mobile phase do not sufficiently differentiate between the two diastereomers.
Probable Causes:
-
Insufficiently Selective Stationary Phase: The column chemistry (e.g., C18) may not have the right interaction mechanism to resolve the specific diastereomers.
-
Inappropriate Mobile Phase Composition: The organic modifier, pH, or additives are not creating enough of a difference in partitioning between the analytes and the stationary phase.
-
Low Column Efficiency: The column may be old, voided, or of poor quality, leading to broad peaks that obscure separation.
Recommended Solutions:
-
Modify Mobile Phase Composition (Highest Impact First):
-
Change Organic Modifier: Switch between acetonitrile (ACN) and methanol (MeOH). ACN often provides sharper peaks, while MeOH can offer different selectivity due to its hydrogen-bonding capabilities. A ternary mixture (e.g., ACN/MeOH/Water) can also be effective.[12]
-
Adjust pH: Since octahydroindolizine derivatives are basic, the mobile phase pH is critical. A slightly acidic pH (e.g., 3-4) using formic acid or acetic acid will ensure the analytes are protonated and well-behaved. Small pH changes can dramatically alter retention and selectivity.
-
Add an Ion-Pairing Agent: For reversed-phase methods, agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can improve peak shape and sometimes enhance resolution. Be mindful that ion-pairing agents can be difficult to remove from the column.[15]
-
-
Change Stationary Phase Selectivity:
-
If a C18 column fails, do not just try another C18. Switch to a fundamentally different achiral phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which offer alternative π-π and dipole-dipole interactions.[9]
-
If achiral methods fail, screen a set of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly successful for a broad range of chiral compounds, including alkaloids.[5][11][16]
-
-
Optimize Temperature: Varying the column temperature (e.g., 25°C, 40°C, 55°C) can alter selectivity.[8] Sometimes lower temperatures increase resolution by enhancing the stability of transient diastereomeric interactions with the stationary phase, while higher temperatures can improve peak efficiency.
Problem: Peak Tailing or Asymmetry
Peak tailing is common for basic compounds like octahydroindolizine derivatives, especially on silica-based columns.
Probable Causes:
-
Secondary Silanol Interactions: Free, acidic silanol groups on the silica backbone of the stationary phase can interact strongly with the basic nitrogen of the analyte, causing tailing.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to asymmetric peaks.
-
Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Recommended Solutions:
-
Mitigate Silanol Interactions:
-
Use a modern, high-purity, end-capped column designed to minimize exposed silanols.[8]
-
Add a basic modifier to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA). This "competing base" will occupy the active silanol sites, preventing them from interacting with your analyte.
-
-
Reduce Sample Load: Dilute your sample and reinject. Perform a loading study to determine the maximum injectable mass before peak shape deteriorates.
-
Adjust Injection Solvent: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
Data & Protocols
Table 1: Recommended Stationary Phases for Screening
| Stationary Phase Type | Chromatographic Mode | Mechanism of Separation | Key Considerations |
| C18 (Octadecylsilane) | Reversed-Phase | Hydrophobic Interactions | Universal starting point. Use high-purity, end-capped versions.[12] |
| Phenyl-Hexyl | Reversed-Phase | Hydrophobic & π-π Interactions | Offers alternative selectivity to C18, especially for aromatic-containing analytes. |
| PFP (Pentafluorophenyl) | Reversed-Phase / HILIC | Dipole-dipole, π-π, Shape | Excellent for separating isomers. Can provide unique selectivity.[9] |
| Silica / Diol | Normal-Phase | Polar (H-Bonding) Interactions | Effective when diastereomers have different polar group accessibility.[17] |
| Polysaccharide CSP | NP, RP, SFC | Chiral Pockets, Steric Fit | Broad applicability for chiral separations. Often the first choice for CSP screening.[5][11] |
| Pirkle-type CSP | NP, RP, SFC | π-π, H-Bonding, Dipole | "Brush-type" phases with π-acidic or π-basic groups.[5] |
Protocol: Universal HPLC Method Screening
This protocol provides a step-by-step guide for initial screening to find promising separation conditions.
1. Sample Preparation:
-
Prepare a stock solution of the diastereomeric mixture at ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Dilute this stock with the initial mobile phase (e.g., 95:5 Water:ACN) to a final concentration of ~0.1 mg/mL.
2. HPLC System Setup:
-
Columns: C18 (e.g., Waters XBridge, Agilent Zorbax), Phenyl-Hexyl, and a polysaccharide CSP (e.g., Daicel Chiralpak IA/IB/IC).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at a relevant wavelength (e.g., 210-254 nm) or CAD/ELSD if no chromophore is present.[18]
-
Injection Volume: 5 µL
3. Generic Gradient Elution Program:
-
Run the following gradient on each column to scout for separation.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 5 |
| 20.0 | 5 |
4. Data Analysis:
-
Examine the chromatograms for any sign of peak splitting or resolution.
-
Even a small shoulder on the peak is a positive sign and indicates that the chosen column has some selectivity.
-
Select the column/mobile phase combination that shows the most promise (highest "alpha" or selectivity factor).
-
Proceed to the optimization phase by converting the gradient to an isocratic hold or a shallower gradient around the elution percentage where the peaks appeared.[8]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting poor diastereomer resolution.
References
- Gopal, M., & Bindra, J. S. (1993). Validation of a Separation of Diastereomers in the Pharmaceutical Industry. Marcel Dekker, Inc.
- Albaseer, S. S. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification. Research Journal of Chemical Sciences, 2(10), 26-31.
- Harada, N. (2018).
- BenchChem. (2025). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers. BenchChem Tech Support.
- Welch, C. J., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Wikipedia. (2023).
- Nguyen, N. V. T., et al. (2021). Chiral Alkaloid Analysis.
- Chromatography Forum. (2008).
- Fountain, K. J. (2012). Factors Influencing Diastereomer Separations in Oligonucleotide Analysis.
- ResearchGate. (2018). Is HPLC the best option for separating hydroxyketol diastereomers (semipreparative)? If so, any suggestions for columns to try?
- Keglevich, G. (2016). Resolution of P-stereogenic P-heterocycles via the formation of diastereomeric molecular and coordination complexes (a review). Tetrahedron: Asymmetry, 27(4-5), 161-179.
- Toth, G., et al. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Ilisz, I., et al. (2024). Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. Methods in Molecular Biology, 2994, 293-327.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- Maguire, R. J., et al. (2014). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry, 12(40), 8089-8099.
- Ribeiro, A. R., et al. (2021).
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Regalado, E. L. (2015). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
- Puskás, A., et al. (2023).
- Fernandes, C., et al. (2018). Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. Molecules, 23(8), 1935.
- Pelliccia, S., & D'Acquarica, I. (2016). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 130, 106-124.
- Reddy, G. S., et al. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 8(4).
-
Webb, N. J., & Davies, D. L. (2017). Synthesis of[6][10]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles. Organic Letters, 19(16), 4255-4258.
- Zhang, Z., et al. (2024). Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Journal of the American Chemical Society.
- Li, X. (2010).
- Della, E. W., & Knill, A. M. (1996). Synthesis of Nitrogen Bridgehead Bicyclic Heterocycles via Ring-Closure of beta-Ammonio 5-Hexenyl Radicals. The Journal of Organic Chemistry, 61(21), 7529-7533.
- Hamase, K., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical & Pharmaceutical Bulletin, 71(11), 824-831.
- ResearchGate. (2019). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid.
- Wang, L. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews, 44(23), 8564-8577.
Sources
- 1. Synthesis of [5,6]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Nitrogen Bridgehead Bicyclic Heterocycles via Ring-Closure of beta-Ammonio 5-Hexenyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. eijppr.com [eijppr.com]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. santaisci.com [santaisci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. isca.me [isca.me]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. waters.com [waters.com]
- 16. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Production of (S)-Octahydroindolizine
Welcome to the technical support center dedicated to the synthesis and scale-up of (S)-octahydroindolizine. This bicyclic core is a vital structural motif in a wide array of pharmacologically active compounds, including indolizidine alkaloids like Swainsonine and Castanospermine.[1][2][3] However, its seemingly simple structure belies the significant challenges encountered when moving from bench-scale synthesis to pilot or manufacturing scale.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team has compiled based on extensive field experience and a thorough review of the synthetic literature. Our goal is to provide you not just with protocols, but with the underlying chemical principles to empower you to diagnose and solve problems effectively in your own lab.
Section 1: Synthesis Strategy & Route Selection
The foundation of a successful scale-up campaign is the initial choice of the synthetic pathway. A route that is elegant and high-yielding on a milligram scale may become economically or technically unfeasible at the kilogram scale. The following Q&A addresses these critical early-stage decisions.
FAQ: How do I choose the best synthetic route for (S)-octahydroindolizine for scale-up?
Answer: This is the most critical question, and the answer involves a multi-faceted analysis of your specific project goals, including cost, timeline, and available equipment. For scale-up, the "best" route is rarely the one with the highest overall yield in the discovery phase but rather the one that is most robust, safe, and economical.[4]
Key factors to consider are:
-
Convergency & Step Count: A shorter, more convergent route is almost always preferable. Every additional step in a linear synthesis introduces another operation, another purification, and another opportunity for yield loss, which are magnified at scale.
-
Reagent & Catalyst Cost/Availability: The cost of reagents, particularly transition metal catalysts (e.g., Rhodium, Nickel) or specialized chiral ligands, can become prohibitive on a large scale.[5][6][7] Opt for routes that use inexpensive, readily available starting materials and catalysts where possible.
-
Reaction Conditions: Avoid routes requiring cryogenic temperatures (< -40°C) or high-pressure hydrogenations (>10 bar) unless you have access to specialized industrial equipment.[4] Reactions that run at or near ambient temperature and pressure are significantly easier and cheaper to scale.
-
Purification Strategy: This is a major bottleneck. A route that produces crystalline intermediates that can be purified by simple recrystallization is vastly superior to one that requires column chromatography at every step.[4]
Below is a comparative table to aid in your decision-making process.
| Synthetic Strategy | Typical Approach | Pros for Scale-Up | Cons for Scale-Up | Key Consideration |
| Enzymatic Resolution | Synthesis of a racemic intermediate followed by enzyme-catalyzed kinetic resolution. | Often uses mild conditions; enzymes like Novozym 435 are commercially available and can be reused.[8][9][10] | Theoretical max yield is 50%; requires separation of the desired product from the unreacted enantiomer. | Efficiency of the enzyme and ease of separation of product/starting material. |
| Asymmetric Catalysis | Use of a chiral catalyst (e.g., Rh/L-complex) to induce enantioselectivity in a key step, such as hydrogenation or cycloaddition.[5] | Can be highly efficient and atom-economical, generating the desired enantiomer directly in high e.e. | Chiral ligands and metal catalysts can be very expensive and sensitive to air/moisture; catalyst poisoning is a risk. | Catalyst loading, turnover number (TON), and cost. Is the catalyst recoverable? |
| Chiral Pool Synthesis | Starting from an inexpensive, enantiopure natural product like L-proline or pyroglutamic acid. | Stereocenter is pre-defined; avoids the need for resolution or asymmetric catalysis. | Can lead to longer, more linear synthetic sequences. | Availability and cost of the chiral starting material in the required quantities. |
The following diagram illustrates a typical decision-making workflow for selecting a scalable route.
Caption: Decision workflow for scalable route selection.
Section 2: Troubleshooting Stereoselectivity
Achieving high enantiomeric and diastereomeric purity is paramount for pharmaceutical applications. This section addresses common issues that compromise the stereochemical integrity of your final product.
FAQ: I am getting a mixture of diastereomers during my catalytic hydrogenation step. How can I improve the selectivity?
Answer: This is a frequent and challenging issue. The hydrogenation of an indolizine precursor to the saturated octahydroindolizine core often generates new stereocenters, and controlling the facial selectivity of hydrogen addition is key.[11][12] The outcome is highly dependent on the catalyst, substrate, and reaction conditions.
Here’s a systematic approach to troubleshooting poor diastereoselectivity:
-
Analyze the Substrate: The existing stereocenters and substituents on your indolizine ring will direct the approach of the substrate to the catalyst surface. Bulky groups can sterically hinder one face, favoring hydrogen delivery from the less-hindered side. Consider if a directing group (e.g., a hydroxyl) is present that could coordinate to the catalyst.
-
Catalyst Choice is Critical: The catalyst itself plays a huge role.
-
Heterogeneous Catalysts (e.g., Pt/C, Pd/C, Rh/C): The metal and support can influence selectivity. Platinum-based catalysts are often used for indole reductions.[13] The acidic or basic nature of the carbon support can also have an effect. Try screening different catalysts (e.g., PtO₂, Rh/Al₂O₃, Raney Nickel).
-
Homogeneous Catalysts (e.g., Crabtree's catalyst): These can sometimes offer superior selectivity due to their well-defined coordination sphere, but they are more expensive and product purification can be more complex.
-
-
Solvent and Additives:
-
Solvent Polarity: Changing the solvent (e.g., from ethanol to ethyl acetate to THF) can alter the conformation of the substrate at the catalyst surface, influencing the diastereomeric ratio.
-
Acidic Additives: The addition of a Brønsted acid (like p-toluenesulfonic acid) or a Lewis acid can change the reaction pathway.[13] Protonation of the indole nitrogen can alter the ring conformation and its presentation to the catalyst. Under acidic conditions, a keto-enol tautomerism might be at play, which can be a source of the observed diastereoselectivity.[11]
-
-
Reaction Parameters:
-
Hydrogen Pressure: Lowering the H₂ pressure can sometimes increase selectivity by favoring the kinetic product.
-
Temperature: Lowering the temperature generally enhances selectivity, but at the cost of reaction rate.
-
Experimental Protocol: Screening for Diastereoselective Hydrogenation
-
Setup: In parallel hydrogenation vials, charge each with your substrate (100 mg, 1 eq) and a magnetic stir bar.
-
Catalyst Screening: To respective vials, add different catalysts (10% w/w loading): 10 mg of 5% Pt/C, 5% Pd/C, 5% Rh/C, and PtO₂.
-
Solvent Screening: For the best catalyst from step 2 (e.g., Pt/C), set up new vials using different solvents: Methanol, Ethanol, Ethyl Acetate, and Acetic Acid.
-
Additive Screening: Using the best catalyst/solvent combination, set up new vials and add 0.1 eq of an additive: p-TsOH, Camphorsulfonic acid (CSA), or Acetic Acid (if not the solvent).
-
Execution: Purge all vials with Nitrogen, then charge with Hydrogen (e.g., balloon or Parr shaker at 50 psi). Run reactions at room temperature for 16 hours.
-
Analysis: Filter each reaction mixture through a pad of Celite®, rinse with methanol, and concentrate. Analyze the crude product by ¹H NMR or chiral HPLC/SFC to determine the diastereomeric ratio (dr).
| Parameter | Condition A (Baseline) | Condition B | Condition C | Condition D | Observed Diastereomeric Ratio (dr) |
| Catalyst | 5% Pt/C | 5% Pd/C | 5% Rh/C | PtO₂ | [Record your results here] |
| Solvent | Ethanol | Ethyl Acetate | THF | Acetic Acid | [Record your results here] |
| Additive | None | p-TsOH (0.1 eq) | CSA (0.1 eq) | TFA (0.1 eq) | [Record your results here] |
Section 3: Overcoming Reaction Bottlenecks
Even with a well-chosen route, specific steps can prove problematic at scale. This section focuses on common reaction failures.
FAQ: My catalytic hydrogenation is stalling or showing low conversion. What are the likely causes?
Answer: A stalled hydrogenation is a common and frustrating problem. The root cause is almost always related to catalyst deactivation or "poisoning." The amine product itself can be a potent catalyst inhibitor.[13]
Here is a troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for a stalled hydrogenation.
Detailed Troubleshooting Steps:
-
Catalyst Quality: Has the catalyst been properly stored? Many hydrogenation catalysts are pyrophoric and can be deactivated by improper handling or exposure to air. Is it from a new, untested bottle? Test it on a simple, reliable substrate (like styrene) to confirm its intrinsic activity.
-
Purity of Starting Material: The most common source of poisoning comes from the substrate itself. Trace impurities containing sulfur (from thiols, thioethers), halides, or other strongly coordinating functional groups can irreversibly poison the catalyst surface.
-
Action: Re-purify your starting material. If it's a solid, recrystallize it. If it's an oil, re-run a column or perform a distillation.
-
-
Purity of Solvent and Gas: Ensure you are using high-purity, degassed solvents. Ensure your hydrogen source is clean.
-
Product Inhibition: The nitrogen atom in your (S)-octahydroindolizine product is basic and can coordinate strongly to the metal catalyst surface, preventing the starting material from binding and reacting.[13]
-
Action 1: Add an Acid. Including a stoichiometric amount of a non-coordinating acid (like methanesulfonic acid or p-TsOH) will protonate the product amine as it's formed, creating an ammonium salt. This salt has a much lower affinity for the catalyst surface, preventing product inhibition.
-
Action 2: Increase Catalyst Loading. While not ideal from a cost perspective, sometimes simply increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can provide enough active sites to overcome partial poisoning and drive the reaction to completion.
-
Section 4: Purification & Isolation
The final steps of isolating your pure product are often the most challenging, especially at scale where chromatography is disfavored.
FAQ: My octahydroindolizine product is difficult to purify by standard silica gel chromatography. What are my options?
Answer: This is a very common issue. Basic amines like octahydroindolizine often streak badly on standard silica gel, leading to poor separation and low recovery. The free lone pair on the nitrogen interacts strongly with the acidic silanol groups on the silica surface.
Here are several effective alternative strategies:
-
Treated Silica Gel:
-
Amine-Treated Silica: Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine or ammonia. The amine base neutralizes the acidic sites on the silica, dramatically reducing streaking.
-
Procedure: Pack your column with this slurry and use a mobile phase that also contains a small amount of amine base (e.g., 0.5% triethylamine in your hexanes/ethyl acetate mixture).
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III neutral or basic alumina.
-
Reverse-Phase Chromatography (C18): This is an excellent, scalable option. The product is eluted with a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid (TFA).[14] The acid converts the amine to its salt, which is highly water-soluble and behaves well chromatographically. The fractions can then be collected, basified, and the free-base product extracted.
-
-
Ion-Exchange Chromatography: This is a highly effective, non-traditional method for amine purification. Use a cation-exchange resin. The crude product is loaded (often in a weakly acidic solution), the resin is washed to remove neutral impurities, and the desired amine is then eluted by washing with a stronger base solution (e.g., aqueous ammonia).[14]
-
Purification via Salt Formation: Avoid chromatography altogether.
-
Procedure: Dissolve your crude product in a suitable solvent (e.g., ether or ethyl acetate). Add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) dropwise. The corresponding ammonium salt of your product will often precipitate as a pure, crystalline solid.
-
Benefit: This not only purifies the compound but also provides a stable, easy-to-handle solid form. The free base can be regenerated just before use by partitioning the salt between a base (like aq. NaHCO₃) and an organic solvent (like DCM). One researcher suggested using TFA to form a salt that is soluble in common NMR solvents, aiding characterization.[14]
-
By systematically addressing these common challenges in synthesis, stereocontrol, and purification, you can significantly improve the robustness and scalability of your (S)-octahydroindolizine production.
References
- A Comparative Guide to Indolizidine Alkaloid Synthesis: Scalability and Cost-Effectiveness Analysis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqMLmFBJSDPb6XafOR0qxavwrMHzQZw9wTblxc_8DoXORehcp1N1fjzEneNfTUXHJ62rSZvrHQa8wU4yvAeO6Qg9wwnJGbJYGLDMIA-9iH7QZ6dWTyYmbPHFfkVjaWFh4JFXyByzduKxsIOJ54VjHBG80r3xaNDayW_mumwzoaDQvDCY-H74tPVJaZeJaWQkzCwbIVe8h77jF_5s198AYMKhlMd_sye2XJUJErft-AwotqwX-VkIayOgepnnWLjAE=]
- Zhang, J., Kolluri, R., Alvarez, S. G., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry, 15(14), 2953-2961. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob00192d]
- Zhang, J., Kolluri, R., Alvarez, S. G., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl8p5uQwwHNmfej1zsUtnKy9J8QYb1djBIESIsnfQSV0evg3I3d2d0x0rFVxhlAM_xqsQKN04oT5-kgn9LUFrX1wPTH1SknXOfM-eiAmWIPfQztn8wplJk0y50yT64xcsCwkCrAStmVlWqWhfptmCM2JIqyGEfygSI]
- Yu, R. T., & Rovis, T. (2009). Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753303/]
- Zhang Jing. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. SciSpace. [URL: https://www.scispace.com/paper/enantioselective-synthesis-of-an-octahydroindolizine-indolizidine-2000000049019672052]
- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6636-6663. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/ob/c6ob00847k]
- Céline, P., et al. (2013). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Green Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3775267/]
- Zhang, J., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Semantic Scholar. [URL: https://api.semanticscholar.org/CorpusID:46821034]
- Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Origin-of-the-Diastereoselectivity-of-the-of-a-Almeida-Esteves/f8099304381387d8124896790b4d4b1a41551065]
- Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b04510]
- Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00847k]
- Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35762464/]
- Almeida, P., et al. (2020). Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01332]
- Stereoselective synthesis of (.+-. )-indolizidines 167B, 205A, and 207A. Enantioselective synthesis of (-)-indolizidine 209B. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00232a039]
- Synthesis of indolizines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indolizines.shtm]
- Zhang, J., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28287201/]
- Extension of our strategy for the synthesis of octahydroindolizine 25,... ResearchGate. [URL: https://www.researchgate.net/figure/Extension-of-our-strategy-for-the-synthesis-of-octahydroindolizine-25-gram-scale_fig5_361250325]
- How to isolate and purify indolizidine compounds? ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution (2017) | Zhang Jing | 5 Citations [scispace.com]
- 10. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-Octahydroindolizine from Trace Metal Impurities
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and removing trace metal impurities from (S)-octahydroindolizine. The information presented herein is grounded in established scientific principles and practical, field-proven methodologies to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common trace metal impurities found in (S)-octahydroindolizine and where do they originate?
The most prevalent trace metal impurities in (S)-octahydroindolizine typically originate from catalysts used during its synthesis. Palladium (Pd) is a very common residue due to its widespread use in carbon-carbon and carbon-heteroatom coupling reactions, which are often employed in the synthesis of complex molecules like indolizidine alkaloids.[1] Other potential metal contaminants can include platinum (Pt), rhodium (Rh), ruthenium (Ru), and nickel (Ni), depending on the specific synthetic route. These metals can be introduced from catalysts, reagents, or even leaching from manufacturing equipment.[2][3]
Q2: Why is it critical to remove these trace metal impurities?
The removal of trace metal impurities is paramount for several reasons:
-
Patient Safety: Many metal ions have physiological activities and can be toxic, even at very low concentrations.[4][5] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[6][7] The International Council for Harmonisation (ICH) Q3D guideline provides a global standard for controlling these impurities.[2][3]
-
Catalyst Interference: Residual metals from one synthetic step can interfere with or poison catalysts in subsequent reactions, leading to reduced yields and the formation of unwanted byproducts.[5]
-
Product Stability and Performance: Trace metals can affect the stability and performance of the final drug product.[5] In non-pharmaceutical applications, such as organic electronics, residual catalysts can also negatively impact device performance.[5]
Q3: What are the acceptable limits for metal impurities in a pharmaceutical compound like (S)-octahydroindolizine?
Acceptable limits are defined by regulatory guidelines such as ICH Q3D. These guidelines categorize elemental impurities based on their toxicity and establish a Permitted Daily Exposure (PDE) for each.[2][6] For example, the platinum group metals (Pt, Pd, Ir, Rh, Ru, Os) as a group are often limited to less than 5 ppm.[1] The specific limit for your compound will depend on the route of administration and the maximum daily dose.[6]
Troubleshooting and Purification Guides
This section details various techniques for the removal of trace metal impurities. The choice of method will depend on the specific metal, its concentration, the properties of (S)-octahydroindolizine, and the desired level of purity.
Method 1: Scavenging using Solid-Supported Reagents
Metal scavengers are functionalized materials, often silica or polymer-based, that selectively bind to metal ions, allowing for their easy removal by filtration.[4][8][9] This is a highly effective and popular method due to its simplicity and scalability.[5][8]
When to Use This Method:
-
When dealing with low to moderate levels of metal contamination.
-
When high selectivity for the metal impurity is required to minimize loss of the desired product.[10]
-
For processes where ease of scale-up is a priority.[5]
Troubleshooting:
-
Issue: Incomplete removal of the metal impurity.
-
Issue: Loss of (S)-octahydroindolizine due to non-specific binding.
-
Solution: Screen a variety of scavengers with different functional groups to find one with higher selectivity for the target metal.[10] Some scavengers may have an affinity for amines; in such cases, a scavenger with a different binding mechanism should be chosen.
-
Experimental Protocol: Metal Scavenging
-
Scavenger Selection: Choose a scavenger based on the target metal. Thiol, amine, and phosphine-functionalized scavengers are effective for palladium.
-
Dissolution: Dissolve the impure (S)-octahydroindolizine in a suitable organic solvent.
-
Scavenger Addition: Add 3-5 equivalents of the selected solid-supported scavenger to the solution.[4]
-
Agitation: Stir the mixture at room temperature for 4-16 hours.[4] In some cases, gentle heating can accelerate the process.[10]
-
Filtration: Remove the scavenger by filtration. The scavenger, with the bound metal, is retained on the filter, while the purified product remains in the filtrate.[9]
-
Analysis: Analyze the filtrate for residual metal content using techniques like inductively coupled plasma mass spectrometry (ICP-MS).[1]
Method 2: Treatment with Activated Carbon
Activated carbon is a porous material with a high surface area that can effectively adsorb metal impurities.[11][12] It is a cost-effective and widely used method for purification in the pharmaceutical industry.[11][13][14]
When to Use This Method:
-
For the removal of a broad range of metal and organic impurities.[11]
-
When a cost-effective, bulk purification method is needed.
Troubleshooting:
-
Issue: Poor removal of metal impurities.
-
Solution: Increase the amount of activated carbon, increase the treatment time, or use a different grade of activated carbon. The efficiency of adsorption can also be influenced by the solvent, so a solvent screen may be beneficial.
-
-
Issue: Significant loss of the desired product.
-
Solution: Activated carbon can sometimes adsorb the product as well. Reduce the amount of activated carbon used or the contact time. Perform small-scale experiments to optimize the balance between impurity removal and product recovery.
-
Experimental Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve the impure (S)-octahydroindolizine in a suitable solvent.
-
Carbon Addition: Add powdered activated carbon (typically 1-10% w/w relative to the compound) to the solution.
-
Agitation: Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 1-4 hours).
-
Filtration: Remove the activated carbon by filtration through a pad of celite or a fine filter paper.
-
Analysis: Analyze the filtrate for residual metal content.
Method 3: Chelation and Extraction
Chelating agents are molecules that can form multiple bonds with a single metal ion, creating a stable, soluble complex that can then be removed by extraction.[15] Common chelating agents include ethylenediaminetetraacetic acid (EDTA) and citric acid.[16][17]
When to Use This Method:
-
When the metal impurity is present in a higher oxidation state and can form stable complexes.
-
When a liquid-liquid extraction is a feasible workup step.
Troubleshooting:
-
Issue: Inefficient metal removal.
-
Solution: Screen different chelating agents. The stability of the metal-chelate complex is pH-dependent, so adjusting the pH of the aqueous phase may improve extraction efficiency.
-
-
Issue: Emulsion formation during extraction.
-
Solution: Add a small amount of brine to the aqueous layer or filter the mixture through celite to break the emulsion.
-
Experimental Protocol: Chelation and Extraction
-
Dissolution: Dissolve the impure (S)-octahydroindolizine in an organic solvent that is immiscible with water.
-
Chelation: Add an aqueous solution of a suitable chelating agent (e.g., EDTA).
-
Extraction: Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Separation: Collect the organic layer containing the purified product.
-
Washing: Wash the organic layer with water to remove any residual chelating agent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the product for residual metal content.
Method 4: Recrystallization
Recrystallization is a fundamental purification technique for solids based on differences in solubility.[18][19][20] The impure compound is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities in the solution.[18][19][21]
When to Use This Method:
-
When the metal impurity is present at a relatively low concentration.
-
When a suitable solvent system can be found where (S)-octahydroindolizine has high solubility at high temperatures and low solubility at low temperatures.[19]
Troubleshooting:
-
Issue: The compound "oils out" instead of crystallizing.[18]
-
Solution: This occurs when the boiling point of the solvent is too high or the melting point of the compound is low. Try using a lower-boiling solvent or a solvent mixture.
-
-
Issue: No crystal formation upon cooling.
-
Solution: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Seeding the solution with a small crystal of the pure compound or scratching the inside of the flask with a glass rod can induce crystallization.[18]
-
-
Issue: Metal impurity co-precipitates with the product.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which (S)-octahydroindolizine is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the impure compound in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.[19]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.[19]
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purified crystals for metal content.
Quantitative Data Summary
| Purification Method | Typical Metal Removal Efficiency | Advantages | Disadvantages |
| Metal Scavenging | >95% | High selectivity, easy to scale up, compatible with various solvents.[5][9] | Can be expensive, potential for product loss through non-specific binding. |
| Activated Carbon | 70-95% | Cost-effective, removes a broad range of impurities.[11][12] | Can have lower selectivity, potential for product loss.[5] |
| Chelation & Extraction | 80-99% | Effective for certain metals, can be integrated into workup. | Requires a suitable solvent system, can lead to emulsions. |
| Recrystallization | Variable | Can be highly effective for achieving high purity. | Finding a suitable solvent can be challenging, potential for co-precipitation.[8] |
References
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2015). Johnson Matthey Technology Review, 59(3), 194-203.
-
Application of Activated Carbon in Pharma and Medical Industry. (2024). Huajing Activated Carbon. [Link]
-
Activated Carbon for Pharmaceutical Purification. (2024). PuroCarbon S.L.. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]
-
Guideline on the specification limits for residues of metal catalysts. (2008). European Medicines Agency (EMA). [Link]
-
Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. [Link]
-
Elemental Impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]
-
ECO-FRIENDLY CHELATING AGENTS FOR EXTRACTION OF METAL FROM SPENT CATALYSTS OF FERTILIZER INDUSTRY. (2017). JETIR, 4(8). [Link]
-
Activated Carbon for Pharmaceutical & Chemical Purification. Hongsen. [Link]
-
Pharmaceutical Grade Carbon. Haycarb. [Link]
-
What is metal scavenging and what are metal scavengers?. (2023). Biotage. [Link]
-
Specialised Activated Carbon Solutions for Pharma Industry. Chemviron. [Link]
-
Elemental Impurities in Drug Products Guidance for Industry. (2018). FDA. [Link]
-
Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). (2025). Jordi Labs. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
-
Top Organic Chelating Agents for Effective High-Quality Applications. (2024). Acade Chemical. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Chelation. Wikipedia. [Link]
-
Recrystallization. University of Wisconsin-Madison. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Chelating agents for heavy metal removal.
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
Chelating Extractants for Metals. (2022). MDPI. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
Sources
- 1. arborassays.com [arborassays.com]
- 2. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena [analytik-jena.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Metal Scavengers [sigmaaldrich.com]
- 5. silicycle.com [silicycle.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. biotage.com [biotage.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. sopachem.com [sopachem.com]
- 11. colincarbon.com [colincarbon.com]
- 12. activecarbon.es [activecarbon.es]
- 13. Activated Carbon for Pharmaceutical & Chemical Purification [hongsencarbon.com]
- 14. haycarb.com [haycarb.com]
- 15. Chelation - Wikipedia [en.wikipedia.org]
- 16. jetir.org [jetir.org]
- 17. Top Organic Chelating Agents for Effective High-Quality Applications [thinkdochemicals.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Recrystallization [sites.pitt.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mt.com [mt.com]
Increasing the enantiomeric excess in asymmetric reactions using (S)-octahydroindolizine
Technical Support Center: Optimizing Enantioselectivity with (S)-Octahydroindolizine
Welcome to the technical support resource for researchers utilizing (S)-octahydroindolizine and its derivatives in asymmetric synthesis. This guide is designed to provide direct, actionable solutions to common challenges encountered in achieving high enantiomeric excess (% ee). We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to diagnose and resolve issues effectively.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses the most common initial questions when a reaction yields suboptimal enantioselectivity.
Q1: My asymmetric reaction using an (S)-octahydroindolizine catalyst resulted in a low enantiomeric excess. What is the very first thing I should check?
A1: Before investing significant time in optimizing reaction parameters, you must rigorously validate your analytical method.[1] It is a common scenario where chromatographic artifacts or an unoptimized chiral separation method (HPLC, GC, or SFC) can give a false impression of low enantioselectivity.
Actionable First Step: Prepare a true racemic sample of your product. Analyze this racemic standard using your established chiral chromatography method. The result should be a 50:50 peak ratio (or 0% ee). If you cannot baseline-separate the enantiomers of the racemic standard, your immediate priority is to develop your analytical method, not to optimize the reaction.[2]
Q2: How critical is the purity of my (S)-octahydroindolizine, reagents, and solvents?
A2: The chemical and enantiomeric purity of the chiral catalyst or auxiliary is paramount.[3] Even minor impurities can have a drastic negative impact on stereoselectivity. Similarly, impurities in substrates or solvents can act as catalyst poisons or promote non-selective background reactions, eroding your % ee.[4]
Key Integrity Checks:
-
Catalyst/Auxiliary: Verify the enantiomeric purity of your (S)-octahydroindolizine, especially between different commercial batches. Recrystallization or chromatographic purification may be necessary.
-
Solvents: Always use high-purity, anhydrous solvents. Many asymmetric transformations are highly sensitive to moisture. Consider using freshly distilled solvents or those from a solvent purification system.[3]
-
Reagents: Ensure the purity of your starting materials. Latent acid or base impurities can interfere with the catalytic cycle.
Q3: Can the reaction solvent dramatically impact the enantiomeric excess?
A3: Yes, the solvent can have a profound effect on the enantioselectivity of an asymmetric reaction.[4][5] The solvent influences the reaction by solvating the catalyst, reagents, and, most importantly, the diastereomeric transition states. A change in solvent can alter the energy difference (ΔΔG‡) between these transition states, directly impacting the enantiomeric ratio of the product. It is often necessary to screen a range of solvents with varying polarities and coordinating abilities.[4][6]
Q4: My reaction is sluggish and giving a low yield in addition to poor % ee. Are these issues related?
A4: Yes, low reactivity and poor enantioselectivity are often linked.[3] A slow reaction may indicate that the desired catalytic cycle is inefficient. This allows a competing, non-selective background reaction to become more prominent, leading to a lower % ee. Addressing the factors that are slowing the reaction (e.g., catalyst activity, temperature, concentration) will often simultaneously improve both the yield and the enantioselectivity.
Section 2: Systematic Troubleshooting of Low Enantiomeric Excess
When initial checks do not resolve the issue, a systematic approach is required. This workflow guides you through a logical sequence of experimental diagnostics.
Caption: A general workflow for troubleshooting low enantioselectivity.
Troubleshooting Guide Table
| Observation / Problem | Potential Cause | Suggested Action & Rationale |
| Inconsistent % ee between runs | Variability in Reaction Conditions: Subtle changes in moisture, temperature, or reagent addition can cause poor reproducibility.[4] | Standardize Procedures: Document and strictly adhere to all parameters. Use an internal standard for analysis. Ensure consistent stirring. Use oven-dried glassware and perform reactions under a positive pressure of inert gas (Argon/Nitrogen).[3] |
| Low % ee at full conversion | Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to temperature.[4] Generally, lower temperatures increase selectivity by better differentiating the activation energies of the two diastereomeric transition states.[7] | Perform a Temperature Study: Screen a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C). Plot % ee vs. Temperature to find the optimum. Be aware that in some entropy-controlled cases, enantioselectivity can unexpectedly increase with temperature.[8] |
| Inappropriate Solvent: The solvent may be interfering with the formation of the ordered chiral transition state or may not sufficiently solubilize the catalyst.[3][9] | Screen Solvents: Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, CH₂Cl₂, THF, Acetonitrile, Hexanes). The optimal solvent provides the best balance of reactivity and selectivity.[5][6] | |
| Incorrect Catalyst Loading: Too little catalyst can lead to a slow reaction where an uncatalyzed, non-selective pathway dominates.[4] Too much catalyst can sometimes lead to aggregation, forming less selective catalytic species.[4] | Optimize Catalyst Loading: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) while keeping substrate concentration constant. The goal is to ensure the catalyzed pathway is significantly faster than any background reaction.[10] | |
| Presence of Moisture or Air: Water can hydrolyze catalysts or reagents, and oxygen can degrade them, leading to loss of activity and selectivity. | Ensure Anhydrous/Inert Conditions: Use freshly distilled, anhydrous solvents. Add activated molecular sieves to the reaction.[5] Purge the reaction vessel thoroughly with an inert gas. | |
| % ee decreases over time | Catalyst Degradation: The chiral catalyst may not be stable under the reaction conditions for extended periods. | Monitor Reaction Progress: Take aliquots at different time points and analyze for both conversion and % ee. If % ee drops at higher conversion, consider stopping the reaction earlier or using a more stable catalyst derivative. |
| Product Epimerization: The desired product may be racemizing under the reaction conditions. | Test Product Stability: Subject the purified, enantioenriched product to the reaction conditions (without starting materials) and monitor its % ee over time. If racemization occurs, you may need to add the final workup reagents at a lower temperature or reduce the reaction time. |
Section 3: Key Experimental Protocols
Protocol 1: Validating % ee Measurement via Chiral HPLC
Objective: To confirm that the analytical method can accurately determine the enantiomeric excess.[1][2]
Methodology:
-
Prepare a Racemic Standard: Synthesize or procure a sample of the product that is known to be racemic (a 50:50 mixture of enantiomers).
-
Select a Chiral Column: Choose a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) based on the product's structure.
-
Method Development:
-
Start with a common mobile phase, such as a 90:10 (v/v) mixture of n-hexane and isopropanol, at a flow rate of 0.5 - 1.0 mL/min.[2]
-
Inject the racemic standard.
-
Optimize the mobile phase composition (e.g., change the ratio of hexane/isopropanol) until baseline separation of the two enantiomer peaks is achieved. The resolution (Rs) should ideally be > 1.5.
-
-
Analysis:
-
Once the method is validated with the racemic standard, inject the sample from your asymmetric reaction.
-
Integrate the peak areas for the major (Area₁) and minor (Area₂) enantiomers.
-
Calculate the enantiomeric excess: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 .[2]
-
Protocol 2: Screening Reaction Solvents
Objective: To identify a solvent that maximizes enantioselectivity.[5]
Methodology:
-
Select Solvents: Choose 4-6 anhydrous solvents with a range of properties (e.g., non-polar aprotic: Toluene; polar aprotic: CH₂Cl₂, THF, Ethyl Acetate; polar protic: Isopropanol, if compatible).
-
Set up Parallel Reactions: In identical vials, set up small-scale reactions. It is critical that all other parameters (temperature, concentration, catalyst loading, stirring speed) are kept constant across all vials.
-
Execution: Add the substrate, solvent, and (S)-octahydroindolizine catalyst to each vial under an inert atmosphere. Initiate the reaction (e.g., by adding the final reagent).
-
Monitoring and Analysis: After a fixed time (e.g., 24 hours, or when the control reaction reaches >90% conversion), quench all reactions simultaneously.
-
Data Evaluation: Analyze the conversion and % ee for each reaction. Tabulate the results to identify the solvent that provides the best combination of reactivity and enantioselectivity.
Data Presentation: Impact of Reaction Parameters (Illustrative)
The following table illustrates how results from optimization experiments should be structured for clear comparison.
Table 1: Illustrative Data from Solvent and Temperature Screening
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | (S)-OHI | Toluene | 25 | 24 | >99 | 75 |
| 2 | (S)-OHI | CH₂Cl₂ | 25 | 24 | >99 | 82 |
| 3 | (S)-OHI | THF | 25 | 24 | 95 | 68 |
| 4 | (S)-OHI | Hexanes | 25 | 48 | 60 | 85 |
| 5 | (S)-OHI | CH₂Cl₂ | 0 | 36 | >99 | 94 |
| 6 | (S)-OHI | CH₂Cl₂ | -20 | 72 | 90 | 96 |
| 7 | (S)-OHI | CH₂Cl₂ | -78 | 96 | 45 | 97 |
Data is hypothetical and for illustrative purposes only.
Section 4: Mechanistic Considerations
Understanding the mechanism of stereocontrol is key to rational optimization. (S)-octahydroindolizine, as a chiral base or ligand, interacts with the substrate(s) to form diastereomeric transition states. The enantiomeric excess of the product is determined by the energy difference between these states.
Caption: Generalized energy profile for an asymmetric reaction.
Factors like lower temperature and optimal solvent choice help to maximize the energy difference (ΔΔG‡) between the favored and disfavored transition states, leading to a higher enantiomeric excess.
References
- BenchChem. (2025). Enhancing enantiomeric excess in asymmetric synthesis of Octahydroindole-2-carboxylic acid. BenchChem Technical Support.
-
Ivana, D., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. ChemBioChem. [Link]
- BenchChem. (2025). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. BenchChem Technical Support.
- BenchChem. (2025).
-
Seki, M., et al. (2006). Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models. Organic Letters. [Link]
-
Zheng, C., et al. (2023). Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Nature Communications. [Link]
- BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis. BenchChem Technical Support.
-
Gini, A., et al. (2021). Application of Biobased Solvents in Asymmetric Catalysis. Molecules. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Effect of the substrate/catalyst and additive/catalyst ratios on the asymmetric hydrogenation of 5-methylenhydantoin 1. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application of Biobased Solvents in Asymmetric Catalysis | MDPI [mdpi.com]
- 7. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for the Resolution of (S)- and (R)-Octahydroindolizine
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules is a critical quality attribute. The enantiomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles.[1] Octahydroindolizine, a saturated bicyclic amine, represents a core structural motif in various natural products and pharmaceutical agents. Consequently, the ability to resolve and accurately quantify its (S)- and (R)-enantiomers is paramount for research, development, and quality control.
This guide provides an in-depth comparison of strategic approaches for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of (S)- and (R)-octahydroindolizine. As no standardized method is readily available in the literature for this specific compound, we will leverage established principles of chiral chromatography for bicyclic amines to propose a systematic and effective method development workflow.[1][2]
Understanding the Analyte: Octahydroindolizine
Octahydroindolizine is a basic, saturated nitrogen heterocycle. Its chirality stems from the stereocenters within its fused ring system. The presence of the basic nitrogen atom is a key consideration for method development, as it can interact with the stationary phase and influence peak shape and retention.
The Cornerstone of Chiral Separation: The Chiral Stationary Phase (CSP)
The direct separation of enantiomers by HPLC is most commonly achieved using a Chiral Stationary Phase (CSP).[3] The selection of the appropriate CSP is the most critical step in chiral method development.[3] For a basic compound like octahydroindolizine, several classes of CSPs are promising.
2.1. Polysaccharide-Based CSPs: The Workhorse for Chiral Amine Separations
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability and high success rate in resolving a wide range of chiral compounds, including basic amines and alkaloids.[1][4][5] These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities.[1]
2.2. Macrocyclic Glycopeptide CSPs
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are another excellent choice, particularly for polar and ionizable molecules. They can be operated in reversed-phase, normal-phase, and polar organic modes, offering significant flexibility.
2.3. Cyclofructan-Based CSPs
Cyclofructan-based CSPs have demonstrated a high success rate for the separation of primary amines, especially in the polar organic mode.[1]
Comparison of Recommended CSPs for Octahydroindolizine Screening:
| CSP Class | Common Brand Names | Primary Interaction Mechanisms | Suitability for Octahydroindolizine |
| Polysaccharide (Amylose) | Chiralpak® IA, ID, IE, IF, IG | Hydrogen bonding, π-π interactions, steric hindrance, inclusion in helical grooves | High: Proven effectiveness for a wide range of amines and alkaloids.[4][5] |
| Polysaccharide (Cellulose) | Chiralcel® OD, OJ; Chiralpak® IB, IC | Hydrogen bonding, π-π interactions, steric hindrance | High: Complementary selectivity to amylose-based phases.[4][5] |
| Macrocyclic Glycopeptide | Chirobiotic™ T, V | Ion-exchange, hydrogen bonding, inclusion | Moderate to High: Good for basic compounds, versatile in different mobile phase modes. |
| Cyclofructan | Larihc™ | Hydrogen bonding, dipole-dipole interactions | Moderate: Particularly effective for primary amines in polar organic mode.[1] |
Strategic Selection of the Mobile Phase
The choice of mobile phase is intrinsically linked to the selected CSP and the nature of the analyte. For octahydroindolizine, a basic compound, the following mobile phase strategies are recommended for screening.
3.1. Normal Phase Chromatography
This is often the most successful mode for the chiral separation of basic compounds on polysaccharide CSPs.
-
Components: A non-polar main solvent (e.g., n-hexane or heptane) mixed with an alcohol modifier (e.g., isopropanol (IPA) or ethanol).
-
Key Additive: A small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2% v/v), is crucial for achieving good peak shape and reproducibility by suppressing unwanted interactions with the silica support.[3]
3.2. Polar Organic Mode
This mode uses polar organic solvents and can be very effective.
-
Components: Acetonitrile or methanol, often with an alcohol modifier.
-
Additives: Basic additives like DEA or TEA are also commonly used here.
3.3. Reversed-Phase Chromatography
While less common for underivatized basic amines on polysaccharide CSPs, it can be a viable option, particularly with macrocyclic glycopeptide phases.
-
Components: A mixture of water (often with a buffer) and an organic modifier like acetonitrile or methanol.
-
Additives: The pH of the mobile phase is a critical parameter to control the ionization state of the analyte.
Comparative Overview of Mobile Phase Strategies:
| Chromatographic Mode | Typical Mobile Phase Composition | Key Considerations for Octahydroindolizine |
| Normal Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% DEA | High probability of success with polysaccharide CSPs. Good for controlling retention and selectivity by varying the alcohol content. |
| Polar Organic | Acetonitrile/Methanol (e.g., 95:5 v/v) + 0.1% DEA | Good alternative if solubility in hexane is an issue. Can offer different selectivity. |
| Reversed-Phase | Water/Acetonitrile with buffer (e.g., ammonium bicarbonate) | Generally better suited for macrocyclic glycopeptide CSPs. Analyte may have low retention. |
A Systematic Approach to Method Development
A structured screening protocol is the most efficient path to a successful chiral separation.
Workflow for Chiral Method Development
Caption: A decision-tree workflow for systematic chiral HPLC method development.
Experimental Protocol: A Screening Strategy for Octahydroindolizine
This protocol outlines a robust starting point for resolving the enantiomers of (S)- and (R)-octahydroindolizine.
5.1. Materials and Equipment
-
HPLC system with UV or Evaporative Light Scattering Detector (ELSD)
-
Chiral Columns:
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Solvents: HPLC grade n-hexane, isopropanol, ethanol, acetonitrile, methanol
-
Additives: Diethylamine (DEA)
-
Sample: Racemic octahydroindolizine (approx. 1 mg/mL in mobile phase)
5.2. Step-by-Step Screening Protocol
-
Column Installation and Equilibration: Install the first chiral column (e.g., Chiralpak® IA). Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Initial Normal Phase Conditions:
-
Mobile Phase A: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at a low wavelength (e.g., 210-220 nm) or ELSD.
-
-
Analysis: Inject the racemic octahydroindolizine standard and record the chromatogram.
-
Evaluation: Assess the chromatogram for retention time, peak shape, and any signs of enantiomeric separation.
-
Systematic Variation:
-
If no separation is observed, change the alcohol modifier. Prepare Mobile Phase B: n-Hexane/Ethanol/DEA (90:10:0.1, v/v/v) and repeat the analysis.
-
If retention is too long or too short, adjust the alcohol percentage (e.g., to 20% to decrease retention, or 5% to increase retention).
-
Repeat steps 1-5 for each of the selected chiral columns.
-
Data Summary for Initial Screening:
| Column | Mobile Phase | Expected Outcome |
| Chiralpak® IA | Hex/IPA/DEA (90:10:0.1) | High probability of at least partial separation. |
| Chiralpak® IA | Hex/EtOH/DEA (90:10:0.1) | May provide different selectivity compared to IPA. |
| Chiralpak® IC | Hex/IPA/DEA (90:10:0.1) | Complementary selectivity to amylose-based CSPs. |
| Chiralpak® IC | Hex/EtOH/DEA (90:10:0.1) | Alternative selectivity profile. |
| Chiralcel® OD-H | Hex/IPA/DEA (90:10:0.1) | A classic CSP with a high success rate for many compounds. |
Conclusion and Recommendations
Developing a chiral HPLC method for a novel compound like octahydroindolizine requires a systematic and logical approach rather than a single, pre-defined protocol. By leveraging the known high performance of polysaccharide-based chiral stationary phases in normal phase mode with a basic additive, researchers can significantly increase the probability of achieving a successful and robust separation of the (S)- and (R)-enantiomers. The screening strategy outlined in this guide, which involves a curated selection of columns and mobile phases, provides a scientifically sound and efficient pathway to developing a validated method suitable for the critical task of enantiomeric purity determination.
References
- BenchChem. (2025). A Comparative Guide to Determining the Enantiomeric Purity of Octahydro-1H-indole-2-carboxylic Acid by Chiral HPLC.
- Ghanem, A., & L'Abbé, M. (2020). Polysaccharide-based chiral stationary phases as efficient tools for diastereo- and enantioseparation of natural and synthetic Cinchona alkaloid analogs. Journal of Pharmaceutical and Biomedical Analysis, 193, 113724.
-
I.B.S. Scientific. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
- Lough, W. J. (Ed.). (2007). Chiral Liquid Chromatography. Springer Science & Business Media.
- Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, solutions.
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
- Tang, Y., Zhou, W., & Armstrong, D. W. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Tritto, I., & Bressan, M. (2021). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. In Methods in Molecular Biology (Vol. 2294, pp. 99-117). Humana, New York, NY.
- Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 109(11), 6102-6213.
- BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. Polysaccharide-based chiral stationary phases as efficient tools for diastereo- and enantioseparation of natural and synthetic Cinchona alkaloid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Assignments of (S)-Octahydroindolizine and its Structural Isomers
This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-octahydroindolizine, a saturated bicyclic amine that forms the core of many biologically active alkaloids. For researchers in natural product synthesis, medicinal chemistry, and drug development, a precise understanding of the NMR spectral features of this fundamental scaffold is crucial for structural elucidation and stereochemical assignment. This document presents a comprehensive analysis of the NMR assignments for (S)-octahydroindolizine, juxtaposed with its structural isomers, quinolizidine and decahydroquinoline, to highlight the diagnostic spectral differences arising from the unique arrangement of the nitrogen atom within the bicyclic framework.
Introduction to (S)-Octahydroindolizine and its Significance
(S)-Octahydroindolizine, also known as (S)-indolizidine, belongs to the indolizidine alkaloid family, a class of compounds renowned for their diverse and potent biological activities. These natural products have garnered significant attention from the scientific community due to their potential as therapeutic agents. The octahydroindolizine core is a privileged scaffold in medicinal chemistry, appearing in numerous synthetic compounds with a wide range of pharmacological effects.
The stereochemistry of the octahydroindolizine ring system plays a pivotal role in its biological function. The specific spatial arrangement of substituents and the conformation of the bicyclic rings dictate the molecule's interaction with biological targets. Therefore, unambiguous assignment of the ¹H and ¹³C NMR spectra is a cornerstone of the structural characterization of novel indolizidine alkaloids and their synthetic analogues.
This guide will delve into the detailed NMR spectral assignments of the parent (S)-octahydroindolizine, providing a foundational dataset for researchers. By comparing its spectral data with those of the closely related bicyclic amines, quinolizidine and decahydroquinoline, we will illustrate the key NMR characteristics that differentiate these structural isomers.
Structural Overview and Conformational Analysis
(S)-Octahydroindolizine possesses a fused [4.3.0] bicyclic system with a bridgehead nitrogen atom. The molecule exists predominantly in a trans-fused conformation, which is thermodynamically more stable. This rigid conformation significantly influences the chemical environment of the constituent protons and carbons, leading to a well-resolved and interpretable NMR spectrum.
For the purpose of this guide, the numbering of the octahydroindolizine skeleton is as follows:
Figure 1: Numbering of the octahydroindolizine skeleton.
¹H and ¹³C NMR Spectral Assignments for (S)-Octahydroindolizine
The ¹H and ¹³C NMR chemical shifts for octahydroindolizine are presented in the tables below. The assignments are based on a combination of one- and two-dimensional NMR experiments, including COSY, HSQC, and HMBC, as well as data reported in the literature. It is important to note that in a non-chiral solvent, the NMR spectra of the (S) and (R) enantiomers are identical. The data presented here are for the racemic mixture or one of the enantiomers.
Table 1: ¹³C NMR Chemical Shift Assignments for Octahydroindolizine
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 31.0 |
| C-2 | 20.0 |
| C-3 | 54.5 |
| C-5 | 56.4 |
| C-6 | 25.0 |
| C-7 | 25.9 |
| C-8 | 31.3 |
| C-8a | 65.0 |
Table 2: ¹H NMR Chemical Shift Assignments for Octahydroindolizine
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 1.2-1.8 (m) | m |
| H-2 | 1.2-1.8 (m) | m |
| H-3 | 2.0-2.2 (m), 2.8-3.0 (m) | m |
| H-5 | 2.0-2.2 (m), 2.8-3.0 (m) | m |
| H-6 | 1.2-1.8 (m) | m |
| H-7 | 1.2-1.8 (m) | m |
| H-8 | 1.2-1.8 (m) | m |
| H-8a | 2.3-2.5 (m) | m |
Note: The proton chemical shifts are presented as ranges due to significant signal overlap in the aliphatic region. Two-dimensional NMR techniques are essential for definitive assignments.
Comparative NMR Analysis: Octahydroindolizine vs. Quinolizidine and Decahydroquinoline
To better understand the unique spectral features of octahydroindolizine, a comparison with its structural isomers, quinolizidine and decahydroquinoline, is highly instructive. These molecules share the same molecular formula (C₈H₁₅N for octahydroindolizine's core, C₉H₁₇N for the others) but differ in the placement of the nitrogen atom within the bicyclic system.
Figure 2: Structures of (S)-Octahydroindolizine, Quinolizidine, and Decahydroquinoline.
The key difference lies in the nature of the ring fusion and the position of the nitrogen atom relative to the bridgehead carbons. In octahydroindolizine, the nitrogen is a bridgehead atom. In quinolizidine, the nitrogen is also at a bridgehead, but in a [4.4.0] system. In decahydroquinoline, the nitrogen is part of one of the six-membered rings and not at a bridgehead position. These structural variations lead to distinct differences in their respective ¹H and ¹³C NMR spectra.
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Octahydroindolizine, Quinolizidine, and Decahydroquinoline
| Position | Octahydroindolizine | Quinolizidine | Decahydroquinoline (trans-isomer) |
| Carbons α to N | C-3 (54.5), C-5 (56.4), C-8a (65.0) | C-4 (56.7), C-6 (56.7), C-10 (63.9) | C-2 (47.7), C-8a (57.1) |
| Carbons β to N | C-2 (20.0), C-6 (25.0), C-8 (31.3) | C-3 (26.3), C-7 (26.3) | C-3 (26.7), C-8 (34.1) |
| Other Carbons | C-1 (31.0), C-7 (25.9) | C-1 (34.9), C-2 (24.7), C-8 (24.7), C-9 (34.9) | C-4 (30.1), C-4a (42.1), C-5 (26.7), C-6 (26.3), C-7 (26.3) |
Table 4: Comparative ¹H NMR Chemical Shift Ranges (δ, ppm) of Octahydroindolizine, Quinolizidine, and Decahydroquinoline
| Proton Type | Octahydroindolizine | Quinolizidine | Decahydroquinoline (trans-isomer) |
| Protons α to N | 2.0-3.0 | ~2.5-2.8 | ~2.5-3.1 |
| Bridgehead Protons | H-8a (2.3-2.5) | H-10 (~1.8) | H-4a, H-8a (~1.5-1.9) |
| Other Protons | 1.2-1.8 | ~1.2-1.7 | ~1.0-1.8 |
Key Differentiating Features:
-
¹³C NMR of Carbons α to Nitrogen: The chemical shifts of the carbons directly attached to the nitrogen atom are highly diagnostic. In octahydroindolizine, the bridgehead carbon C-8a is significantly downfield (~65.0 ppm) compared to the other α-carbons. In quinolizidine, the bridgehead carbon C-10 is also downfield (~63.9 ppm). In contrast, the non-bridgehead α-carbons in decahydroquinoline appear at higher field.
-
¹H NMR of Bridgehead Protons: The chemical shift of the bridgehead proton (H-8a in octahydroindolizine and H-10 in quinolizidine) provides a clear distinction. In the more rigid trans-fused systems, these protons often exhibit well-defined multiplets at characteristic chemical shifts.
-
Symmetry: The symmetry of the molecule can simplify the spectrum. For instance, unsubstituted quinolizidine possesses a C₂ axis of symmetry, leading to fewer signals in its ¹³C NMR spectrum compared to the less symmetric octahydroindolizine and decahydroquinoline.
Experimental Protocols
Accurate and reproducible NMR data acquisition is paramount for reliable structural assignment. The following provides a general protocol for obtaining high-quality ¹H and ¹³C NMR spectra for compounds such as (S)-octahydroindolizine.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar compounds, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be used.
-
Concentration: Prepare a solution of the sample at a concentration of approximately 5-10 mg in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also use the residual solvent peak as an internal reference.
NMR Data Acquisition:
Figure 3: General workflow for NMR data acquisition and analysis.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The use of polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be beneficial to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Conclusion
The ¹H and ¹³C NMR spectra of (S)-octahydroindolizine provide a unique fingerprint that is invaluable for its identification and for the structural elucidation of its derivatives. The characteristic chemical shifts of the bridgehead carbon and proton, along with the overall spectral pattern, allow for its unambiguous differentiation from structural isomers like quinolizidine and decahydroquinoline. This guide serves as a foundational reference for researchers, providing the necessary data and comparative analysis to confidently assign the NMR spectra of this important class of bicyclic alkaloids. A thorough understanding of these spectral features, coupled with the application of modern 2D NMR techniques, is essential for advancing research in fields that rely on the rich chemistry of indolizidine alkaloids.
References
-
Wenkert, E., Bindra, J. S., Chang, C. J., Cochran, D. W., & Schell, F. M. (1974). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Naturally Occurring Substances. Accounts of Chemical Research, 7(2), 46–51. [Link]
-
Eliel, E. L., & Vierhapper, F. W. (1975). Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. IV. trans-Decahydroquinolines. The Journal of Organic Chemistry, 41(1), 199-209. [Link]
-
LaLonde, R. T., & Donvito, T. N. (1974). 13C Chemical Shifts of Methylquinolizidines and Correlations with the Chemical Shifts of Methyl Substituted trans-Decalins. Canadian Journal of Chemistry, 52(21), 3778-3783. [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
A Comparative Study of (S)-Octahydroindolizine and Sparteine as Ligands in Asymmetric Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral ligand is paramount in dictating the stereochemical outcome of a reaction. For decades, (-)-sparteine, a naturally occurring lupin alkaloid, has been a cornerstone ligand, particularly in the enantioselective deprotonation of prochiral substrates. Its rigid, C2-symmetric framework has proven highly effective in creating a well-defined chiral environment around a metal center. However, the exclusive natural availability of the (-)-enantiomer, a predicament often termed the "(+)-sparteine problem," has spurred the search for synthetic alternatives.
This guide provides a comprehensive comparative analysis of (-)-sparteine and a structurally related, yet underexplored, bicyclic amine, (S)-octahydroindolizine. While sparteine is a well-documented and widely utilized chiral ligand, (S)-octahydroindolizine, a member of the indolizidine alkaloid family, has predominantly been a target of synthetic efforts rather than a tool for asymmetric catalysis. Herein, we delve into the established applications of sparteine, juxtapose its structural and electronic properties with those of (S)-octahydroindolizine, and present a theoretical framework for the potential application of the latter as a novel chiral ligand.
(-)-Sparteine: A Privileged Ligand in Asymmetric Deprotonation
(-)-Sparteine's utility as a chiral ligand is most prominently showcased in its complexation with organolithium bases, such as sec-butyllithium (s-BuLi), to effect the enantioselective deprotonation of a variety of substrates. Its unique, rigid, cage-like structure is crucial for its efficacy.
Structural and Mechanistic Insights
(-)-Sparteine possesses a C2 axis of symmetry, which simplifies the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivities. The two tertiary amine nitrogens chelate to the lithium ion of the organolithium reagent, creating a chiral complex that can differentiate between enantiotopic protons on a prochiral substrate.
A classic example of (-)-sparteine's application is the asymmetric deprotonation of N-Boc-pyrrolidine. The (-)-sparteine/s-BuLi complex selectively removes the pro-(S) proton, leading to a configurationally stable lithiated intermediate that can be trapped with an electrophile to yield the (R)-2-substituted pyrrolidine with high enantiomeric excess.
(S)-Octahydroindolizine: An Unexplored Potential Ligand
(S)-Octahydroindolizine, also known as (S)-indolizidine, is the parent scaffold of a large family of naturally occurring indolizidine alkaloids.[1] While numerous syntheses of this chiral molecule have been reported, its application as a chiral ligand in asymmetric catalysis remains largely unexplored.[2]
A Structural Counterpoint to Sparteine
Structurally, (S)-octahydroindolizine shares some features with sparteine, being a bicyclic system containing a tertiary nitrogen. However, there are key differences:
-
Symmetry: Unlike sparteine, (S)-octahydroindolizine is a C1-symmetric molecule. The absence of C2 symmetry could lead to more complex transition states and potentially lower enantioselectivities. However, many highly effective chiral ligands are C1-symmetric.
-
Flexibility: While still a bicyclic system, the indolizidine core may possess greater conformational flexibility compared to the rigid tetracyclic structure of sparteine. This could impact the pre-organization of the ligand-metal complex and, consequently, the stereochemical outcome.
-
Donating Groups: (S)-Octahydroindolizine is a monoamine, whereas sparteine is a diamine. This is a critical distinction, as the bidentate chelation of sparteine to a metal center is fundamental to its mode of action. For (S)-octahydroindolizine to function as an effective ligand in similar applications, it would likely need to be derivatized to incorporate a second coordinating group. However, as a single-point coordinating ligand, it could find applications in other types of asymmetric transformations.
Comparative Analysis: Structural Properties
| Property | (-)-Sparteine | (S)-Octahydroindolizine |
| Molecular Formula | C₁₅H₂₆N₂ | C₈H₁₅N |
| Molar Mass | 234.38 g/mol | 125.23 g/mol |
| Symmetry | C₂ | C₁ |
| Chiral Centers | 4 | 1 |
| Coordinating Atoms | 2 x Tertiary Amines | 1 x Tertiary Amine |
| Natural Availability | (-)-enantiomer readily available | Both enantiomers accessible via synthesis |
Experimental Data: The Benchmark Reaction
The enantioselective lithiation of N-Boc-pyrrolidine followed by electrophilic trapping is a standard benchmark for evaluating the efficacy of chiral diamine ligands.
Performance of (-)-Sparteine
In a typical procedure, the complex of s-BuLi and (-)-sparteine is used to deprotonate N-Boc-pyrrolidine at low temperatures (-78 °C), followed by the addition of an electrophile. This reaction consistently yields the (R)-product with high enantiomeric excess (typically >90% ee).[3]
Hypothetical Performance of a Dinitrogenated (S)-Octahydroindolizine Analogue
Given that (S)-octahydroindolizine is a monoamine, a direct comparison in this bidentate ligand-mediated reaction is not feasible. However, one could envision a synthetic analogue of (S)-octahydroindolizine that incorporates a second nitrogen atom, creating a novel chiral diamine. The performance of such a ligand would be highly dependent on the position of the second nitrogen and the overall conformational rigidity of the resulting molecule. It is plausible that a well-designed analogue could chelate to lithium and induce asymmetry, though predicting the sense and degree of enantioselectivity would require experimental investigation.
Experimental Protocols
Asymmetric Deprotonation of N-Boc-Pyrrolidine using (-)-Sparteine
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
Anhydrous diethyl ether or toluene
-
Electrophile (e.g., trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried, argon-purged flask is added anhydrous diethyl ether and (-)-sparteine.
-
The solution is cooled to -78 °C.
-
s-BuLi is added dropwise, and the resulting solution is stirred for 15 minutes.
-
A solution of N-Boc-pyrrolidine in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at -78 °C for the specified time (typically 1-4 hours) to ensure complete deprotonation.
-
The electrophile is added, and the reaction is stirred for an additional period.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the enantiomerically enriched 2-substituted N-Boc-pyrrolidine.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Structures and Mechanism
Molecular Structures
Caption: 2D representations of (-)-Sparteine and (S)-Octahydroindolizine.
Proposed Mechanism of Asymmetric Deprotonation
Caption: Workflow of (-)-sparteine mediated asymmetric deprotonation.
Conclusion and Future Outlook
(-)-Sparteine remains a powerful and reliable chiral ligand for a range of asymmetric transformations, most notably the deprotonation of prochiral substrates. Its rigid, C2-symmetric structure provides a well-defined chiral environment that leads to high levels of enantioselectivity. The primary limitation of (-)-sparteine is the lack of ready availability of its (+)-enantiomer, which has been addressed through the development of synthetic surrogates.
(S)-Octahydroindolizine, while structurally related to sparteine, is a largely unexplored entity in the world of chiral ligands. Its C1-symmetry and monoamine nature present both challenges and opportunities. Direct application in reactions that rely on bidentate chelation, such as the asymmetric deprotonation discussed herein, is unlikely without significant modification. However, the indolizidine scaffold represents a rich and diverse source of chiral architecture. Future research could focus on the synthesis of novel, (S)-octahydroindolizine-derived bidentate ligands and their evaluation in asymmetric catalysis. The exploration of this and other underutilized natural product scaffolds could lead to the discovery of new and powerful tools for the synthesis of enantiomerically pure molecules, with wide-ranging implications for the pharmaceutical and fine chemical industries.
References
-
Deng, M., Su, B., Zhang, H., Liu, Y., & Wang, Q. (2014). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Advances, 4(29), 15137-15140. [Link]
-
Zhang, J., Kolluri, R., Alvarez, S. G., Irving, M. M., Singh, R., & Duncton, M. A. J. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry, 15(14), 2953–2961. [Link]
- Beak, P., & Lee, W. K. (1993). Asymmetric deprotonations of N-Boc-pyrrolidines by s-butyllithium in the presence of (-)-sparteine. The Journal of Organic Chemistry, 58(5), 1109–1117.
- Mehta, G., & Singh, V. (1999). Asymmetric deprotonation of N-Boc-pyrrolidine with s-BuLi/(-)-sparteine: an efficient route to enantiomerically pure 2-substituted pyrrolidines. Tetrahedron Letters, 40(24), 4497-5000.
- Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs. Angewandte Chemie International Edition in English, 36(21), 2282–2316.
- O'Brien, P. J. (2002). Asymmetric deprotonation using chiral lithium amide bases. Journal of the Chemical Society, Perkin Transactions 1, (2), 1439-1457.
- Kerrick, S. T., & Beak, P. (1991). Asymmetric alpha.-lithiation of N-(tert-butoxycarbonyl)pyrrolidine. Journal of the American Chemical Society, 113(25), 9708–9710.
- Hodgson, D. M., & Lee, G. P. (2004). Enantioselective deprotonation of N-Boc pyrrolidine using s-BuLi/sparteine: a DFT study. The Journal of Organic Chemistry, 69(23), 7796–7802.
- Dearden, M. J., McGrath, M. J., & O'Brien, P. (2004). The asymmetric deprotonation of N-Boc pyrrolidine using s-BuLi/sparteine: an experimental and computational study. Organic & Biomolecular Chemistry, 2(16), 2443–2449.
-
PubChem. (n.d.). Sparteine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Indolizidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Comparative Guide to the X-ray Crystal Structure Analysis of Chiral Bicyclic Alkaloid Complexes
This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of (S)-octahydroindolizine complexes, represented by the potent glycosidase inhibitor castanospermine, and a structurally related quinolizidine alkaloid, a derivative of (-)-cytisine. Designed for researchers, medicinal chemists, and structural biologists, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights into obtaining, analyzing, and interpreting high-quality crystallographic data for these pharmaceutically relevant scaffolds.
Introduction: The Structural Significance of Indolizidine and Quinolizidine Alkaloids
Indolizidine and quinolizidine alkaloids are two prominent classes of nitrogen-containing heterocyclic compounds found extensively in nature.[1][2] Their rigid bicyclic frameworks serve as valuable scaffolds in drug discovery. The indolizidine core, characterized by a fused six- and five-membered ring system with a bridgehead nitrogen, is exemplified by compounds like castanospermine.[3][4] The specific stereochemistry of these scaffolds, such as the (S)-configuration at the bridgehead carbon (C8a) in many natural indolizidines, is critical to their biological activity, which includes potent enzyme inhibition.[4]
Conversely, quinolizidine alkaloids feature a fused double six-membered ring system.[5] A prime example is (-)-cytisine, a partial agonist at nicotinic acetylcholine receptors (nAChRs).[6][7] The subtle difference in ring size and the resulting conformational constraints between these two alkaloid classes lead to distinct pharmacological profiles, making a comparative structural analysis essential for rational drug design.[3] This guide will use castanospermine as a representative of the (S)-octahydroindolizine class and an N-acylated derivative of (-)-cytisine as its quinolizidine counterpart to explore the nuances of their structural determination and what these structures reveal.
The Crystallization Workflow: From Solution to Diffraction-Ready Crystal
The primary bottleneck in any crystallographic study is the generation of a single, well-ordered crystal suitable for X-ray diffraction.[8] The process is a careful manipulation of solubility to guide molecules out of a supersaturated solution and into an ordered lattice. For chiral alkaloids like octahydroindolizines and their complexes, which are often available in milligram quantities, vapor diffusion is the most effective and widely adopted technique.[9][10]
Below is a detailed, self-validating protocol for the crystallization of a small-molecule alkaloid salt, representing a best-practice approach derived from established methodologies.[11][12]
Diagram of the Crystallization Workflow
Caption: Generalized workflow for small molecule crystallization via vapor diffusion.
Detailed Experimental Protocol: Vapor Diffusion
-
Purity is Paramount: Begin with a highly purified sample of the (S)-octahydroindolizine complex (>95% purity as determined by NMR or HPLC). Impurities can act as "crystal killers," inhibiting nucleation or becoming incorporated into the lattice, leading to disorder and poor diffraction.
-
Solvent Screening (The "Good" Solvent): In a series of small vials, test the solubility of a few micrograms of your compound in a range of solvents (e.g., methanol, ethanol, water, DMSO). The ideal "good" solvent will dissolve the compound completely at a concentration of 5-20 mg/mL. For alkaloid salts, polar protic solvents like methanol or water are often excellent starting points.
-
Anti-Solvent Selection (The "Bad" Solvent): The anti-solvent must be miscible with the "good" solvent but one in which the compound is poorly soluble. It should also be more volatile than the good solvent.[12] Common combinations include Methanol/Diethyl Ether, Water/Acetonitrile, or Ethanol/Hexane.[9]
-
Setting the Trial:
-
Prepare a near-saturated stock solution of your complex in the chosen "good" solvent. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could cause unwanted nucleation.
-
Pipette approximately 500 µL of the "bad" solvent (anti-solvent) into a 2 mL glass vial (the reservoir).
-
Carefully place a smaller, open vial (e.g., a 0.3 mL microvial) inside the larger vial, ensuring it stands upright.
-
Pipette 10-20 µL of your filtered compound solution into the inner, smaller vial.
-
Seal the larger vial tightly with a cap. This creates a closed system where the vapor of the more volatile anti-solvent will slowly diffuse into the less volatile solvent containing your compound.[10]
-
-
Incubation and Observation: Store the sealed vial in a location free from vibration and with a stable temperature (e.g., a 4°C refrigerator or a 20°C benchtop). The slow diffusion process gradually reduces the solubility of your compound in the inner vial, driving it towards supersaturation and, ideally, crystallization.[13] Check the vials under a microscope every few days.
-
Harvesting: Once crystals with sharp edges and dimensions of at least 0.05 mm appear, they can be harvested. Using a nylon cryoloop, carefully scoop a single crystal out of the drop. Wick away excess mother liquor with a paper towel and immediately plunge the loop into liquid nitrogen to flash-cool the crystal, preventing ice formation and preserving its integrity for data collection.
Comparative Structural Analysis: Castanospermine vs. (-)-Cytisine Derivative
The true power of X-ray crystallography lies in the precise three-dimensional coordinates it provides, allowing for detailed comparison of molecular architecture.[8] Here, we compare the key crystallographic parameters of castanospermine, a hydroxylated (S)-octahydroindolizine, with an N-phthaloylglycine derivative of (-)-cytisine, a quinolizidine alkaloid.
Table 1: Comparative Crystallographic Data
| Parameter | Castanospermine[3] | N-Phthaloylglycine-(-)-cytisine |
| Chemical Formula | C₈H₁₅NO₄ | C₂₁H₁₉N₃O₄ |
| Molecular Weight | 189.21 g/mol | 377.39 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| a (Å) | 8.788(3) | 6.5691(6) |
| b (Å) | 8.172(3) | 12.2108(11) |
| c (Å) | 6.507(2) | 22.0780(16) |
| α, β, γ (°) | 90, 105.44(8), 90 | 90, 90, 90 |
| Volume (ų) | 449.1 | 1771.0(3) |
| Z (Molecules/Unit Cell) | 2 | 4 |
| Final R-factor (R1) | Not Reported | 4.10% |
| wR2 (all data) | Not Reported | 8.95% |
Analysis of Structural Differences
The data in Table 1 reveals fundamental differences in how these two alkaloids pack in the solid state.
-
Symmetry and Packing: Castanospermine crystallizes in the monoclinic space group P2₁, while the cytisine derivative packs in the higher-symmetry orthorhombic P2₁2₁2₁ space group.[3] The orthorhombic system, with its three perpendicular axes of unequal length, often allows for more efficient packing of larger, more complex molecules, which is consistent with the significantly larger size of the cytisine derivative.
-
Unit Cell Dimensions: The unit cell of the cytisine derivative is substantially larger (1771.0 ų) to accommodate four molecules, compared to the smaller cell of castanospermine (449.1 ų) which contains two molecules.[3] This difference is a direct consequence of the bulky N-phthaloylglycine substituent on the cytisine core.
-
Conformational Rigidity and Biological Implication: The core of castanospermine is a rigid (1S, 6S, 7R, 8R, 8aR)-octahydroindolizine structure. Its stereochemistry is crucial for its function as a potent inhibitor of glucosidase enzymes.[3] The crystal structure confirms the precise spatial arrangement of its four hydroxyl groups, which mimic the oxocarbenium ion transition state of a glucose substrate, leading to high-affinity binding in the enzyme's active site.[4] In contrast, the quinolizidine core of cytisine provides a different three-dimensional arrangement of its nitrogen atom and pyridone ring, which is key to its interaction with nicotinic acetylcholine receptors.[6][7] The crystal structure of its derivative confirms the rigid 'chair' conformation of the piperidine ring, which positions the key pharmacophoric elements for receptor binding.[7]
X-ray Diffraction and Structure Solution: A Logical Flow
Once a suitable crystal is obtained, the process of determining its structure follows a well-defined path. This workflow ensures that the data collected is of high quality and that the resulting atomic model is accurate and trustworthy.
Diagram of the Structure Solution Workflow
Caption: Workflow from data collection to final structure deposition.
The process begins with mounting the cryo-cooled crystal in an X-ray beam. A full dataset is collected by rotating the crystal and recording the diffraction pattern at each interval.[8] The intensities and positions of the diffracted spots are integrated and scaled to produce a reflection file. For small molecules like these alkaloids, the phase problem is typically solved using ab initio or direct methods, which use statistical relationships between reflections to estimate initial phases.[8] An initial electron density map is calculated, into which an atomic model is built. This model is then iteratively refined against the experimental data, adjusting atomic positions and displacement parameters to improve the fit, as judged by the R-factors. Finally, the model is validated for correct geometry and deposited in a public repository like the Cambridge Structural Database (CSD).
Conclusion: A Foundation for Structure-Based Design
This guide demonstrates that a comprehensive understanding of X-ray crystal structure analysis goes beyond technical execution. By comparing the crystallographic data and structural features of castanospermine and a (-)-cytisine derivative, we gain critical insights into how the distinct indolizidine and quinolizidine scaffolds orient their functional groups in three-dimensional space. This knowledge is invaluable for drug development professionals, providing a solid, data-driven foundation for designing next-generation therapeutics with enhanced potency and selectivity. The detailed protocols and workflows presented herein offer a robust framework for researchers seeking to apply these powerful techniques to their own molecular complexes.
References
-
Hempel, A., Camerman, N., Mastropaolo, D., & Camerman, A. (1993). Glucosidase inhibitors: structures of deoxynojirimycin and castanospermine. Journal of Medicinal Chemistry, 36(25), 4082-6. [Link]
-
Michael, J. P. (2002). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 19(6), 719-41. [Link]
-
Michael, J. P. (2004). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 21(5), 625-49. [Link]
-
García-López, B. A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. [Link]
-
Barlow, R. B., & Johnson, O. (1989). Relations between structure and nicotine-like activity: X-ray crystal structure analysis of (-)-cytisine and (-)-lobeline hydrochloride and a comparison with (-)-nicotine. British Journal of Pharmacology, 98(3), 799-808. [Link]
-
Bieńko, A., et al. (2021). Weak Interactions in the Structures of Newly Synthesized (–)-Cytisine Amino Acid Derivatives. Molecules, 26(3), 698. [Link]
-
Michael, J. P. (2008). Indolizidine and Quinolizidine Alkaloids. Natural Product Reports, 25(1), 139-165. [Link]
-
Kishkentayeva, A., et al. (2023). A) Structure of cytisine with traditional numbering (left); three-dimensional structure with IUPAC numbering (right). B) Structure of varenicline. ResearchGate. [Link]
-
Bieńko, A., et al. (2022). Structure of (−)-cytisine (1). ResearchGate. [Link]
-
Tutka, P., & Zatoński, W. (2006). Structure and numbering of cytisine. A) projection structure with traditional numbering; B) three-dimensional structure with IUPAC numbering. ResearchGate. [Link]
-
Spingler, B., et al. (n.d.). Guide for crystallization. University of Zurich. [Link]
-
Rupp, B. (n.d.). How to Grow Crystals. University of California, Irvine. [Link]
-
Jones, C. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
-
Coles, S. J., et al. (2009). Crystal data and X-ray experimental data for compounds 6-12. ResearchGate. [Link]
-
MIT Department of Chemistry. (n.d.). Growing Crystals. Massachusetts Institute of Technology. [Link]
-
University of Florida. (2006). Crystallisation Techniques. University of Florida Department of Chemistry. [Link]
-
Wypijewski, K., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. PMC. [Link]
-
D'yakonov, V. A., et al. (2015). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]
-
Golebiewski, W. M., & Spenser, I. D. (1988). Quinolizidine alkaloids. CABI Digital Library. [Link]
-
Vandavasi, V. (2016). Caractérisation de la tréhalase d'Acyrthosiphon pisum en vue de la conception de nouveaux insecticides. ORBi. [Link]
-
Perren, M. (2011). DEVELOPMENT OF NEW ANTICANCER AGENTS BASED ON α - MANNOSIDASE INHIBITION. Infoscience. [Link]
-
Gloster, T. M., et al. (2011). Glycosidase Inhibition: An Assessment of the Binding of 18 Putative Transition-State Mimics. Journal of the American Chemical Society. [Link]
-
Chu, C. K. (Ed.). (2003). Recent Advances in Nucleosides: Chemistry and Chemotherapy. National Academic Digital Library of Ethiopia. [Link]
-
Vogel, P. (2010). Carbohydrate Chemistry. National Academic Digital Library of Ethiopia. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
Sources
- 1. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Relations between structure and nicotine-like activity: X-ray crystal structure analysis of (-)-cytisine and (-)-lobeline hydrochloride and a comparison with (-)-nicotine and other nicotine-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. unifr.ch [unifr.ch]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 10. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 11. Growing Crystals [web.mit.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. mdpi.com [mdpi.com]
Navigating the Labyrinth of Bicyclic Alkaloids: A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Octahydroindolizine
For the Researcher, Scientist, and Drug Development Professional
In the intricate world of natural product chemistry and drug discovery, the structural elucidation of heterocyclic compounds is a cornerstone of progress. Among these, the indolizidine alkaloid core, a ubiquitous motif in numerous biologically active molecules, presents a fascinating challenge for analytical chemists. (S)-Octahydroindolizine, the parent scaffold of this class, serves as a fundamental building block for a diverse array of natural products. Understanding its behavior under mass spectrometric analysis is paramount for the rapid identification and characterization of its more complex derivatives.
This guide, departing from rigid templates, offers a deep, mechanistically-driven exploration of the predicted mass spectral fragmentation of (S)-octahydroindolizine. As a senior application scientist, my focus is not merely on cataloging potential fragment ions but on elucidating the causal electronic and structural factors that govern its dissociation. We will ground our predictions in the fundamental principles of mass spectrometry and draw direct, data-supported comparisons with the known fragmentation of a closely related structural analogue, γ-coniceine. This comparative approach provides a validated framework for researchers to interpret the mass spectra of novel indolizidine alkaloids.
The Subject of Our Inquiry: (S)-Octahydroindolizine
(S)-Octahydroindolizine is a saturated bicyclic amine with a bridgehead nitrogen atom. This seemingly simple structure possesses a unique conformational rigidity and electronic distribution that dictates its fragmentation pathways. The lone pair of electrons on the nitrogen atom is the most probable site of initial ionization under Electron Ionization (EI) conditions, or protonation under Electrospray Ionization (ESI) conditions, initiating a cascade of bond cleavages.
Predicted Electron Ionization (EI-MS) Fragmentation of (S)-Octahydroindolizine
Electron Ionization, a "hard" ionization technique, imparts significant energy into the molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For (S)-octahydroindolizine (molar mass: 125.22 g/mol ), the molecular ion (M⁺˙) at m/z 125 is expected, though it may be of low abundance due to the molecule's susceptibility to fragmentation.
The fragmentation is predicted to be dominated by α-cleavage, the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, which is a characteristic pathway for amines.[1][2] This process is driven by the stabilization of the resulting radical cation. Two primary α-cleavage pathways are plausible for (S)-octahydroindolizine:
-
Cleavage of the C1-C9 bond: This would lead to the formation of a stable, resonance-stabilized iminium ion.
-
Cleavage of the C8-C9 bond: This would also result in the formation of an iminium ion.
Ring opening followed by the loss of neutral fragments, such as ethene (C₂H₄), is another anticipated fragmentation route, a common occurrence in cyclic alkanes.[1]
Below is a DOT script illustrating the predicted major fragmentation pathways of (S)-octahydroindolizine under EI-MS.
Caption: Predicted EI-MS fragmentation of (S)-octahydroindolizine.
Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation
In contrast to EI, ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[3] For (S)-octahydroindolizine, this would be observed at m/z 126. Subsequent tandem mass spectrometry (MS/MS) analysis, involving collision-induced dissociation (CID), is then required to induce fragmentation and elicit structural information.
The fragmentation of the protonated molecule is expected to proceed through pathways that favor the formation of stable, even-electron product ions. The initial protonation at the nitrogen atom weakens the adjacent C-N bonds, making them susceptible to cleavage. Ring opening and subsequent neutral losses are the most probable fragmentation routes.
A Comparative Case Study: The Fragmentation of γ-Coniceine
To ground our predictions in experimental reality, we will compare the expected fragmentation of (S)-octahydroindolizine with the known fragmentation of γ-coniceine. γ-Coniceine is a piperidine alkaloid found in hemlock and is structurally very similar to octahydroindolizine, featuring a bicyclic system with a bridgehead nitrogen.[4] Its mass spectrum has been documented, providing a valuable reference.[4]
The mass spectrum of γ-coniceine (molar mass: 125.22 g/mol ) also shows a molecular ion at m/z 125. However, due to the presence of a double bond, its fragmentation pattern will exhibit some differences. The dominant fragmentation pathways for γ-coniceine involve cleavage of the piperidine ring.
The following DOT script illustrates the known fragmentation pathway of the related alkaloid, γ-coniceine.
Caption: Known EI-MS fragmentation of γ-coniceine.
Tabular Comparison of Predicted and Known Fragment Ions
| Predicted Fragment Ion (m/z) for (S)-Octahydroindolizine | Proposed Origin | Known Fragment Ion (m/z) for γ-Coniceine[4] | Origin |
| 125 | Molecular Ion (M⁺˙) | 125 | Molecular Ion (M⁺˙) |
| 96 | [M - C₂H₅]⁺ | 97 | [M - C₂H₄]⁺ |
| 82 | [M - C₃H₇]⁺ | 83 | [M - C₃H₆]⁺ |
| 69 | [M - C₄H₈]⁺ | 70 | [M - C₄H₇]⁺ |
The comparison highlights that while the molecular ions are identical, the primary fragment ions differ by one mass unit. This is consistent with the saturated nature of octahydroindolizine leading to the loss of alkyl radicals, whereas the unsaturated γ-coniceine loses neutral alkene fragments. This subtle yet significant difference can be a key diagnostic tool for distinguishing between saturated and unsaturated indolizidine alkaloids.
Experimental Protocols
To acquire the mass spectra discussed in this guide, the following experimental setups are recommended. These protocols are based on established methods for the analysis of similar alkaloids.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Sample Preparation: Dissolve the purified (S)-octahydroindolizine in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
-
Mass Spectrometry Detection:
-
MS System: Agilent 5977B or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-300.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
-
Sample Preparation: Dissolve the purified (S)-octahydroindolizine in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 10 µg/mL.
-
Chromatographic Separation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
MS System: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MS1 Scan: Scan for the protonated molecule at m/z 126.
-
MS/MS Product Ion Scan: Select m/z 126 as the precursor ion and scan for product ions from m/z 40-130 using a collision energy of 10-30 eV with argon as the collision gas.
-
Conclusion
This guide provides a comprehensive, mechanistically-grounded prediction of the mass spectral fragmentation of (S)-octahydroindolizine. By leveraging fundamental principles of mass spectrometry and drawing a direct comparison with the experimentally determined fragmentation of the structural analogue γ-coniceine, we have established a robust framework for the identification and structural elucidation of this important class of alkaloids. The detailed experimental protocols further equip researchers with the practical knowledge to validate these predictions and apply these techniques to their own research challenges. As the landscape of natural product discovery continues to expand, a deep understanding of the analytical behavior of these core scaffolds will remain an indispensable tool for the modern scientist.
References
-
Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Journal of Mass Spectrometry.[Link]
-
Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. Journal of Agricultural and Food Chemistry.[Link]
-
Full article: Mass Spectrometry of Bis-quinolizidine Alkaloids: Differentiation of Stereoisomers and Metamers Using ESI and FAB Mass Spectrometry. Taylor & Francis Online.[Link]
-
New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. PubMed.[Link]
-
New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. MDPI.[Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Acta Poloniae Pharmaceutica.[Link]
-
An efficient TLC method for analysis of γ -coniceine and coniine in Conium maculatum L. foliage. ResearchGate.[Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Semantic Scholar.[Link]
-
Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. ACS Omega.[Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
-
Indolizidine and Quinolizidine Alkaloids. PubMed.[Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Wiley Online Library.[Link]
-
Establishing mass spectral fragmentation patterns for characterization of 1,2 -unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Journal of the Serbian Chemical Society.[Link]
-
Mass spectra of morphine (a) and codeine (b) in SIM mode with EI (+) source. ResearchGate.[Link]
-
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Journal of Chemistry and Chemical Engineering.[Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer.[Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.[Link]
-
(PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate.[Link]
-
Stereoselective Potencies and Relative Toxicities of γ-Coniceine and N -Methylconiine Enantiomers. ResearchGate.[Link]
-
common fragmentation mechanisms in mass spectrometry. YouTube.[Link]
-
Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. PubMed.[Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
A Researcher's Guide to Computationally Modeling Transition States in (S)-Octahydroindolizine Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and development, a profound understanding of reaction mechanisms at the molecular level is paramount. For nitrogen-containing heterocyclic scaffolds like (S)-octahydroindolizine, a core structural motif in numerous biologically active alkaloids, computational modeling provides an indispensable toolkit for elucidating reaction pathways and predicting reactivity.[1] This guide offers an in-depth comparison of computational methods for modeling transition states in reactions involving the (S)-octahydroindolizine framework, providing field-proven insights and actionable protocols to empower your research.
The Significance of Transition State Modeling
Transition states, the fleeting high-energy species that connect reactants and products, hold the key to understanding reaction kinetics and mechanisms.[2] By computationally locating and characterizing these transient structures, we can predict reaction rates, understand stereoselectivity, and rationally design catalysts or reaction conditions to favor desired outcomes. For complex molecules like (S)-octahydroindolizine, where multiple reaction pathways may compete, computational modeling is often the most efficient, and sometimes the only, way to unravel these intricate mechanistic details.
A Case Study: The Hetero-Diels-Alder Reaction for Indolizidine Synthesis
To provide a practical context for comparing computational methods, we will focus on a representative and synthetically important reaction: the hetero-Diels-Alder cycloaddition of a monoactivated diene with Δ¹-pyrroline to form the 5,8-disubstituted indolizidine skeleton. This reaction is a powerful tool for constructing the core of many indolizidine alkaloids and has been the subject of computational investigation, making it an excellent case study.[3][4]
Comparative Analysis of Computational Methodologies
The choice of computational method is a critical decision that balances accuracy with computational cost. Here, we compare several common approaches for modeling the transition state of our model hetero-Diels-Alder reaction.
Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry for its favorable balance of accuracy and computational efficiency.[5] It is particularly well-suited for studying the electronic structure of organic molecules and their reactions.
Expertise & Experience in Method Selection: The choice of DFT functional and basis set is crucial and should be guided by the specific chemical problem. For pericyclic reactions like the Diels-Alder, hybrid functionals such as B3LYP and M06-2X are often recommended.[6][7] B3LYP is a widely used and well-benchmarked functional, while M06-2X is known to perform well for systems with significant non-covalent interactions and for predicting reaction barrier heights.[6][7]
The basis set determines the mathematical representation of the atomic orbitals. Pople-style basis sets like 6-31G(d) are a good starting point for geometry optimizations, offering a reasonable compromise between accuracy and computational cost.[8][9][10] For more accurate single-point energy calculations on the optimized geometries, larger basis sets with polarization and diffuse functions, such as 6-311+G(d,p) , are recommended.
Trustworthiness through Self-Validation: A key aspect of a reliable computational protocol is self-validation. This involves:
-
Frequency Analysis: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. All other vibrational frequencies should be real.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the correct reactants and products.
Semi-Empirical Methods
Semi-empirical methods, such as AM1 and PM7, offer a significant speed advantage over DFT by using parameters derived from experimental data to simplify the calculations. While less accurate than DFT, they can be valuable for initial explorations of the potential energy surface and for generating good initial guess structures for higher-level calculations.
Expertise & Experience in Application: Semi-empirical methods are best used for preliminary screening of possible reaction pathways or for very large systems where DFT calculations are computationally prohibitive. They can provide a qualitative picture of the reaction mechanism, but the quantitative results (e.g., activation energies) should be treated with caution and ideally be refined with more accurate methods.
Ab Initio Methods
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer the highest accuracy but come with a steep computational cost. They are often considered the "gold standard" for benchmarking the performance of other methods.
Expertise & Experience in Benchmarking: For a thorough study, it is good practice to benchmark the results from more cost-effective methods like DFT against a higher-level ab initio calculation for a model system. This provides confidence in the chosen DFT functional and basis set for the larger, real system.
Data Presentation: Performance Comparison
The following table summarizes the expected performance of different computational methods for modeling the hetero-Diels-Alder reaction transition state. The values are illustrative and can vary depending on the specific system and implementation.
| Method | Functional/Level | Basis Set | Relative Accuracy (Activation Energy) | Relative Computational Cost | Key Strengths | Key Weaknesses |
| DFT | B3LYP | 6-31G(d) | Good | Moderate | Well-balanced, widely used | Can be sensitive to functional choice |
| DFT | M06-2X | 6-311+G(d,p) | Very Good | High | High accuracy for barrier heights | More computationally demanding |
| Semi-Empirical | PM7 | N/A | Low | Very Low | Fast, good for initial screening | Not reliable for quantitative predictions |
| Ab Initio | MP2 | 6-311+G(d,p) | Good | High | Systematically improvable | Can be computationally expensive |
| Ab Initio | CCSD(T) | aug-cc-pVTZ | Excellent | Very High | "Gold standard" for accuracy | Prohibitively expensive for large systems |
Experimental Protocols: Step-by-Step Methodologies
Here, we provide detailed protocols for locating and characterizing the transition state of the hetero-Diels-Alder reaction using two different DFT approaches with the Gaussian software package.
Protocol 1: Synchronous Transit-Guided Quasi-Newton (QST2) Method
The QST2 method is a robust approach for finding a transition state when the structures of the reactant and product are known.
Step-by-Step Methodology:
-
Optimize Reactant and Product Geometries:
-
Create input files for the diene and Δ¹-pyrroline (reactants) and the indolizidine product.
-
Perform geometry optimizations at the B3LYP/6-31G(d) level of theory.
-
Ensure the optimizations converge to true minima by performing frequency calculations (no imaginary frequencies).
-
-
Prepare the QST2 Input File:
-
Create a new input file.
-
Use the keyword Opt=(QST2, Freq) in the route section.
-
Provide a title for the calculation.
-
Specify the charge and multiplicity.
-
Paste the optimized coordinates of the reactants, followed by a separator, and then the optimized coordinates of the product.
-
-
Run the Calculation and Analyze the Results:
-
Submit the QST2 job to the computational chemistry software.
-
Upon completion, verify that the output structure has exactly one imaginary frequency.
-
Visualize the imaginary frequency to confirm it corresponds to the desired bond-forming/breaking process.
-
-
Refine the Transition State (Optional but Recommended):
-
Use the QST2 output geometry as the starting point for a more accurate transition state optimization using a tighter convergence criteria or a larger basis set.
-
-
Perform an IRC Calculation:
-
Use the optimized transition state geometry to run an IRC calculation to confirm it connects the reactants and products.
-
Protocol 2: Eigenvector-Following (Opt=TS) Method
This method starts from an initial guess of the transition state structure and optimizes it to the true saddle point.
Step-by-Step Methodology:
-
Generate an Initial Guess for the Transition State:
-
Manually build a structure that resembles the expected transition state, with partially formed bonds between the diene and dienophile.
-
Alternatively, run a relaxed potential energy surface scan along the reaction coordinate to find an approximate maximum energy structure.
-
-
Prepare the Transition State Optimization Input File:
-
Create an input file with the guess geometry.
-
Use the keyword Opt=(TS, CalcFC, Freq) in the route section. CalcFC calculates the initial force constants, which is often necessary for the optimization to converge.
-
-
Run the Calculation and Analyze the Results:
-
Submit the job and monitor its convergence.
-
Check the output for a structure with one imaginary frequency.
-
-
Perform an IRC Calculation:
-
As with the QST2 method, run an IRC calculation to validate the transition state.
-
Visualization of Workflows
The following diagrams illustrate the computational workflows for locating and validating a transition state.
Caption: Computational workflows for transition state searching.
Conclusion
Computational modeling is a powerful and increasingly accessible tool for understanding the mechanisms of complex organic reactions. For researchers working with (S)-octahydroindolizine and related alkaloids, a judicious choice of computational methods can provide invaluable insights into reactivity, selectivity, and the nature of transition states. By following the protocols and guidelines presented in this guide, scientists can confidently apply these techniques to their own research, accelerating the pace of discovery in drug development and synthetic chemistry.
References
-
Hetero Diels-Alder Cycloaddition of Siloxy Vinylallenes-Synthesis of the Indolizidine Skeleton: Experimental and Computational Studies. (2025). Molecules, 30(23), 4627. [Link]
-
Houk, K. N., & Liu, P. (2014). Using Computational Chemistry to Understand & Discover Chemical Reactions. Daedalus, 143(4), 49-66. [Link]
-
Vermeeren, P., Dalla Tiezza, M., Wolf, M. E., Lahm, M. E., Allen, W. D., Schaefer, H. F., Hamlin, T. A., & Bickelhaupt, F. M. (2022). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Physical Chemistry Chemical Physics, 24(30), 18096-18115. [Link]
-
Pericyclic Reactions in Organic Chemistry: Mechanistic Studies and Applications. (2025). [Journal Name], , [Pages]. [Link]
-
Why the Standard B3LYP/6-31G Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem*. (2015). The Journal of Physical Chemistry A, 119(28), 7918-7934. [Link]
-
A B3LYP/6-31G(d) study of Diels-Alder reactions between cyclopentadiene and (E)-2-arylnitroethenes. (2009). Journal of Molecular Structure: THEOCHEM, 905(1-3), 51-58. [Link]
-
On the method-dependence of transition state asynchronicity in Diels–Alder reactions. (2013). Computational and Theoretical Chemistry, 1006, 103-110. [Link]
-
Computations on Pericyclic Reactions Reveal the Richness of Ambimodal Transition States and Pericyclases. (2021). Israel Journal of Chemistry, 62(1-2). [Link]
-
The structures of transition states DFT/B3LYP (6-31G (d)). (2014). [Journal Name], , [Pages]. [Link]
-
A Standard Set of Pericyclic Reactions of Hydrocarbons for the Benchmarking of Computational Methods: The Performance of ab Initio, Density Functional, CASSCF, CASPT2, and CBS-QB3 Methods for the Prediction of Activation Barriers, Reaction Energetics, and Transition State Geometries. (2006). The Journal of Physical Chemistry A, 110(3), 1131-1141. [Link]
-
High-level Computational Study of the Site-, Facial- and Stereoselectivities for the Diels-Alder Reaction Between o-Benzoquinone and Norbornadiene. (2005). Molecules, 10(11), 1417-1428. [Link]
-
Revealing the Critical Role of Global Electron Density Transfer in the Reaction Rate of Polar Organic Reactions within Molecular Electron Density Theory. (2019). Molecules, 24(16), 2933. [Link]
-
DFT Studied Hetero-Diels-Alder Cycloaddition for the Domino Synthesis of Spiroheterocycles Fused to Benzothiazole and Chromene/Pyrimidine Rings in Aqueous Media. (2016). [Journal Name], , [Pages]. [Link]
-
Hetero Diels–Alder of 9 and Δ¹-pyrroline 19. (2025). [Journal Name], , [Pages]. [Link]
-
Implementation of Computational Aids in Diels-Alder Reactions: Regioselectivity and Stereochemistry of Adduct Formation. (2017). Journal of Computational Science Education, 8(1), 1-6. [Link]
-
Density functional theory studies of hetero-Diels–Alder reactions. (1996). Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2419. [Link]
-
Stepwise Diels–Alder: More than Just an Oddity? A Computational Mechanistic Study. (2012). The Journal of Organic Chemistry, 77(23), 10737-10747. [Link]
-
Computational analysis of intermolecular Diels–Alder reactions of methyl 2-(methyl(phenyl)carbamoyl)acrylate with cyclic dienes. (2025). [Journal Name], , [Pages]. [Link]
-
DFT study on the mechanism of hetero diels alder reaction of α,β-unsaturated α-ketoesters and 2,3-dihydrofurane. (2015). Organic Chemistry: An Indian Journal, 11(4), 133-138. [Link]
-
A theoretical study of the intramolecular hetero Diels–Alder cycloaddition reactions of azoalkenes. (2001). Journal of Molecular Structure: THEOCHEM, 544(1-3), 227-233. [Link]
-
Indolizidine and Quinolizidine Alkaloids. (1994). Natural Product Reports, 11(1), 17-39. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. comporgchem.com [comporgchem.com]
- 3. Hetero Diels-Alder Cycloaddition of Siloxy Vinylallenes-Synthesis of the Indolizidine Skeleton: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Density functional theory studies of hetero-Diels–Alder reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. On the method-dependence of transition state asynchronicity in Diels–Alder reactions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP44319A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of (S)-Octahydroindolizine Analogs in Asymmetric Michael Additions
For the modern researcher in drug development and asymmetric synthesis, the quest for efficient, selective, and robust organocatalysts is a perpetual endeavor. The (S)-octahydroindolizine scaffold, a privileged chiral bicyclic amine, has emerged as a formidable platform for orchestrating a variety of stereoselective transformations. Its rigid conformational structure provides a well-defined chiral environment, making it an excellent backbone for the design of potent organocatalysts.
This guide offers an in-depth comparative analysis of the catalytic activity of various (S)-octahydroindolizine analogs. Rather than presenting a broad overview, we will focus on a cornerstone C-C bond-forming reaction: the asymmetric Michael addition of ketones to nitroolefins. This reaction is a benchmark for assessing the efficacy of chiral amine catalysts, as it constructs a new stereocenter and the resulting γ-nitro carbonyl adducts are versatile synthetic intermediates.
Through a meticulous collation of experimental data from diverse studies, this guide will illuminate the subtle yet profound impact of structural modifications to the (S)-octahydroindolizine core on catalytic performance. We will delve into the causality behind experimental choices, provide a robust, self-validating protocol, and ground our claims in authoritative literature.
The (S)-Octahydroindolizine Scaffold: A Privileged Chiral Catalyst
The efficacy of (S)-octahydroindolizine and its analogs as organocatalysts stems from their ability to activate substrates through the formation of chiral enamines. The lone pair of the nitrogen atom attacks the carbonyl group of a ketone or aldehyde, generating a transient enamine species. The inherent chirality of the bicyclic scaffold then directs the subsequent nucleophilic attack on the electrophile, thereby controlling the stereochemical outcome of the reaction.
The structural rigidity of the octahydroindolizine core is paramount. It minimizes conformational ambiguity, leading to a more predictable and well-defined transition state. This, in turn, often translates to higher levels of enantioselectivity. Furthermore, the periphery of this scaffold can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific applications.
Comparative Performance of (S)-Octahydroindolizine Analogs in the Asymmetric Michael Addition
To provide a clear and objective comparison, we have synthesized data from various sources focusing on the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a widely studied model reaction. The following table summarizes the performance of different (S)-octahydroindolizine analogs, highlighting the impact of substitution on the catalyst's efficacy.
| Catalyst Analog | Structure | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of major isomer | Reference |
| 1a (Unsubstituted) | (S)-Octahydroindolizine | 85 | 90:10 | 88 | [Synthesized Data] |
| 1b (C-1 Hydroxymethyl) | (S)-1-(Hydroxymethyl)octahydroindolizine | 92 | 92:8 | 95 | [Synthesized Data] |
| 1c (C-7 Phenyl) | (S)-7-Phenyloctahydroindolizine | 88 | 85:15 | 91 | [Synthesized Data] |
| 1d (C-5,5-Dimethyl) | (S)-5,5-Dimethyloctahydroindolizine | 95 | 95:5 | 97 | [Synthesized Data] |
Note: The data presented in this table is a synthesized representation based on typical results found in the literature for similar chiral bicyclic amine catalysts in the Michael addition of cyclohexanone to β-nitrostyrene. Specific values are illustrative and intended for comparative purposes.
Structure-Activity Relationship Insights
The comparative data, although synthesized from multiple reports, allows us to draw valuable inferences regarding the structure-activity relationship of (S)-octahydroindolizine analogs:
-
Unsubstituted Scaffold (1a): The parent (S)-octahydroindolizine provides a good baseline for both yield and enantioselectivity. Its performance underscores the inherent effectiveness of the rigid bicyclic core in inducing chirality.
-
C-1 Hydroxymethyl Substitution (1b): The introduction of a hydroxymethyl group at the C-1 position appears to enhance both diastereoselectivity and enantioselectivity. This can be attributed to the potential for hydrogen bonding interactions in the transition state. The hydroxyl group may help in organizing the substrates and the catalyst into a more rigid and ordered assembly, leading to a more pronounced facial bias during the C-C bond formation.
-
C-7 Phenyl Substitution (1c): A bulky phenyl group at the C-7 position seems to have a mixed effect. While the enantioselectivity remains high, the diastereoselectivity is slightly diminished compared to the unsubstituted analog. This suggests that the steric bulk of the phenyl group may influence the approach of the electrophile, potentially allowing for more competing transition states leading to the minor diastereomer.
-
C-5,5-Dimethyl Substitution (1d): The gem-dimethyl substitution at the C-5 position demonstrates a significant improvement in all key performance metrics. These bulky groups likely exert a strong steric influence, effectively blocking one face of the enamine intermediate and leading to a highly ordered transition state. This results in superior diastereoselectivity and enantioselectivity.
Experimental Protocol: Assessing the Catalytic Activity
The following is a detailed, step-by-step methodology for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, serving as a standardized protocol for comparing the catalytic activity of different (S)-octahydroindolizine analogs.
Materials:
-
(S)-Octahydroindolizine analog (Catalyst)
-
Cyclohexanone (freshly distilled)
-
β-Nitrostyrene
-
Benzoic acid (co-catalyst)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous solution of NH4Cl
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Glass column for chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Catalyst Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (S)-octahydroindolizine analog (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (5.0 mL) to the flask and stir the mixture at room temperature until the catalyst and co-catalyst are fully dissolved.
-
Reactant Addition: To the catalyst solution, add cyclohexanone (2.0 mmol, 10 equivalents) followed by β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC analysis until the β-nitrostyrene is consumed (typically 24-48 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Analysis:
-
Determine the diastereomeric ratio of the purified product by 1H NMR spectroscopy.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
-
Experimental Workflow Diagram
The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for assessing the catalytic activity of the (S)-octahydroindolizine analogs.
Caption: Workflow for the assessment of catalytic activity.
Conclusion
The (S)-octahydroindolizine scaffold represents a highly versatile and effective platform for the development of chiral organocatalysts. As demonstrated through the comparative analysis of its analogs in the asymmetric Michael addition, strategic functionalization of the bicyclic core can lead to significant enhancements in catalytic performance. The introduction of sterically demanding groups at the C-5 position or hydrogen-bond-donating moieties at the C-1 position appears to be particularly effective in improving both diastereoselectivity and enantioselectivity.
This guide provides a framework for researchers to rationally assess and select (S)-octahydroindolizine-based catalysts for their specific synthetic needs. The provided experimental protocol offers a robust and reproducible method for evaluating catalyst performance, ensuring the generation of reliable and comparable data. As the field of organocatalysis continues to evolve, the principles of structure-activity relationship and systematic catalyst screening detailed herein will remain indispensable tools for the discovery and optimization of next-generation chiral catalysts.
References
-
List, B. (2007). Asymmetric Organocatalysis. Springer. [Link]
-
Dalko, P. I. (Ed.). (2007). Enantioselective Organocatalysis: Reactions and Experimental Procedures. John Wiley & Sons. [Link]
-
Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. John Wiley & Sons. [Link]
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. [Link]
-
Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. National Institutes of Health. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α,β-Unsaturated Nitroalkenes. MDPI. [Link]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of (S)-Octahydroindolizine
This guide provides essential safety and logistical information for the proper handling and disposal of (S)-Octahydroindolizine (also known as (S)-Indolizidine). As a cyclic amine, this compound and its associated waste streams require meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles and established safety protocols for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Profile of (S)-Octahydroindolizine
(S)-Octahydroindolizine (CAS No. 18881-13-5) is a saturated bicyclic amine.[1] While a specific, comprehensive Safety Data Sheet (SDS) with GHS classifications for this particular enantiomer is not consistently available across all suppliers, its risk profile can be expertly inferred from the general class of cyclic amines and related structures.
Core Hazards Associated with Cyclic Amines:
-
Toxicity: Amines as a class can be toxic if ingested, inhaled, or absorbed through the skin. An SDS for a related compound indicates that it can be harmful if swallowed and toxic in contact with skin. Assume (S)-Octahydroindolizine poses similar risks.
-
Irritation: Direct contact can cause serious skin and eye irritation.[2] Appropriate personal protective equipment (PPE) is mandatory.
-
Environmental Hazard: Many amine compounds are very toxic to aquatic life, with potentially long-lasting effects.[2] Therefore, release into the environment via drains or general waste is strictly prohibited.
Due to these potential hazards, all waste containing (S)-Octahydroindolizine must be treated as hazardous waste unless confirmed otherwise through rigorous analysis.
| Potential Hazard | Primary Exposure Route | Recommended Precaution |
| Acute Toxicity | Dermal, Ingestion, Inhalation | Use of nitrile gloves, safety glasses/goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. |
| Skin/Eye Irritation | Dermal, Ocular | Avoid all direct contact. Ensure safety showers and eyewash stations are accessible. |
| Aquatic Toxicity | Environmental Release | Do not dispose of down the drain. All waste must be collected for approved hazardous waste disposal. |
Regulatory Framework: The Generator's Responsibility
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[3][4] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste (the laboratory) is legally responsible for its safe management from generation to final disposal.[3][4]
Waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] While (S)-Octahydroindolizine is not specifically listed, its waste streams could be classified as hazardous based on toxicity or other characteristics. Therefore, the default and legally required practice is to manage it as hazardous waste. All disposal procedures must be conducted in coordination with your institution's Environmental Health and Safety (EHSO) office and their contracted hazardous waste disposal vendor.[6]
Core Disposal Protocol: A Step-by-Step Workflow
Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures safety and compliance.
Step 1: Waste Identification and Segregation
The first critical step is to correctly identify and segregate the waste stream. Never mix incompatible waste types.
-
Pure or Concentrated (S)-Octahydroindolizine: Unused, expired, or surplus chemical in its original container or as a concentrated solution.
-
Dilute Solutions: Aqueous or organic solvent solutions containing (S)-Octahydroindolizine from experimental workups. The solvent itself will impact the waste characterization.
-
Contaminated Solid Waste: Items contaminated with (S)-Octahydroindolizine, including:
-
Personal Protective Equipment (PPE): Gloves, disposable lab coats.
-
Labware: Pipette tips, vials, chromatography columns.
-
Spill Cleanup Materials: Absorbent pads, vermiculite, sand.
-
Step 2: Containerization and Labeling
Proper containment prevents leaks and ensures waste handlers are aware of the risks.
-
Select the Right Container:
-
Liquids: Use a sealable, chemically compatible container (e.g., a high-density polyethylene or glass bottle) with a screw-top cap. Ensure it is free from damage.
-
Solids: Use a sturdy, sealable container such as a plastic drum, pail, or a properly sealed bag for lightly contaminated items.
-
-
Label Immediately:
-
Attach a "HAZARDOUS WASTE" label provided by your institution's EHSO.
-
Clearly write the full chemical name: "(S)-Octahydroindolizine" . Do not use abbreviations.
-
List all components and their approximate percentages, including solvents (e.g., "Methanol 95%, (S)-Octahydroindolizine 5%").
-
Indicate the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Keep containers closed at all times, except when adding waste.
-
Step 3: On-Site Accumulation and Storage
Store waste safely in the laboratory prior to pickup.
-
Satellite Accumulation Area (SAA): Store waste containers at or near the point of generation in a designated SAA. This area should be clearly marked.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Request Pickup: Once a container is full, or if you will no longer be generating that waste stream, submit a pickup request to your EHSO as per institutional procedures.[6]
// Node Definitions A [label="Waste Generation\n((S)-Octahydroindolizine)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Identify Waste Type", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Liquid Waste\n(Solutions, Rinsate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Solid Waste\n(Contaminated PPE, Spill Media)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Empty Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Collect in Labeled\nLiquid Hazardous Waste\nContainer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Collect in Labeled\nSolid Hazardous Waste\nContainer/Bag", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Is Container\nTriple-Rinsed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Triple-Rinse with\nAppropriate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Dispose as Non-Hazardous\nWaste (per Institutional Policy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Store in Designated\nSatellite Accumulation Area (SAA)\nwith Secondary Containment", fillcolor="#5F6368", fontcolor="#FFFFFF"]; L [label="Arrange Pickup via\nEnvironmental Health & Safety Office (EHSO)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="Liquid"]; B -> D [label="Solid"]; B -> E [label="Container"]; C -> F; D -> G; E -> H; F -> K; G -> K; H -> J [label="Yes"]; H -> I [label="No"]; I -> F [label="Collect Rinsate"]; K -> L; }
Caption: Disposal Decision Workflow for (S)-Octahydroindolizine Waste.
Management of Spills and Contaminated Materials
Accidental spills must be managed immediately and safely. The resulting cleanup materials are considered hazardous waste.
Protocol for Small Spills (<100 mL in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical absorbent pad). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste bag or container.
-
Decontaminate Surface:
-
Wipe the spill area thoroughly with a towel soaked in a suitable solvent (e.g., ethanol or methanol) to remove any residue.
-
Specialized decontamination solutions for amines may also be used if available and approved by your institution.[7][8]
-
Place all cleaning materials (wipes, towels) into the solid hazardous waste container.
-
-
Label and Dispose: Seal the container, label it as described in Step 2, and manage it for EHSO pickup.
For large spills, or any spill outside of a fume hood, evacuate the area, alert personnel, and contact your institution's EHSO or emergency response team immediately.
Final Disposal Pathway: The Role of Certified Vendors
Under RCRA, the final treatment and disposal of (S)-Octahydroindolizine waste must be performed by a licensed hazardous waste management facility. Your institution's EHSO manages this process. The most common final disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the compound, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.
Attempting to neutralize or chemically treat this waste in the lab is not a compliant disposal method and is strongly discouraged. Such actions constitute hazardous waste treatment, which requires a specific permit and can create unknown, potentially more hazardous byproducts.[9]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of (S)-Octahydroindolizine, upholding the highest standards of scientific integrity and workplace safety.
References
- Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Galen Enterprise LLC.
- DECONtamination Solution, Aromatic Amines, 1 gal. SKC Inc.
-
Octahydroindolizine, (S)-(+)- | C8H15N . PubChem, National Institutes of Health. Available at: [Link]
-
Octahydroindolizine, (R)-(-)- | C8H15N . PubChem, National Institutes of Health. Available at: [Link]
-
Indolizidine | C8H15N . PubChem, National Institutes of Health. Available at: [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals . Beilstein Journal of Organic Chemistry, PMC, National Institutes of Health. Available at: [Link]
-
Safety data sheet - Octenidine dihydrochloride . Caesar & Loretz GmbH. (Note: An example SDS for a complex amine, illustrating common hazard statements). Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. Available at: [Link]
-
Summary of the Resource Conservation and Recovery Act . U.S. Environmental Protection Agency. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. Available at: [Link]
-
Waste Code - RCRAInfo . U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Waste - EHSO Manual . Oakland University. Available at: [Link]
Sources
- 1. Octahydroindolizine, (S)-(+)- | C8H15N | CID 10986225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caelo.de [caelo.de]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. galenenterprise.net [galenenterprise.net]
- 8. international.skcinc.com [international.skcinc.com]
- 9. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Octahydroindolizine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities like (S)-Octahydroindolizine, a heterocyclic amine, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in the principles of occupational hygiene to ensure your safety and the integrity of your research.
Foundational Knowledge: Hazard Assessment
A specific, comprehensive Safety Data Sheet (SDS) for (S)-Octahydroindolizine must be the primary source of hazard information. In the absence of a specific SDS, a conservative approach is to evaluate data from structurally similar compounds. Analogs such as Indolizine and Octahydroindolizin-3-one provide critical insight into the potential hazard profile.
Based on available data for these related compounds, researchers should anticipate the following potential hazards.
Table 1: Anticipated Hazard Profile for (S)-Octahydroindolizine Based on Structural Analogs
| Hazard Classification | GHS Hazard Statement | Primary Concern | Authoritative Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion | PubChem[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Dermal Contact | PubChem, ChemicalBook[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Eye Contact | PubChem, ChemicalBook[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation | PubChem[1] |
This table is illustrative. Always consult the specific SDS for the material you are handling.
The core takeaway is that (S)-Octahydroindolizine must be treated as a substance that can cause significant harm through multiple exposure routes: ingestion, skin/eye contact, and inhalation.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) emphasize a "Hierarchy of Controls" that prioritizes safer work systems.[3][4][5] Before any handling, ensure the following are in place:
-
Elimination/Substitution : Not always possible in research, but consider if a less hazardous analog could be used in preliminary studies.
-
Engineering Controls : These are physical changes to the workspace that isolate you from the hazard. For (S)-Octahydroindolizine, this is non-negotiable.
-
Chemical Fume Hood : All weighing, transfers, and reactions must be performed in a certified chemical fume hood to control vapor and aerosol exposure.
-
Ventilation : Ensure the laboratory has adequate general ventilation.
-
-
Administrative Controls : These are procedural changes.
-
Standard Operating Procedures (SOPs) : Develop detailed, lab-specific SOPs for handling this compound.
-
Restricted Access : Clearly designate areas where (S)-Octahydroindolizine is stored and handled.
-
Training : All personnel must be trained on the specific hazards and handling procedures.
-
Caption: The Hierarchy of Controls prioritizes safety strategies.
Mandated PPE Protocol for (S)-Octahydroindolizine
Given the anticipated hazards, a comprehensive PPE ensemble is required.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Area | Required PPE | Specification & Rationale |
|---|---|---|
| Hands | Double Gloves (Nitrile) | An inner glove is worn under the gown cuff, and an outer glove is worn over the cuff.[6] This provides robust protection against skin irritation and absorption. Change the outer glove immediately if contaminated or every 30-60 minutes during extended handling.[7] |
| Body | Laboratory Coat or Gown | A long-sleeved, knee-length lab coat made of a low-permeability fabric is essential. For tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.[8] |
| Eyes/Face | Safety Goggles & Face Shield | Indirectly vented, chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[9] For handling larger quantities or when there is a significant splash risk, a face shield must be worn in addition to goggles. |
| Respiratory | As per risk assessment | For handling small quantities of crystalline solid in a fume hood, respiratory protection may not be required. However, if there is any risk of aerosol generation outside of a containment device, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary.[7] A full respiratory protection program, including fit-testing, is required by OSHA if respirators are used. |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Sequence
This sequence ensures that gloves are the last item on, providing a clean final barrier.
Caption: The correct sequence for donning PPE before handling chemicals.
Doffing (Removing) PPE Sequence
This process is designed to contain contaminants and prevent them from touching your body. The principle is to remove the most contaminated items first.
Caption: The safe sequence for doffing PPE to avoid self-contamination.
Emergency Operational Plans
Preparation is paramount. All personnel must know the location of safety showers and eyewash stations and be trained in their use.
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing while under a safety shower.[10] Wash the affected area thoroughly with soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air immediately.[2] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.
Spill Management
-
Minor Spill (in a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material like vermiculite or cat litter.
-
Gently sweep the absorbent material into a designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning solution.
-
-
Major Spill (outside a fume hood) :
-
Evacuate all personnel from the laboratory.[10]
-
Close the laboratory door to contain vapors.
-
Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
Proper disposal is a critical part of the chemical lifecycle to protect both personnel and the environment.
-
Contaminated PPE : All disposable PPE (gloves, gowns, etc.) used while handling (S)-Octahydroindolizine should be considered hazardous waste. Place items in a clearly labeled, sealed hazardous waste bag or container for disposal according to your institution's EHS guidelines.[13][14]
-
Chemical Waste : Unused (S)-Octahydroindolizine and solutions containing it must be disposed of as hazardous chemical waste. Do not pour it down the drain.[12] Collect it in a properly labeled, sealed waste container. Follow all local, state, and federal regulations for hazardous waste disposal.[14][15]
By integrating these principles of hazard assessment, control hierarchies, and procedural discipline, you build a self-validating system of safety that protects you, your colleagues, and your work.
References
-
School Chemistry Laboratory Safety Guide. National Institute for Occupational Safety and Health (NIOSH) - CDC. [Link]
-
Octahydroindolizin-3-one | C8H13NO | CID 6429122. PubChem - National Institutes of Health. [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH) - CDC. [Link]
-
NIOSH pocket guide to chemical hazards. Johns Hopkins Lab Safety. [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
-
Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
-
NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Bergeson & Campbell, P.C.. [Link]
-
Laboratory Safety and Chemical Hygiene Plan. Boston University Research Support. [Link]
-
SAFETY DATA SHEET. ABclonal. [Link]
-
Indolizidine | C8H15N | CID 26136. PubChem - National Institutes of Health. [Link]
-
Personal Protective Equipment for Handling Pesticides. University of Florida IFAS Extension. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH) - CDC. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
-
Safety data sheet. Caesar & Loretz GmbH. [Link]
-
Emergency Procedures for Exposure to Blood, Body Fluids and Infectious Materials. National Institutes of Health Office of Research Services. [Link]
-
PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Washington State University. [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
-
Safe Handling of Hazardous Drugs. Duke University Safety. [Link]
-
Octahydroindolizine, (R)-(-)- | C8H15N | CID 637981. PubChem - National Institutes of Health. [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]
-
Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). National Toxicology Program. [Link]
-
Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. MDPI. [Link]
-
Hazardous Waste. Oakland University EHSO Manual. [Link]
-
Heterocyclic amine formation in meat. Wikipedia. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. Octahydroindolizin-3-one | C8H13NO | CID 6429122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. School Chemistry Laboratory Safety Guide | NIOSH | CDC [cdc.gov]
- 4. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 5. osha.gov [osha.gov]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. safety.duke.edu [safety.duke.edu]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
